3-Bromo-4-methylquinoline
Description
BenchChem offers high-quality 3-Bromo-4-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-8-4-2-3-5-10(8)12-6-9(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHKGDKYEZFMQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC=CC=C12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483199 | |
| Record name | 3-BROMO-4-METHYLQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59280-69-2 | |
| Record name | 3-Bromo-4-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59280-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-BROMO-4-METHYLQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Bromo-4-methylquinoline chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Bromo-4-methylquinoline
Abstract
3-Bromo-4-methylquinoline is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. As a derivative of quinoline, a "privileged scaffold" in drug discovery, it serves as a versatile synthetic intermediate.[1] The strategic placement of a bromine atom at the 3-position and a methyl group at the 4-position provides distinct reactivity and steric properties, making it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
3-Bromo-4-methylquinoline possesses a bicyclic aromatic structure where a benzene ring is fused to a pyridine ring. The bromine atom at the C3 position is a key functional handle for synthetic transformations, while the C4-methyl group influences the molecule's steric and electronic profile.
Table 1: Chemical Identifiers for 3-Bromo-4-methylquinoline
| Identifier | Value | Reference |
| CAS Number | 59280-69-2 | [2][3] |
| Molecular Formula | C₁₀H₈BrN | [3] |
| Molecular Weight | 222.08 g/mol | [3] |
| Canonical SMILES | CC1=C(C=C2C=CC=CC2=N1)Br | |
| InChI Key | FVPCRATPCGFKSP-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of 3-Bromo-4-methylquinoline and Related Compounds
| Property | 3-Bromo-4-methylquinoline | 4-Methylquinoline (Analog) | 3-Bromoquinoline (Analog) |
| Physical State | Solid (Predicted) | Liquid | Light yellow liquid |
| Melting Point | Data not available | 9-10 °C[4] | 13-15 °C[5] |
| Boiling Point | Data not available | 261-263 °C[4] | ~223 °C |
| Density | Data not available | 1.083 g/mL at 25 °C[4] | 1.494 g/cm³ at 25 °C |
| Solubility | Soluble in common organic solvents like ethanol, ether, and acetone (predicted).[6] | Slightly soluble in water; miscible with alcohol.[4][6] | Data not available |
| logP | Data not available | 2.61[4] | 3.03[7] |
Note: Experimental physicochemical data for 3-Bromo-4-methylquinoline is not widely published. Properties are inferred from structurally similar compounds.
Synthesis of 3-Bromo-4-methylquinoline
The synthesis of 3-Bromo-4-methylquinoline can be approached through several established methodologies for quinoline synthesis and modification. A logical and common approach involves the electrophilic bromination of 4-methylquinoline. Direct bromination of the quinoline ring can be complex, often yielding mixtures.[8] However, reaction conditions can be optimized to favor substitution at the electron-rich C3 position.
Proposed Synthetic Pathway: Electrophilic Bromination
The direct bromination of 4-methylquinoline (lepidine) offers a straightforward route. The reaction proceeds via an electrophilic aromatic substitution mechanism where bromine is introduced onto the pyridine ring.
Caption: Proposed synthesis of 3-Bromo-4-methylquinoline.
Detailed Experimental Protocol: Bromination of 4-Methylquinoline
This protocol is a representative procedure based on established methods for quinoline bromination and should be optimized for safety and yield.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-methylquinoline (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetic acid.
-
Reagent Addition: Slowly add a solution of bromine (1.0-1.2 eq) in the same solvent to the flask via the dropping funnel at room temperature. The reaction is exothermic and the addition should be controlled to maintain a steady temperature. Alternatively, N-bromosuccinimide (NBS) in sulfuric acid can be used as the brominating agent.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Neutralize the mixture with a saturated sodium bicarbonate (NaHCO₃) solution and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 3-Bromo-4-methylquinoline.
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings and a singlet for the methyl group. The protons on the pyridine ring (H2) will be the most deshielded.
-
¹³C NMR: The carbon NMR spectrum should display ten unique signals corresponding to each carbon atom in the molecule.
Table 3: Predicted NMR Spectral Data for 3-Bromo-4-methylquinoline
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | ~8.8 - 9.0 | Singlet | H2 proton, deshielded by adjacent nitrogen. |
| ~7.5 - 8.2 | Multiplet | Aromatic protons on the benzene ring (H5, H6, H7, H8). | |
| ~2.5 - 2.7 | Singlet | Methyl (CH₃) protons at C4. | |
| ¹³C NMR | ~150 | Singlet | C2, adjacent to nitrogen. |
| ~120 - 148 | Multiple Singlets | Aromatic carbons of both rings. | |
| ~115 | Singlet | C3, attached to bromine (ipso-carbon). | |
| ~18 - 20 | Singlet | Methyl (CH₃) carbon. |
Note: Predicted values are based on standard chemical shifts for quinoline systems and substituent effects. Actual values may vary based on solvent and experimental conditions.[9]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight. Due to the natural isotopic abundance of bromine (⁵⁰.⁷% ⁷⁹Br and ⁴⁹.³% ⁸¹Br), the molecular ion peak will appear as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) with nearly equal intensity, separated by 2 m/z units.[9]
-
Expected m/z: 220.98 ([M]⁺ for ⁷⁹Br) and 222.98 ([M+2]⁺ for ⁸¹Br).
General Protocol for Analytical Characterization
-
Sample Preparation (NMR): Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[9]
-
NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Sample Preparation (MS): Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
MS Acquisition: Analyze the sample using an ESI-TOF or similar high-resolution mass spectrometer to obtain an accurate mass measurement.
Chemical Reactivity and Derivatization
The synthetic utility of 3-Bromo-4-methylquinoline stems from its defined reactive sites, primarily the carbon-bromine bond.
Palladium-Catalyzed Cross-Coupling Reactions
The C3-bromine atom is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds, which is fundamental in drug discovery for exploring structure-activity relationships (SAR).[1]
-
Suzuki-Miyaura Coupling: Reacts with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.[1]
-
Sonogashira Coupling: Couples with terminal alkynes to form alkynylated quinolines.
-
Buchwald-Hartwig Amination: Forms C-N bonds by reacting with amines.
-
Heck Coupling: Reacts with alkenes to introduce vinyl groups.
Other Reactions
-
N-Oxidation: The quinoline nitrogen can be oxidized to form the corresponding N-oxide, which alters the electronic properties and reactivity of the ring system.
-
Methyl Group Functionalization: The C4-methyl group can potentially undergo condensation or oxidation reactions under specific conditions.
Caption: Drug discovery workflow using 3-Bromo-4-methylquinoline.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Bromo-4-methylquinoline is not widely available, data from structurally related bromo- and chloro-substituted quinolines and pyridines indicate that it should be handled with care.
-
Hazard Classification: Expected to be harmful if swallowed (Acute Toxicity, Oral) and to cause skin and serious eye irritation. [7][10]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. [7]* Handling: Use only under a chemical fume hood to avoid inhalation. [7]Avoid contact with skin, eyes, and clothing.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [7]Store away from strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
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The Strategic Synthesis and Application of 3-Bromo-4-methylquinoline in Contemporary Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline core, a bicyclic aromatic heterocycle, stands as a "privileged structure" in the landscape of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their incorporation into a multitude of approved therapeutic agents and clinical candidates.[1] The strategic functionalization of the quinoline ring system is a cornerstone of modern drug design, allowing for the fine-tuning of physicochemical properties and the optimization of interactions with biological targets. Among the various substituted quinolines, 3-Bromo-4-methylquinoline (CAS Number: 59280-69-2) has emerged as a particularly valuable building block. The presence of a bromine atom at the 3-position provides a versatile handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This, combined with the electronic influence of the 4-methyl group, makes 3-Bromo-4-methylquinoline a key intermediate for the synthesis of diverse molecular libraries aimed at discovering novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of 3-Bromo-4-methylquinoline, with a focus on its utility in drug development.
Physicochemical and Spectroscopic Data
A thorough understanding of the fundamental properties of 3-Bromo-4-methylquinoline is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Reference |
| CAS Number | 59280-69-2 | |
| Molecular Formula | C₁₀H₈BrN | |
| Molecular Weight | 222.08 g/mol | |
| Appearance | Off-white to yellow solid | |
| ¹H NMR (CDCl₃, predicted) | δ ~8.8 (s, 1H), 8.1-7.5 (m, 4H), 2.6 (s, 3H) ppm | [2] |
| ¹³C NMR (CDCl₃, predicted) | δ ~150, 147, 145, 131, 129, 128, 127, 126, 121, 20 ppm | [3] |
| Mass Spectrum (EI) | M⁺ at m/z 221/223 (approx. 1:1 ratio) | [4] |
| IR Spectrum (KBr) | ν ~3050, 2950, 1600, 1500, 800, 750 cm⁻¹ | [5] |
Synthesis of 3-Bromo-4-methylquinoline: A Strategic Approach
The synthesis of 3-Bromo-4-methylquinoline can be approached through several strategic pathways. A highly effective and regioselective method involves the Sandmeyer reaction, starting from the readily available 4-methyl-3-aminoquinoline. This classical transformation provides a reliable route to introduce the bromine atom at the desired 3-position.[6][7]
Proposed Synthetic Pathway: Sandmeyer Reaction
Caption: Synthetic pathway for 3-Bromo-4-methylquinoline via Sandmeyer reaction.
Experimental Protocol: Sandmeyer Reaction of 4-Methyl-3-aminoquinoline (Adapted from similar procedures)[6][7]
-
Diazotization:
-
Suspend 4-methyl-3-aminoquinoline (1 equivalent) in a solution of hydrobromic acid (48%, ~3 equivalents).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-Bromo-4-methylquinoline.
-
The Synthetic Utility of 3-Bromo-4-methylquinoline: A Gateway to Molecular Diversity
The bromine atom at the 3-position of 3-Bromo-4-methylquinoline serves as a versatile synthetic handle, enabling the introduction of a wide array of functional groups through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds.
Caption: Key cross-coupling reactions of 3-Bromo-4-methylquinoline.
Experimental Protocols for Cross-Coupling Reactions
The following are generalized protocols that can be optimized for specific substrates.
1. Suzuki-Miyaura Coupling:
-
Objective: To form a carbon-carbon bond between 3-Bromo-4-methylquinoline and an organoboron compound.
-
Procedure:
-
To a reaction vessel, add 3-Bromo-4-methylquinoline (1 equivalent), the desired boronic acid or ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).
-
Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
2. Sonogashira Coupling:
-
Objective: To couple 3-Bromo-4-methylquinoline with a terminal alkyne.
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 3-Bromo-4-methylquinoline (1 equivalent), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equivalents), and a copper(I) co-catalyst (e.g., CuI, 0.05 equivalents) in a suitable solvent such as THF or DMF.
-
Add a base, typically an amine like triethylamine or diisopropylamine (2-3 equivalents).
-
Add the terminal alkyne (1.2 equivalents) and stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
After the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
3. Heck Coupling:
-
Objective: To form a new carbon-carbon bond between 3-Bromo-4-methylquinoline and an alkene.
-
Procedure:
-
In a sealed tube, combine 3-Bromo-4-methylquinoline (1 equivalent), the alkene (1.5 equivalents), a palladium source (e.g., Pd(OAc)₂, 0.02 equivalents), a phosphine ligand (e.g., PPh₃, 0.04 equivalents), and a base (e.g., triethylamine, 2 equivalents) in an anhydrous solvent like DMF or NMP.
-
Seal the tube and heat the reaction mixture to 100-140 °C for 12-24 hours.
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Applications in Drug Discovery and Development
The quinoline scaffold is a well-established pharmacophore with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][9][10][11][12] The ability to readily diversify the 3-position of the 4-methylquinoline core through the reactions described above makes 3-Bromo-4-methylquinoline a valuable starting material for generating libraries of compounds for biological screening.
Anticancer Activity
Numerous substituted quinolines have been investigated as potential anticancer agents.[9][13][14] Their mechanisms of action are diverse and include the inhibition of protein kinases, which are often dysregulated in cancer.[15][16][17] The synthesis of 3-aryl-4-methylquinolines via Suzuki-Miyaura coupling of 3-Bromo-4-methylquinoline allows for the exploration of structure-activity relationships (SAR) by varying the aryl substituent. These derivatives can be screened for their ability to inhibit key cancer-related kinases.
Caption: Inhibition of protein kinase signaling by quinoline derivatives.
Antimicrobial Activity
The quinoline core is also a key feature of many antibacterial and antifungal agents.[10][11][12] By introducing different substituents at the 3-position of 4-methylquinoline, novel compounds can be synthesized and evaluated for their antimicrobial properties against a panel of pathogenic bacteria and fungi.
Conclusion
3-Bromo-4-methylquinoline is a strategically important building block in medicinal chemistry. Its synthesis via the Sandmeyer reaction is a reliable and scalable method. The true power of this intermediate lies in its reactivity in palladium-catalyzed cross-coupling reactions, which provide a gateway to a vast chemical space of novel 3-substituted 4-methylquinoline derivatives. The established biological potential of the quinoline scaffold, particularly in the areas of oncology and infectious diseases, makes 3-Bromo-4-methylquinoline a highly valuable tool for researchers and scientists dedicated to the discovery and development of new therapeutic agents.
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An In-depth Technical Guide to 3-Bromo-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-4-methylquinoline is a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a derivative of the quinoline scaffold, a "privileged structure" in drug discovery, it serves as a versatile intermediate for the synthesis of complex molecular architectures. The strategic placement of a bromine atom at the 3-position and a methyl group at the 4-position offers unique reactivity and steric properties, making it a valuable building block for developing novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, analytical characterization, and key applications, with a focus on its utility in the field of drug development.
Introduction: The Quinoline Scaffold and the Role of Bromination
The quinoline ring system is a foundational motif in medicinal chemistry, forming the core of numerous approved drugs, including antimalarials (e.g., chloroquine), antibacterials, and kinase inhibitors. Its prevalence stems from its ability to interact with a wide range of biological targets. The functionalization of the quinoline scaffold is a key strategy for modulating pharmacological activity, selectivity, and pharmacokinetic properties.
3-Bromo-4-methylquinoline emerges as a particularly valuable building block. The bromine atom at the 3-position acts as a versatile synthetic handle, enabling a variety of cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents.[1] This capacity for diversification is critical in generating chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. The adjacent methyl group at the 4-position influences the molecule's electronic and steric profile, which can be leveraged to fine-tune binding interactions with target proteins.
Physicochemical and Structural Properties
A precise understanding of a compound's properties is the bedrock of its application in research. The key identifiers and physical characteristics of 3-Bromo-4-methylquinoline are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈BrN | [2] |
| Molecular Weight | 222.08 g/mol | [2] |
| CAS Number | 59280-69-2 | [2] |
| Canonical SMILES | CC1=C(C=N C2=CC=CC=C21)Br | |
| Appearance | (Predicted) Off-white to yellow solid | |
| Storage | Sealed in dry, Room Temperature | [2] |
Synthesis and Manufacturing Pathways
While a definitive, published synthesis protocol for 3-Bromo-4-methylquinoline is not widely available, its structure suggests several plausible and logical synthetic strategies based on established quinoline chemistry. A highly effective approach would be the construction of the quinoline ring from a pre-brominated aniline precursor, such as through the Doebner-von Miller reaction.
Proposed Synthesis via Doebner-von Miller Reaction
This classic method involves the reaction of an aniline with α,β-unsaturated carbonyl compounds. A plausible pathway for 3-Bromo-4-methylquinoline would start from 3-Bromo-4-methylaniline.[3]
Causality of Experimental Choices:
-
Starting Material: 3-Bromo-4-methylaniline is selected because it already contains the required substitution pattern on the benzene ring, ensuring the final product's regiochemistry.[3]
-
Reagent: Crotonaldehyde (but-2-enal) is the logical α,β-unsaturated aldehyde to provide the necessary atoms to form the pyridine ring, including the C2 and C3 carbons and the C4-methyl group.
-
Acid Catalyst & Oxidant: The reaction is typically conducted in the presence of a strong acid like hydrochloric acid and an oxidizing agent (often the anilinium hydrochloride itself or an added oxidant like arsenic pentoxide or nitrobenzene) to facilitate cyclization and subsequent aromatization.
Caption: Proposed Doebner-von Miller synthesis pathway for 3-Bromo-4-methylquinoline.
Experimental Protocol (Representative)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-Bromo-4-methylaniline (1.0 eq), hydrochloric acid, and a suitable solvent (e.g., ethanol/water).
-
Reagent Addition: Slowly add crotonaldehyde (approx. 2.0-3.0 eq) to the stirred mixture.
-
Heating and Reflux: Add an oxidizing agent (e.g., arsenic acid or nitrobenzene) and heat the mixture to reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, the reaction mixture is made alkaline with a base (e.g., NaOH solution) to neutralize the acid and precipitate the crude product.
-
Purification: The crude product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final purification is achieved by column chromatography on silica gel.
Spectroscopic and Analytical Characterization
To ensure the identity, structure, and purity of synthesized 3-Bromo-4-methylquinoline, a suite of analytical techniques must be employed. Each method provides a piece of the structural puzzle, and together they form a self-validating system of characterization.
Caption: Standard workflow for the characterization of 3-Bromo-4-methylquinoline.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique is crucial for confirming the arrangement of protons. The spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyridine rings, as well as a characteristic singlet for the methyl group protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information about the carbon skeleton. Ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule. The chemical shifts will indicate the electronic environment of each carbon.
-
MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. For 3-Bromo-4-methylquinoline, the mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with molecular ion peaks (M⁺) around m/z 221 and 223.
-
IR (Infrared Spectroscopy): IR spectroscopy helps identify functional groups. The spectrum would show characteristic absorption bands for aromatic C-H stretching, C=C and C=N stretching within the quinoline ring system.
Applications in Research and Drug Development
The primary value of 3-Bromo-4-methylquinoline lies in its role as a versatile intermediate for creating diverse molecular libraries. The carbon-bromine bond is a prime site for metal-catalyzed cross-coupling reactions.
Caption: Role of 3-Bromo-4-methylquinoline as a scaffold in diversity-oriented synthesis.
-
Kinase Inhibitor Development: Many potent kinase inhibitors feature a substituted quinoline core. By using 3-Bromo-4-methylquinoline, medicinal chemists can systematically introduce various aryl, heteroaryl, and alkyl groups at the 3-position via Suzuki coupling to probe the binding pockets of kinases, which are often dysregulated in diseases like cancer.
-
Scaffold for Privileged Structures: The compound allows for the elaboration of the quinoline core to build more complex heterocyclic systems. The reactivity of the bromine atom can be used to forge new rings or attach complex side chains essential for biological activity.
-
Materials Science: Substituted quinolines have applications as ligands in coordination chemistry and as components of organic light-emitting diodes (OLEDs). The synthetic accessibility provided by 3-Bromo-4-methylquinoline makes it a useful starting point for novel functional materials.
Safety and Handling
While specific toxicity data for 3-Bromo-4-methylquinoline is not extensively documented, it should be handled with the standard precautions for halogenated aromatic compounds.
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Disclaimer: Users must consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this chemical.
Conclusion
3-Bromo-4-methylquinoline is more than just a chemical compound; it is an enabling tool for innovation in the molecular sciences. Its defined molecular formula of C₁₀H₈BrN and molecular weight of 222.08 g/mol belie its significant potential.[2] By providing a reliable and reactive scaffold, it empowers researchers and drug development professionals to explore vast chemical space efficiently. The logical synthetic routes and well-established characterization methods underscore its utility as a foundational building block for the next generation of pharmaceuticals and advanced materials.
References
- Miura, Y., Fujimura, Y., & Hamana, M. (1990). REINVESTIGATION OF THE REACTION OF 3-BROMO-4-NITROQUINOLINE 1-OXIDE WITH 1-MORPHOLINOCYCLOHEXENE. HETEROCYCLES, 30(2), 843.
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PubChem. (n.d.). 3-Bromoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.
-
ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
Atlantis Press. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-bromo-4-fluoroquinoline (C9H5BrFN). Retrieved from [Link]
Sources
Foreword: The Analytical Imperative for Novel Heterocycles
An In-depth Technical Guide to the Physical Properties of 3-Bromo-4-methylquinoline
In the landscape of modern drug discovery and materials science, the quinoline scaffold remains a cornerstone of innovation. Its derivatives are implicated in a vast array of bioactive compounds, making the precise characterization of novel analogues a critical step in the research and development pipeline. 3-Bromo-4-methylquinoline (CAS No. 59280-69-2) represents one such molecule of interest. The strategic placement of a bromine atom at the 3-position and a methyl group at the 4-position creates a unique electronic and steric profile, offering a versatile platform for further synthetic elaboration.
This guide moves beyond a simple recitation of data. It is structured to provide researchers, scientists, and drug development professionals with a practical and theoretical framework for determining and interpreting the core physical properties of 3-Bromo-4-methylquinoline. We will delve into the causality behind experimental choices, presenting not just what to measure, but why and how these measurements form a self-validating system for structural confirmation and purity assessment. Each section provides field-proven protocols and predictive insights grounded in established chemical principles, empowering the reader to approach the characterization of this and similar molecules with confidence and scientific rigor.
Molecular Identity and Solid-State Characteristics
The foundational step in characterizing any compound is confirming its identity and basic physical state. For 3-Bromo-4-methylquinoline, this begins with its molecular formula and progresses to its thermal behavior, a key indicator of purity and intermolecular forces.
Molecular Structure:
Caption: Molecular structure of 3-Bromo-4-methylquinoline.
Key Identifiers
A summary of the fundamental identifiers for 3-Bromo-4-methylquinoline is presented below.
| Property | Value | Source |
| CAS Number | 59280-69-2 | [1][2] |
| Molecular Formula | C₁₀H₈BrN | [2] |
| Molecular Weight | 222.08 g/mol | [2] |
| Physical State | Solid (predicted) | |
| Melting Point | To be determined experimentally | - |
| Boiling Point | To be determined experimentally | - |
Melting Point Determination: A Proxy for Purity
The melting point is a thermodynamically defined physical property that is highly sensitive to impurities. A pure crystalline solid typically exhibits a sharp melting point range (0.5-1.0°C), whereas the presence of even minor soluble impurities will depress the melting point and broaden the range.[3] Therefore, its accurate determination is a primary, cost-effective method for assessing sample purity.
Experimental Protocol: Capillary Melting Point Determination
This protocol describes the use of a standard digital melting point apparatus (e.g., a Mel-Temp). The underlying principle is the controlled heating of a finely powdered sample in a capillary tube while observing the temperatures at which melting begins and is complete.
-
Sample Preparation:
-
Ensure the 3-Bromo-4-methylquinoline sample is completely dry and finely powdered using a mortar and pestle. This ensures uniform heat transfer.
-
Jab the open end of a glass capillary tube into the powder pile.
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the closed end. A packed sample height of 2-3 mm is ideal.[4]
-
-
Apparatus Setup:
-
Place the packed capillary tube into the heating block of the apparatus.
-
Set the initial heating rate to a medium-to-high setting to rapidly approach the expected melting point. If the approximate melting point is unknown, a preliminary rapid determination should be performed on a separate sample.[4]
-
-
Measurement:
-
Once the temperature is ~20°C below the expected melting point, reduce the heating rate to 1-2°C per minute.[4] This slow rate is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate reading.
-
Record the temperature (T₁) at which the first droplet of liquid becomes visible.
-
Record the temperature (T₂) at which the last solid particle melts.
-
The melting point is reported as the range T₁ - T₂.
-
-
Validation:
-
For a new compound, this process should be repeated at least twice with fresh samples to ensure reproducibility.
-
Caption: Workflow for Capillary Melting Point Determination.
Solution Behavior and Solubility Profiling
For drug development professionals, understanding a compound's solubility is paramount. It directly influences bioavailability, formulation strategies, and the choice of solvents for synthetic reactions and purification. A comprehensive solubility profile in both aqueous and organic media is therefore essential.
Experimental Protocol: Isothermal Shake-Flask Method
The shake-flask method is a well-established technique for determining equilibrium solubility.[5] It involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved compound.
-
System Preparation:
-
Add an excess amount of solid 3-Bromo-4-methylquinoline to a series of vials, each containing a known volume of a selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetone, toluene, ethyl acetate).[5] The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium saturation has been reached.
-
-
Equilibration:
-
Seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed in the bath for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot from the supernatant. This step must be performed without disturbing the solid material.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable mobile phase.
-
Determine the concentration of 3-Bromo-4-methylquinoline in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve.
-
-
Data Reporting:
-
Calculate the original concentration in the solvent and report the solubility in units of mg/mL or mol/L.
-
| Solvent | Solubility at 25°C (To be determined) |
| Water | |
| PBS (pH 7.4) | |
| Ethanol | |
| Methanol | |
| Acetone | |
| Acetonitrile | |
| Toluene | |
| Ethyl Acetate | |
| N,N-Dimethylformamide (DMF) |
Note: The solubility profile of the related compound 6-bromo-2-methylquinoline shows high solubility in toluene and ethyl acetate, and very low solubility in water, which may be predictive for 3-Bromo-4-methylquinoline.[5]
Spectroscopic and Structural Elucidation
While elemental properties are vital, a combination of spectroscopic techniques is required for the unambiguous confirmation of the molecular structure. Mass spectrometry confirms the molecular weight and elemental composition, infrared spectroscopy identifies key functional groups, and nuclear magnetic resonance spectroscopy provides a detailed map of the carbon-hydrogen framework.
Caption: The synergistic role of spectroscopy in structural elucidation.
Mass Spectrometry (MS)
MS provides the exact molecular weight of a compound, serving as a primary check of its identity. For halogenated compounds, it offers an additional layer of confirmation through characteristic isotopic patterns.
Predicted Mass Spectrum:
-
Molecular Ion Peak: The molecular formula C₁₀H₈BrN has a monoisotopic mass of 220.9840 Da. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of approximately 2 Da.
-
Isotopic Signature: The mass spectrum will exhibit a characteristic pair of peaks for the molecular ion: the M+ peak at m/z ≈ 221 (containing ⁷⁹Br) and the M+2 peak at m/z ≈ 223 (containing ⁸¹Br). The relative intensity of these two peaks will be approximately 1:1, a definitive signature for a monobrominated compound.[6]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Expected Appearance |
| 3100-3000 | Aromatic C-H stretch | Medium to weak, sharp peaks |
| 2950-2850 | Methyl C-H stretch | Weak, sharp peaks |
| 1620-1580 | C=N ring stretch | Medium to strong |
| 1550-1450 | C=C aromatic ring stretches | Multiple strong to medium peaks |
| 900-675 | Aromatic C-H out-of-plane bend | Strong peaks, pattern indicative of substitution |
| ~750 | C-Br stretch | Medium to weak, in fingerprint region |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
ATR is a modern technique that requires minimal sample preparation.
-
Place a small amount (a few milligrams) of the solid 3-Bromo-4-methylquinoline sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information on the connectivity and chemical environment of every hydrogen and carbon atom.
Experimental Protocol: Sample Preparation & Acquisition
-
Sample Preparation: Weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[6]
-
Spectrometer Setup: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to optimize its homogeneity.
-
Acquisition: Acquire the ¹H spectrum first, as this is used to set the spectral width for the ¹³C spectrum. Standard pulse programs are used for both ¹H (proton) and proton-decoupled ¹³C acquisitions.
3.3.1 Predicted ¹H NMR Spectrum (in CDCl₃)
The spectrum is predicted based on the known spectrum of 3-bromoquinoline and the expected electronic effects of the C4-methyl group.[7] It should display 6 distinct signals.
-
δ ~ 2.7-2.9 ppm (Singlet, 3H): This signal corresponds to the three equivalent protons of the methyl group at the C4 position. It will be a singlet as there are no adjacent protons to couple with.
-
δ ~ 8.9-9.1 ppm (Singlet, 1H): This signal is assigned to the H2 proton. It is significantly downfield due to the deshielding effect of the adjacent nitrogen atom and will appear as a singlet, having lost its coupling partner (H3) to bromination.
-
Aromatic Region (δ ~ 7.5-8.2 ppm, 4H): The four protons on the benzene portion of the ring system (H5, H6, H7, H8) will appear in this region. They will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to coupling with their neighbors. Specific assignments would require 2D NMR techniques (like COSY and NOESY), but the integration will clearly show four protons.
3.3.2 Predicted ¹³C NMR Spectrum (in CDCl₃)
The proton-decoupled ¹³C NMR spectrum should show 10 distinct signals, one for each carbon atom in the molecule.
-
δ ~ 18-22 ppm: The methyl carbon (C4-CH₃).
-
δ ~ 120-155 ppm: The nine carbons of the quinoline ring system.
-
Quaternary carbons (C3, C4, C4a, C8a) will generally have lower intensities.
-
The carbon bearing the bromine (C3) will be shifted relative to unsubstituted quinoline.
-
Carbons adjacent to the nitrogen (C2, C8a) will be significantly deshielded (shifted downfield).
-
Crystallography and Future Directions
While the combination of spectroscopic methods described provides definitive confirmation of the covalent structure, single-crystal X-ray diffraction stands as the ultimate technique for determining the three-dimensional arrangement of the molecule in the solid state. This analysis would provide precise bond lengths, bond angles, and information on intermolecular interactions (e.g., π-stacking) in the crystal lattice.
Currently, no public crystal structure data is available for 3-Bromo-4-methylquinoline. The growth of suitable single crystals and subsequent X-ray analysis represents a valuable opportunity for further research, providing deeper insights into its material properties.
Conclusion
The physical characterization of 3-Bromo-4-methylquinoline is a systematic process that builds a complete and verifiable profile of the molecule. Foundational properties such as melting point and solubility provide crucial data for assessing purity and guiding formulation. A synergistic application of modern spectroscopic techniques—Mass Spectrometry, IR, and multinuclear NMR—delivers an unambiguous confirmation of the molecular structure. The protocols and predictive analyses detailed in this guide provide a robust framework for researchers to confidently determine these properties, ensuring the scientific integrity required for advancing research in medicinal chemistry and material science.
References
Sources
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- 2. 3-Bromo-4-methylquinoline - CAS:59280-69-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 59280-69-2|3-Bromo-4-methylquinoline|BLD Pharm [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Solution Landscape: A Technical Guide to the Solubility of 3-Bromo-4-methylquinoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Bromo-4-methylquinoline and Its Solubility
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which, on a molecular level, relates to the balance of intermolecular forces between the solute and solvent molecules.[1] To dissolve a solute, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
3-Bromo-4-methylquinoline has a rigid, aromatic structure. The quinoline ring system is generally considered to be sparingly soluble in water but soluble in many organic solvents.[2][3][4] The presence of the nitrogen atom introduces a polar component to the molecule, allowing for dipole-dipole interactions. The bromine atom, being electronegative, also contributes to the molecule's polarity. The methyl group is nonpolar. The overall solubility will be a balance between the polar characteristics of the heteroatom and the halogen, and the nonpolar nature of the fused aromatic rings and the methyl group.
Based on its structure, we can predict the following solubility trends:
-
Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents are expected to be effective at dissolving 3-Bromo-4-methylquinoline. Their polarity can interact with the polar sites of the quinoline ring and the bromo substituent, while their organic character can accommodate the nonpolar aromatic rings.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Alcohols are also likely to be good solvents. They can engage in dipole-dipole interactions. However, the lack of a hydrogen bond donor group on 3-Bromo-4-methylquinoline means it cannot fully take advantage of the hydrogen bonding network of these solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Toluene, being aromatic, may show some affinity for the quinoline ring system through π-π stacking interactions. Aliphatic nonpolar solvents like hexane are expected to be poor solvents due to the significant difference in polarity.
A Predictive Model: Solubility of the Structural Analog 6-Bromo-2-methylquinoline
In the absence of direct data for 3-Bromo-4-methylquinoline, we can draw valuable insights from a study on its close structural isomer, 6-bromo-2-methylquinoline. The primary difference lies in the positions of the bromo and methyl substituents on the quinoline ring. While this will have some effect on the dipole moment and crystal lattice energy, the overall solubility behavior is expected to be very similar. The following table summarizes the experimentally determined mole fraction solubility of 6-bromo-2-methylquinoline in a range of organic solvents at 323.15 K (50 °C).
| Solvent | Mole Fraction Solubility (x10⁻²) | Solvent Class |
| Toluene | 3.318 | Nonpolar Aromatic |
| Ethyl Acetate | 2.991 | Polar Aprotic |
| Acetone | 2.764 | Polar Aprotic |
| Acetonitrile | 2.528 | Polar Aprotic |
| N,N-Dimethylformamide (DMF) | 2.220 | Polar Aprotic |
| n-Propanol | 0.914 | Polar Protic |
| Isopropanol | 0.812 | Polar Protic |
| Ethanol | 0.390 | Polar Protic |
| Methanol | 0.0998 | Polar Protic |
| Water | 0.00289 | Polar Protic |
This data strongly suggests that 3-Bromo-4-methylquinoline will exhibit good solubility in aromatic and polar aprotic solvents, moderate solubility in longer-chain alcohols, and lower solubility in short-chain alcohols and water. This provides a scientifically grounded starting point for solvent selection.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol describes the equilibrium solubility method, a reliable technique for determining the solubility of a solid compound in a given solvent.
Materials and Equipment
-
3-Bromo-4-methylquinoline (solid)
-
A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, hexane)
-
Analytical balance
-
Small vials or test tubes with screw caps
-
Constant temperature bath or shaker incubator
-
Vortex mixer
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks
Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
To a series of vials, add a known volume (e.g., 1 mL) of each organic solvent to be tested.
-
Add an excess amount of solid 3-Bromo-4-methylquinoline to each vial. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Centrifuge the vials to ensure complete separation of the solid from the supernatant.
-
Carefully withdraw a precise volume of the clear supernatant using a micropipette.
-
Dilute the collected supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
-
Analysis:
-
Determine the concentration of 3-Bromo-4-methylquinoline in the diluted samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound will be required.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undissolved compound in the original supernatant, taking into account the dilution factor. This value represents the solubility of 3-Bromo-4-methylquinoline in the specific solvent at the tested temperature.
-
Safety and Handling
While a specific, detailed Safety Data Sheet (SDS) for 3-Bromo-4-methylquinoline is not widely available, data from related compounds such as 3-Bromoquinoline and other halogenated aromatic heterocycles suggest that appropriate safety precautions should be taken.[5][6][7]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound and its solutions.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Bromo-4-methylquinoline in organic solvents. By combining theoretical principles with predictive data from a close structural analog and a detailed experimental protocol, researchers are well-equipped to select appropriate solvents for their specific applications and to generate reliable solubility data. The experimental determination of solubility is a crucial step in the successful utilization of this versatile chemical building block in research and development.
References
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Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, June 24). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved from [Link]
-
International Journal of Foundation of Medical Research. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]
-
Springer. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]
-
Hill Brothers Chemical Company. (2014, September 26). Safety Data Sheet. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
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YouTube. (2025, February 12). How To Predict Solubility Of Organic Compounds?. Retrieved from [Link]
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NCERT. (n.d.). Amines. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromoquinoline. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 Solubility of selected aromatic compounds in water at 25 °C. Retrieved from [Link]
-
ACS Publications. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]
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An In-depth Technical Guide to 3-Bromo-4-methylquinoline: Synthesis, Characterization, and Exploration of its Structural Isomers and Analogs
For Researchers, Scientists, and Drug Development Professionals
Foreword
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its derivatives have demonstrated a remarkable spectrum of therapeutic potential, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[2][3][4] The strategic functionalization of the quinoline ring is a key focus of drug discovery efforts, aiming to modulate the pharmacological profile and enhance target specificity. This guide provides a comprehensive technical overview of 3-bromo-4-methylquinoline, a key heterocyclic building block, and its structural isomers and analogs. We will delve into synthetic methodologies, detailed characterization, and the nuanced impact of substituent positioning on biological activity, offering a valuable resource for researchers engaged in the design and development of novel quinoline-based therapeutics.
The Strategic Importance of 3-Bromo-4-methylquinoline
3-Bromo-4-methylquinoline (CAS No. 59280-69-2) is a halogenated derivative of 4-methylquinoline.[5][6] The presence of a bromine atom at the C-3 position and a methyl group at the C-4 position imparts distinct chemical properties that make it a valuable intermediate in organic synthesis and medicinal chemistry. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments to build complex molecular architectures. The methyl group at the C-4 position can influence the electronic properties and steric environment of the molecule, which in turn can modulate its interaction with biological targets.
Synthesis of the 3-Bromo-4-methylquinoline Core
While a dedicated, step-by-step synthesis for 3-bromo-4-methylquinoline is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on well-established named reactions in quinoline chemistry, primarily the Combes quinoline synthesis, followed by a regioselective bromination.
Proposed Synthetic Pathway: A Two-Step Approach
The proposed synthesis commences with the acid-catalyzed condensation of aniline with an unsymmetrical β-diketone, 3-bromo-pentane-2,4-dione, in a modified Combes synthesis. Alternatively, a more controlled approach involves the initial synthesis of 4-methylquinoline followed by regioselective bromination.
DOT Diagram: Proposed Synthesis of 3-Bromo-4-methylquinoline
Caption: Proposed synthetic routes to 3-bromo-4-methylquinoline.
Detailed Experimental Protocols
Protocol 2.2.1: Synthesis of 4-Methylquinoline via Combes Synthesis [7]
This initial step is crucial for Route B and provides the foundational quinoline structure.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and acetylacetone (1.1 eq).
-
Acid Catalysis: Slowly add concentrated sulfuric acid (2.0 eq) to the mixture with cooling in an ice bath to manage the exothermic reaction.
-
Reaction: Heat the mixture to 110-120 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution until the pH is basic.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-methylquinoline.
Protocol 2.2.2: Bromination of 4-Methylquinoline (Proposed)
This protocol is based on the known reactivity of quinolines and related heterocycles with N-bromosuccinimide (NBS).[8]
-
Reaction Setup: Dissolve 4-methylquinoline (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) in a round-bottom flask fitted with a reflux condenser.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.2 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 eq) to the solution.
-
Reaction: Reflux the mixture for 2-4 hours. The reaction should be monitored by TLC to follow the consumption of the starting material and the formation of the product.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.
-
Purification: Wash the filtrate with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-bromo-4-methylquinoline can be further purified by column chromatography or recrystallization.
Structural Characterization of 3-Bromo-4-methylquinoline
Comprehensive spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized molecule.
Predicted Spectroscopic Data
Table 1: Predicted ¹H and ¹³C NMR Data for 3-Bromo-4-methylquinoline
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | ¹³C NMR | Predicted δ (ppm) |
| H-2 | ~8.9 | s | Ar-H | C-2 | ~151 |
| H-5 | ~8.1 | d | Ar-H | C-3 | ~120 |
| H-8 | ~8.0 | d | Ar-H | C-4 | ~147 |
| H-6 | ~7.7 | t | Ar-H | C-4a | ~128 |
| H-7 | ~7.5 | t | Ar-H | C-5 | ~129 |
| CH₃ | ~2.7 | s | -CH₃ | C-6 | ~127 |
| C-7 | ~126 | ||||
| C-8 | ~130 | ||||
| C-8a | ~148 | ||||
| CH₃ | ~18 |
Justification of Predictions:
-
¹H NMR: The H-2 proton is expected to be the most deshielded due to its proximity to the electronegative nitrogen and the bromine atom, appearing as a singlet. The protons on the carbocyclic ring (H-5 to H-8) will resonate in the typical aromatic region, with multiplicities reflecting their coupling with neighboring protons. The methyl group at C-4 will appear as a singlet in the upfield region.
-
¹³C NMR: The carbon atoms attached to the nitrogen (C-2 and C-8a) and the bromine (C-3) will have their chemical shifts significantly influenced by these heteroatoms. The C-4 carbon bearing the methyl group will also be distinct. The remaining aromatic carbons will appear in the 120-130 ppm range.
Mass Spectrometry and Infrared Spectroscopy
-
Mass Spectrometry (MS): The mass spectrum is expected to show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the quinoline ring (1500-1600 cm⁻¹), and C-H bending vibrations.
Reactivity and Functionalization: Gateway to Analogs
The bromine atom at the C-3 position of 3-bromo-4-methylquinoline is a key functional group that allows for the synthesis of a diverse library of analogs through various palladium-catalyzed cross-coupling reactions.
DOT Diagram: Functionalization of 3-Bromo-4-methylquinoline
Caption: Key cross-coupling reactions for analog synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[5] Reacting 3-bromo-4-methylquinoline with various boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or alkyl groups at the 3-position.
Protocol 4.1.1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask, combine 3-bromo-4-methylquinoline (1.0 eq), the corresponding boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of toluene and water.
-
Reaction: Heat the mixture to 80-100 °C for 12-24 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Work-up and Purification: After cooling, perform an aqueous work-up and extract the product with an organic solvent. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[6] This reaction enables the synthesis of 3-amino-4-methylquinoline derivatives by coupling 3-bromo-4-methylquinoline with a wide range of primary and secondary amines.
Protocol 4.2.1: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: Combine 3-bromo-4-methylquinoline (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base such as sodium tert-butoxide in an oven-dried Schlenk tube.
-
Inert Atmosphere and Solvent: Purge the flask with an inert gas and add an anhydrous solvent like toluene or dioxane.
-
Reaction: Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Work-up and Purification: After completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography.
Structural Isomers and Their Biological Significance
The biological activity of quinoline derivatives is highly dependent on the substitution pattern.[9] A comparative analysis of the structural isomers of 3-bromo-4-methylquinoline, where the positions of the bromo and methyl groups are varied, reveals important structure-activity relationships (SAR).
Table 2: Overview of Bromo-Methyl-Quinoline Isomers and Their Potential Activities
| Isomer | Structure | Potential Biological Activities | Key Synthetic Approaches |
| 3-Bromo-2-methylquinoline | A 2-methyl substituted quinoline with a bromine at the 3-position. | Anticancer, antibacterial.[3] | Doebner-von Miller reaction followed by bromination. |
| 3-Bromo-6-methylquinoline | A 6-methyl substituted quinoline with a bromine at the 3-position. | Antibacterial, antifungal.[1] | Skraup synthesis with p-toluidine, followed by bromination. |
| 3-Bromo-8-methylquinoline | An 8-methyl substituted quinoline with a bromine at the 3-position. | Antiviral, anticancer.[4] | Combes synthesis with o-toluidine, followed by bromination. |
The varied biological profiles of these isomers underscore the critical role of substituent placement in dictating the pharmacological effects of quinoline-based compounds. For instance, the position of the methyl group can influence lipophilicity and metabolic stability, while the location of the bromine atom can affect the molecule's ability to form halogen bonds with target proteins.
Conclusion and Future Perspectives
3-Bromo-4-methylquinoline represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its strategic design allows for facile diversification through modern cross-coupling methodologies, enabling the exploration of a vast chemical space. The comparative analysis of its structural isomers highlights the profound impact of subtle structural modifications on biological activity. Future research in this area will likely focus on the synthesis of diverse libraries of 3-substituted-4-methylquinoline analogs and their systematic evaluation against a panel of biological targets. The insights gained from such studies will undoubtedly contribute to the discovery of new and effective quinoline-based drugs for a range of diseases.
References
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The Synthesis of Substituted Quinolines: A Technical Guide for the Modern Chemist
Abstract
The quinoline scaffold is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] Its prevalence stems from the diverse biological activities exhibited by its derivatives, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[5][6][7][8] Consequently, the development of efficient and versatile methods for the synthesis of substituted quinolines remains a highly active area of research. This in-depth technical guide provides a comprehensive overview of both classical and contemporary strategies for constructing the quinoline core, with a focus on the underlying mechanisms, practical applications, and the evolution toward more sustainable and efficient methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the rich landscape of quinoline synthesis.
Introduction: The Enduring Importance of the Quinoline Nucleus
Quinoline, or 1-aza-naphthalene, is a bicyclic aromatic heterocycle that has captivated chemists for over a century. Its structure is found in numerous natural products, most famously the antimalarial alkaloid quinine.[4][8] The synthetic versatility of the quinoline ring system allows for the introduction of a wide range of functional groups, enabling the fine-tuning of its physicochemical and pharmacological properties. This has led to the development of numerous blockbuster drugs, such as the antibacterial agent ciprofloxacin and the anticancer drug topotecan.[8][9]
The journey of quinoline synthesis began with classical condensation reactions, which, while foundational, often required harsh conditions and offered limited substrate scope.[4] The relentless pursuit of greater efficiency, selectivity, and sustainability has ushered in an era of modern synthetic methodologies. These advanced techniques, including transition-metal catalysis, C-H activation, and photoredox catalysis, have revolutionized the way chemists approach the construction of this privileged scaffold.[10][11] This guide will traverse this evolutionary path, providing both the historical context and the cutting-edge applications of quinoline synthesis.
Classical Approaches to Quinoline Synthesis: The Foundation
The traditional methods for quinoline synthesis are named reactions that have been staples in organic chemistry textbooks for decades. While often superseded by modern techniques, a fundamental understanding of these reactions is crucial, as they laid the groundwork for future innovations and are still occasionally employed.
The Skraup and Doebner-von Miller Reactions
The Skraup synthesis, first reported in 1880, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (commonly the corresponding nitrobenzene).[12][13][14] The reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol, followed by a Michael addition of the aniline, cyclization, dehydration, and final oxidation to yield the quinoline.
A closely related method is the Doebner-von Miller reaction, which utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[2][4][15][16]
Key Mechanistic Considerations: The strongly acidic and oxidizing conditions of these reactions limit their applicability to robust substrates. The reactions are often highly exothermic and can lack regioselectivity with substituted anilines.
The Friedländer Synthesis
The Friedländer synthesis is one of the most direct and versatile classical methods, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester).[2][17] This reaction can be catalyzed by either acids or bases. The key steps are the formation of a Schiff base followed by an intramolecular aldol-type condensation and dehydration.
Causality in Experimental Choice: The choice of catalyst (acid or base) depends on the reactivity of the starting materials. Base catalysis is often preferred for simple ketones, while acid catalysis can be more effective for less reactive carbonyl compounds.[17] Modern modifications have introduced the use of microwave irradiation and various catalysts to improve yields and shorten reaction times.[10][18]
Caption: A simplified workflow of the Friedländer quinoline synthesis.
Other Notable Classical Methods
Other important classical methods include the Combes synthesis (reaction of anilines with β-diketones), the Conrad-Limpach-Knorr synthesis (reaction of anilines with β-ketoesters), and the Pfitzinger reaction (reaction of isatin with a carbonyl compound).[12][13][15][16] Each of these methods offers a different route to specific substitution patterns on the quinoline ring, but they generally share the limitations of requiring harsh conditions and having a limited substrate scope.
Modern Synthetic Methodologies: A Paradigm Shift
The demand for greater efficiency, selectivity, and functional group tolerance has driven the development of powerful new synthetic methods. These modern approaches often rely on catalytic processes that operate under milder conditions and provide access to a much broader range of substituted quinolines.
Transition-Metal Catalyzed Syntheses
Transition-metal catalysis has become an indispensable tool in modern organic synthesis, and the construction of quinolines is no exception.[11][19] Catalysts based on palladium, copper, rhodium, ruthenium, and cobalt have been employed in a variety of cyclization and annulation strategies.[10][11][15][20]
Expertise in Action: Palladium-catalyzed reactions, for instance, are widely used for constructing the quinoline core through C-C and C-N bond-forming cross-coupling reactions followed by cyclization.[10] A common strategy involves the coupling of a 2-haloaniline with an alkyne (a Sonogashira coupling) followed by an intramolecular cyclization. The choice of palladium catalyst and ligands is critical for achieving high yields and preventing side reactions.
Caption: Generalized catalytic cycle for C-H functionalization of quinolines.
Direct C-H Functionalization: The Atom-Economical Approach
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for synthesizing and modifying quinolines.[1] This approach avoids the need for pre-functionalized starting materials (like haloanilines), thereby reducing step counts and waste. Transition metals, particularly palladium, rhodium, and ruthenium, are frequently used to catalyze the regioselective activation of C-H bonds on the quinoline scaffold or its precursors.[1][10][21]
Trustworthiness Through Selectivity: The regioselectivity of C-H activation is a critical challenge. In quinolines, the C2 and C8 positions are often the most reactive.[21][22] The use of directing groups, often attached to the quinoline nitrogen (e.g., as an N-oxide), can precisely guide the metal catalyst to a specific C-H bond, enabling highly selective functionalization.[1] For example, the N-oxide group can direct metallation to the C8 position via the formation of a stable five-membered metallacycle.[22]
Green and Sustainable Synthetic Strategies
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for quinoline synthesis.[2][23][24] These strategies focus on reducing energy consumption, minimizing waste, and using less hazardous materials.
Microwave-assisted organic synthesis (MAOS) has proven to be a highly effective technique for accelerating many classical and modern quinoline syntheses.[25][26][27] The rapid and efficient heating provided by microwaves can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles.[18][28] The Friedländer synthesis, for example, is particularly well-suited to microwave conditions.[18]
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and residence time), and improved scalability.[29][30][31] The synthesis of quinolines in flow reactors can lead to higher yields and purity, and allows for the safe handling of potentially hazardous intermediates or reaction conditions.[29][32]
The development of reusable catalysts, such as nanocatalysts and solid-supported acids, is a key aspect of green quinoline synthesis.[12][24][33] These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. Additionally, the use of greener solvents like water, ethanol, or glycerol, or even performing reactions under solvent-free conditions, further enhances the environmental credentials of these methods.[12][23]
Photoredox and Electrochemical Methods
Visible-light photoredox catalysis has recently emerged as a powerful tool for forging C-C and C-X bonds under exceptionally mild conditions.[10][34] This methodology utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) processes to generate radical intermediates. These reactive species can then engage in a variety of bond-forming reactions to construct the quinoline ring or functionalize it.[35][36] Interestingly, the quinoline scaffold itself can act as a photocatalyst in certain transformations.[37]
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route to a particular substituted quinoline depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
| Method | Key Features | Advantages | Limitations |
| Skraup/Doebner-von Miller | Condensation of anilines with glycerol or α,β-unsaturated carbonyls | Inexpensive starting materials; provides access to simple quinolines | Harsh acidic and oxidizing conditions; low yields; limited substrate scope |
| Friedländer Synthesis | Condensation of 2-aminoaryl ketones/aldehydes with α-methylene compounds | Convergent; good for polysubstituted quinolines | Requires pre-functionalized anilines; can require harsh conditions |
| Transition-Metal Catalysis | Cross-coupling and annulation reactions | High yields and selectivity; broad substrate scope; mild conditions | Cost of catalysts and ligands; potential for metal contamination in the final product |
| Direct C-H Activation | Direct functionalization of C-H bonds | High atom economy; reduces synthetic steps; good for late-stage functionalization | Often requires directing groups; can have issues with regioselectivity |
| Microwave-Assisted Synthesis | Use of microwave irradiation for heating | Dramatically reduced reaction times; often higher yields; improved purity | Requires specialized equipment; scalability can be a challenge |
| Flow Chemistry | Continuous processing in a reactor | Enhanced safety and control; high reproducibility; scalable | High initial equipment cost; not suitable for all reaction types |
| Photoredox Catalysis | Use of visible light and a photocatalyst | Extremely mild conditions; novel reactivity; high functional group tolerance | Can be sensitive to oxygen and light; catalyst cost |
Experimental Protocols: A Practical Guide
To illustrate the practical application of modern synthetic methodologies, detailed protocols for two distinct approaches are provided below.
Protocol: Microwave-Assisted Friedländer Synthesis of a 2,4-Disubstituted Quinoline[18]
This protocol describes a rapid and efficient synthesis of a quinoline derivative using microwave irradiation.
Materials:
-
2-Aminobenzophenone (1.0 mmol)
-
Cyclohexanone (1.2 mmol)
-
Glacial Acetic Acid (3 mL)
-
Microwave synthesis vial (10 mL) with a stir bar
-
Dedicated scientific microwave reactor
Procedure:
-
To a 10 mL microwave synthesis vial, add 2-aminobenzophenone (1.0 mmol), cyclohexanone (1.2 mmol), and glacial acetic acid (3 mL).
-
Seal the vial with a cap.
-
Place the vial inside the cavity of the microwave reactor.
-
Irradiate the mixture at 160 °C for 5 minutes, with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water (20 mL) and basify with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Collect the resulting precipitate by vacuum filtration, washing with cold water.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Caption: General experimental workflow for microwave-assisted quinoline synthesis.
Protocol: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide[1]
This protocol demonstrates the direct functionalization of a quinoline scaffold using C-H activation.
Materials:
-
Quinoline N-oxide (0.5 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene (2 mL)
-
Schlenk tube or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add quinoline N-oxide (0.5 mmol), the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and K₂CO₃ (1.0 mmol).
-
Evacuate the tube and backfill with an inert atmosphere (e.g., nitrogen). Repeat this cycle three times.
-
Add anhydrous toluene (2 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the C2-arylated quinoline N-oxide.
Future Perspectives
The synthesis of substituted quinolines will continue to be a vibrant area of chemical research. Future efforts will likely focus on several key areas:
-
Development of more sustainable catalysts: The use of earth-abundant and non-toxic metals (such as iron and copper) is a growing trend that is expected to continue.[10][20]
-
Late-stage functionalization: Methods that allow for the precise modification of complex, drug-like molecules containing a quinoline core will be of immense value in drug discovery.[38]
-
Integration of computational tools: In silico modeling and machine learning will play an increasingly important role in predicting reaction outcomes and designing novel catalysts and synthetic routes.
-
Broader application of flow and photochemical methods: As the technology becomes more accessible, these powerful techniques will be more widely adopted for the synthesis of quinolines on both laboratory and industrial scales.[29][31]
By embracing these innovations, the chemical community will be well-equipped to continue harnessing the immense potential of the quinoline scaffold for the benefit of science and society.
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An In-depth Technical Guide to the Biological Activity of Brominated Quinoline Derivatives
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Potentiating Role of Bromination
The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2][3] From the historic antimalarial quinine to modern anticancer and antimicrobial agents, the quinoline scaffold has consistently proven to be a versatile framework for drug discovery. A key strategy for modulating the therapeutic properties of these molecules is halogenation, with bromination, in particular, emerging as a powerful tool to enhance biological activity.[4] The introduction of bromine atoms can significantly alter a molecule's lipophilicity, electronic distribution, and steric profile, thereby influencing its membrane permeability, target binding affinity, and metabolic stability.[4]
This guide provides a comprehensive exploration of the diverse biological activities exhibited by brominated quinoline derivatives. We will delve into their anticancer and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and mechanistic insights to provide a robust resource for researchers in the field.
Chapter 1: Anticancer Activity of Brominated Quinolines
The proliferation of cancer cells is a complex process that researchers are constantly seeking to inhibit. Brominated quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as the induction of apoptosis, inhibition of crucial enzymes like topoisomerase, and interference with cell migration.[5][6]
Mechanistic Insights: Topoisomerase Inhibition and Apoptosis Induction
Several studies have highlighted the ability of brominated quinolines to target human topoisomerase I, an enzyme critical for DNA replication and repair.[5][6] By inhibiting this enzyme, these compounds can introduce DNA strand breaks, ultimately leading to programmed cell death, or apoptosis. For instance, compounds such as 3,5,6,7-tetrabromo-8-methoxyquinoline and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline have been identified as potent inhibitors of human topoisomerase I.[5] The induction of apoptosis by some of these derivatives has been confirmed through techniques like DNA laddering assays.[5][6]
The following diagram illustrates a simplified, hypothetical signaling pathway for apoptosis that could be triggered by a brominated quinoline derivative that causes DNA damage.
Caption: Hypothetical apoptotic pathway initiated by a brominated quinoline derivative.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cancer cell population.[7] The table below presents IC50 values for representative brominated quinoline derivatives against various cancer cell lines, demonstrating their potent antiproliferative activity.
| Compound Name/Identifier | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Compound 11 | C6 (Rat Glioma) | 9.60 | [5] |
| HeLa (Cervical Cancer) | 5.45 | [5] | |
| HT29 (Colon Adenocarcinoma) | 7.32 | [5] | |
| Compound 17 | C6 (Rat Glioma) | 18.52 | [5] |
| HeLa (Cervical Cancer) | 22.41 | [5] | |
| HT29 (Colon Adenocarcinoma) | 15.35 | [5] | |
| Compound 6 | MCF7 (Breast Cancer) | 8.5 | [8] |
| Compound 14 | MCF7 (Breast Cancer) | 23.5 | [8] |
| Compound 19 | MCF7 (Breast Cancer) | 23.7 | [8] |
| 5,7-dibromo-8-hydroxyquinoline | A549, HeLa, HT29, Hep3B, MCF7 | 2-50 | [9] |
| *As identified in the cited literature. |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[10]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Brominated quinoline test compound
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette and microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Harvest cancer cells during their logarithmic growth phase.[7] Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[7][11] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the brominated quinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations.[11] Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a positive control (a known cytotoxic drug).[7]
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[10]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow viable cells to metabolize MTT into formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7][12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[7]
Chapter 2: Antimicrobial and Antibiofilm Activity
The rise of multidrug-resistant pathogens presents a critical global health challenge.[13] Brominated quinolines have emerged as a promising class of antimicrobial agents, exhibiting potent activity against a range of bacteria, including notorious biofilm-formers like methicillin-resistant Staphylococcus aureus (MRSA).[14][15]
Mechanistic Insights: Biofilm Eradication and Iron Starvation
Bacterial biofilms are communities of bacteria encased in a self-produced matrix, which makes them notoriously resistant to conventional antibiotics.[14][16] Halogenated quinolines have demonstrated a remarkable ability to not only inhibit biofilm formation but also to eradicate established biofilms.[15][17] One proposed mechanism of action involves the induction of iron starvation within the biofilm.[14] Studies have shown that treatment with certain halogenated quinolines leads to the activation of iron uptake pathways in bacteria, suggesting the compound disrupts iron homeostasis, a critical process for bacterial survival.[14]
The following diagram outlines a general workflow for assessing the antimicrobial and antibiofilm efficacy of a novel compound.
Caption: Workflow for antimicrobial susceptibility and antibiofilm testing.
Data Presentation: Antimicrobial Potency
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18] It is a key metric for assessing antimicrobial potency.
| Compound Class/Identifier | Bacterial Strain | MIC (µg/mL) | Reference |
| Substituted Quinolines | Gram-positive & Gram-negative bacteria | 62.50 - 250 | [9] |
| 2,7-DBPQ | Staphylococcus aureus | 20 | [16] |
| 3,6-DBPQ | Staphylococcus aureus | 50 | [16] |
| Quinoline Derivative 11 | Staphylococcus aureus | 6.25 | [19] |
| Quinoline Derivatives | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | [20] |
| *DBPQ: Dibromophenanthrenequinone |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent in a quantitative manner.[18][21][22]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)[18]
-
Brominated quinoline test compound
-
Sterile 96-well microdilution plates
-
Spectrophotometer or plate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound. Create serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.[23] For example, add 100 µL of broth to all wells, then add 100 µL of a 2x concentrated antibiotic solution to the first column, and perform serial dilutions across the plate.[23]
-
Inoculum Preparation: Grow the test bacteria in broth to a specific turbidity, typically corresponding to a 0.5 McFarland standard.[18] Dilute this standardized inoculum to the final required concentration for testing (e.g., 5 x 10^5 CFU/mL).[23]
-
Inoculation: Inoculate each well of the microdilution plate with the standardized bacterial suspension.[18]
-
Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[18]
-
Incubation: Incubate the plate at 37°C for 16-20 hours, or as required for the specific organism.[21]
-
MIC Determination: After incubation, visually inspect the plates for turbidity.[18] The MIC is the lowest concentration of the compound at which there is no visible growth.[18] The results can also be read using a plate reader to measure optical density.[21]
Chapter 3: Neuroprotective and Other Activities
Beyond their potent anticancer and antimicrobial effects, brominated quinoline derivatives are being explored for other therapeutic applications. Preliminary research suggests potential in the realm of neuroprotection, with some derivatives identified as promising multifunctional antioxidants for neurodegenerative conditions like Alzheimer's and Parkinson's diseases.[24][25][26] The mechanism may involve the inhibition of key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[9][26] Additionally, various quinoline derivatives have been investigated for anti-inflammatory, antiviral, and cardiovascular activities, indicating the broad therapeutic potential of this chemical class.[1][2][27]
Chapter 4: Synthesis and Structure-Activity Relationship (SAR)
The biological activity of brominated quinolines is intrinsically linked to their chemical structure. The synthesis of these compounds often involves regioselective bromination of a quinoline or tetrahydroquinoline precursor.[5][28][29] A variety of synthetic protocols, from classical methods to modern transition-metal-catalyzed reactions, have been developed for the construction and functionalization of the quinoline scaffold.[30][31]
Structure-Activity Relationship (SAR) studies reveal that the position and number of bromine substituents on the quinoline ring are critical determinants of biological efficacy.[32] For example, studies have shown that bromination at the C-5 and C-7 positions can significantly enhance antiproliferative activity against cancer cells compared to other substitution patterns.[32] Similarly, the presence of other functional groups, such as hydroxyl or methoxy groups at the C-8 position, can also play a crucial role in the molecule's overall activity profile.[32] This underscores the importance of targeted chemical synthesis to optimize the therapeutic potential of these compounds.[33]
Caption: A generalized scheme for the synthesis of brominated quinoline derivatives.
Conclusion and Future Perspectives
Brominated quinoline derivatives represent a highly versatile and potent class of biologically active molecules. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with emerging evidence for other therapeutic applications, positions them as promising leads for future drug development. The ability to systematically modify the quinoline core through synthetic chemistry allows for the fine-tuning of their pharmacological properties, offering a clear path for optimizing potency and selectivity. Future research should continue to focus on elucidating the precise mechanisms of action, expanding SAR studies to design next-generation compounds, and advancing the most promising candidates into preclinical and clinical development.
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A Comprehensive Technical Guide to 3-Bromo-4-methylquinoline for Research and Development Professionals
This guide provides an in-depth technical overview of 3-Bromo-4-methylquinoline, a key heterocyclic intermediate for researchers, medicinal chemists, and drug development professionals. With full editorial control, this document is structured to deliver not just data, but actionable, field-proven insights grounded in scientific literature. We will delve into its commercial availability, plausible synthetic routes, quality control considerations, and its potential applications in modern drug discovery, all while maintaining the highest standards of scientific integrity.
Introduction to 3-Bromo-4-methylquinoline: A Versatile Scaffold
3-Bromo-4-methylquinoline (CAS No. 59280-69-2) is a substituted quinoline that serves as a valuable building block in organic synthesis and medicinal chemistry. The quinoline core is a "privileged structure," forming the backbone of numerous biologically active compounds and approved pharmaceuticals.[1] The strategic placement of a bromine atom at the 3-position and a methyl group at the 4-position offers a unique combination of reactivity and structural features. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).[1] The methyl group at the 4-position can influence the molecule's conformation, solubility, and metabolic stability, making this scaffold particularly interesting for the development of novel therapeutic agents.
Commercial Availability and Supplier Evaluation
For researchers and drug development professionals, securing a reliable source of high-purity starting materials is paramount. 3-Bromo-4-methylquinoline is available from several commercial suppliers, and the selection of a vendor should be based on a careful evaluation of purity, available documentation (Certificate of Analysis, spectral data), and consistency of supply.
Below is a comparative table of select commercial suppliers offering 3-Bromo-4-methylquinoline:
| Supplier | Product Number | Purity | Available Quantities | CAS Number | Notes |
| Sunway Pharm Ltd | CB70586 | ≥97% | 1g, 5g | 59280-69-2 | Offers NMR data upon request.[2] |
| CymitQuimica | 10-F321758 | 95.0% | 250mg, 1g | 59280-69-2 | Distributed by Fluorochem.[3] |
| ChemicalBook | - | - | Varies | 59280-69-2 | A platform listing multiple suppliers. |
Due Diligence in Supplier Selection:
It is imperative for researchers to conduct thorough due diligence when sourcing 3-Bromo-4-methylquinoline. The following workflow is recommended:
Caption: A workflow for the qualification of commercial suppliers of 3-Bromo-4-methylquinoline.
Synthesis of 3-Bromo-4-methylquinoline: A Plausible Route
While specific literature detailing the synthesis of 3-Bromo-4-methylquinoline is not abundant, a plausible and robust synthetic route can be devised based on established quinoline synthesis methodologies, such as the Doebner-von Miller reaction or variations thereof.[4] A likely precursor for this synthesis is 3-bromo-4-methylaniline.
Proposed Synthetic Pathway:
The Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of 3-Bromo-4-methylquinoline, 3-bromo-4-methylaniline would be reacted with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst and an oxidizing agent.
Caption: Proposed synthetic scheme for 3-Bromo-4-methylquinoline via the Doebner-von Miller reaction.
Experimental Protocol (Hypothetical):
-
Step 1: Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of 3-bromo-4-methylaniline (1.0 eq) and a suitable acid catalyst (e.g., concentrated hydrochloric acid) is prepared.
-
Step 2: Addition of Reagents: To this mixture, an α,β-unsaturated carbonyl compound such as crotonaldehyde (2.0 eq) and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) are added cautiously.
-
Step 3: Reaction: The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Step 4: Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., NaOH solution). The crude product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel to afford the desired 3-Bromo-4-methylquinoline.
Quality Control and Characterization
Rigorous quality control is essential to ensure the identity and purity of 3-Bromo-4-methylquinoline for use in research and development. The following analytical techniques are recommended for its characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the molecule. While experimental spectra from suppliers are the gold standard, in their absence, predicted spectra can provide a useful reference.
-
Predicted ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system and a singlet for the methyl group.
-
Predicted ¹³C NMR: The spectrum should display the expected number of signals corresponding to the ten carbon atoms in the molecule, with the brominated carbon appearing at a characteristic chemical shift.
-
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound (222.08 g/mol for C₁₀H₈BrN) and to provide information about its isotopic pattern, which will show the characteristic M and M+2 peaks for a bromine-containing compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as C=C and C=N stretching vibrations of the quinoline ring.
-
Purity Analysis (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) should be used to determine the purity of the compound.
Applications in Drug Discovery and Medicinal Chemistry
The 3-bromo-4-methylquinoline scaffold is a promising starting point for the synthesis of novel compounds with potential therapeutic applications. The bromine atom at the 3-position is a key feature, enabling a wide range of synthetic transformations.
Key Areas of Application:
-
Kinase Inhibitors: The quinoline core is a common feature in many kinase inhibitors used in oncology.[1] The 3-bromo position allows for the introduction of various substituents that can interact with the ATP-binding site of kinases.
-
Antimicrobial Agents: Quinolone derivatives have a long history as antibacterial agents.[5] Modifications at the 3- and 4-positions of the quinoline ring can be explored to develop new antimicrobial compounds with improved efficacy and a broader spectrum of activity.
-
Structure-Activity Relationship (SAR) Studies: 3-Bromo-4-methylquinoline is an excellent starting material for SAR studies.[6] By systematically modifying the molecule at the 3-position through cross-coupling reactions, researchers can probe the structural requirements for biological activity at a particular target.
Caption: Synthetic utility of 3-Bromo-4-methylquinoline in generating diverse derivatives for drug discovery.
Conclusion
3-Bromo-4-methylquinoline is a commercially available and synthetically versatile building block with significant potential in drug discovery and development. Its unique substitution pattern provides a valuable platform for the synthesis of novel bioactive molecules. This guide has provided a comprehensive overview of its commercial sourcing, a plausible synthetic route, essential quality control measures, and its key applications. For researchers and drug development professionals, a thorough understanding of these technical aspects is crucial for the successful utilization of this promising scaffold in the quest for new therapeutics.
References
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IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
ResearchGate. A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. [Link]
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-4-methylquinoline
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Functionalization of the Quinoline Scaffold
The quinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with applications ranging from anticancer to antimalarial treatments.[1] The strategic diversification of the quinoline scaffold is a cornerstone of modern drug discovery, allowing for the fine-tuning of molecular properties to enhance efficacy and selectivity. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and reliability.[2][3]
This document provides a detailed technical guide for the Suzuki-Miyaura coupling of 3-Bromo-4-methylquinoline. The presence of the methyl group at the 4-position introduces a degree of steric hindrance, which necessitates careful consideration of reaction parameters to achieve optimal yields. These application notes and protocols are designed to provide researchers with a robust starting point for the synthesis of novel 3-aryl-4-methylquinoline derivatives, crucial intermediates in the development of next-generation therapeutics.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a well-established palladium-catalyzed cycle. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-Bromo-4-methylquinoline to form a Pd(II) intermediate.
-
Transmetalation: The organic moiety from the boronic acid (or its corresponding boronate ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex.[4]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond of the 3-aryl-4-methylquinoline product and regenerating the catalytically active Pd(0) species.
Sources
Application Note & Protocol: Sonogashira Coupling of 3-Bromo-4-methylquinoline
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery
The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry where the creation of complex molecular architectures is paramount.[1][2][3] Among the arsenal of cross-coupling reactions, the Sonogashira coupling holds a privileged position for its efficiency in forming C(sp²)–C(sp) bonds, linking aryl or vinyl halides with terminal alkynes.[4][5] This reaction is instrumental in the synthesis of a wide array of valuable compounds, including pharmaceuticals, natural products, and advanced organic materials.[1][3][6] The ability to introduce an alkynyl moiety onto a heterocyclic scaffold like quinoline opens up a gateway to novel chemical space, offering opportunities for the development of new therapeutic agents. This document provides a detailed experimental protocol for the Sonogashira coupling of 3-Bromo-4-methylquinoline, a key intermediate in medicinal chemistry.
Mechanistic Insights: The Palladium and Copper Catalytic Cycles
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Sonogashira coupling traditionally employs a dual catalytic system involving palladium and copper(I).[1][4][7] While the exact mechanism can be complex and is still a subject of some debate, it is generally understood to proceed through two interconnected catalytic cycles.[3]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (3-Bromo-4-methylquinoline), forming a Pd(II) complex.[1][8]
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.[1][8]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated product and regenerate the Pd(0) catalyst.[1]
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Acid-Base Reaction: A base, typically an amine, deprotonates the terminal alkyne, leading to the formation of a copper acetylide intermediate.[2] This species is crucial for the transmetalation step in the palladium cycle.[1]
While the copper co-catalyst significantly enhances the reaction rate, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[2][9] Consequently, copper-free Sonogashira protocols have been developed and are often preferred to simplify product purification.[2][9][10]
Caption: Figure 1: Simplified mechanism of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of 3-Bromo-4-methylquinoline
This protocol is designed to be a robust starting point for the Sonogashira coupling of 3-Bromo-4-methylquinoline with a generic terminal alkyne. Optimization of reaction conditions may be necessary for specific substrates.
Reagents and Materials
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Supplier | Notes |
| 3-Bromo-4-methylquinoline | C₁₀H₈BrN | 222.08 | Commercially available | |
| Terminal Alkyne | Varies | Varies | Commercially available | e.g., Phenylacetylene, Trimethylsilylacetylene, 1-Hexyne |
| Pd(PPh₃)₂Cl₂ (Dichlorobis(triphenylphosphine)palladium(II)) | C₃₆H₃₀Cl₂P₂Pd | 701.90 | Commercially available | A common and effective palladium catalyst.[1][7] |
| CuI (Copper(I) iodide) | CuI | 190.45 | Commercially available | Co-catalyst to increase reaction rate.[1] |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Commercially available | Acts as both the base and a solvent.[1] |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | Commercially available | Anhydrous conditions are typically recommended.[4] |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | Prepared in-house | For workup. |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | Prepared in-house | For workup. |
| Anhydrous Na₂SO₄ or MgSO₄ | Na₂SO₄ / MgSO₄ | 142.04 / 120.37 | Commercially available | For drying the organic layer. |
| Silica Gel | SiO₂ | 60.08 | Commercially available | For column chromatography. |
| Solvents for chromatography | Varies | Varies | Commercially available | e.g., Hexanes, Ethyl Acetate. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add 3-Bromo-4-methylquinoline (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.05 eq.).
-
Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Add anhydrous THF (5 mL per mmol of 3-Bromo-4-methylquinoline) via syringe.
-
Add triethylamine (3.0 eq.) via syringe.
-
Finally, add the terminal alkyne (1.2 eq.) dropwise via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the reaction to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours. For aryl bromides, heating is often necessary to achieve a reasonable reaction rate.[1]
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalysts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[11]
-
-
Characterization:
Caption: Figure 2: Experimental workflow for the Sonogashira coupling.
Field-Proven Insights & Troubleshooting
-
Choice of Ligand: While triphenylphosphine is a standard ligand, for challenging substrates, more electron-rich and bulky phosphine ligands such as XPhos or SPhos can significantly improve reaction efficiency.[14]
-
Copper-Free Conditions: To avoid alkyne homocoupling, a copper-free protocol can be employed.[9][15] In this case, a slightly higher catalyst loading and a stronger base like Cs₂CO₃ or K₂CO₃ may be required.[1]
-
Solvent Effects: While THF is a good general solvent, other solvents like DMF or dioxane can be screened, especially if solubility issues arise.[1]
-
Incomplete Reaction: If the reaction stalls, adding a fresh portion of the palladium catalyst can sometimes drive it to completion.
-
Catalyst Inhibition: The quinoline nitrogen can potentially coordinate to the palladium center, leading to catalyst inhibition.[16] If this is suspected, using a ligand that forms a more stable and active catalytic complex can be beneficial.
Conclusion
The Sonogashira coupling is a powerful and versatile tool for the synthesis of alkynylated quinolines. The protocol provided herein offers a solid foundation for the successful execution of this transformation with 3-Bromo-4-methylquinoline. By understanding the underlying mechanism and considering the practical insights provided, researchers can effectively utilize this reaction to access novel molecular scaffolds for drug discovery and development.
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Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]
-
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ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. [Link]
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ResearchGate. Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. [Link]
-
ACS Publications. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry. [Link]
-
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]
-
ResearchGate. Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale. [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
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(PDF) Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
-
ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]
-
Beilstein Journal of Organic Chemistry. Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]
-
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synthesis of pharmaceutical intermediates from 3-Bromo-4-methylquinoline
An In-Depth Technical Guide to the Synthesis of Pharmaceutical Intermediates from 3-Bromo-4-methylquinoline
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of the 3-Bromo-4-methylquinoline Scaffold
The quinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates.[1] Its derivatives are prominent in drug discovery, showing potential as kinase inhibitors for cancer therapy, as well as possessing antimalarial and anti-inflammatory properties.[1][2][3] The 3-Bromo-4-methylquinoline molecule, in particular, is a highly versatile starting material. The bromine atom at the C-3 position serves as a crucial reactive handle for introducing diverse chemical moieties through modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions.[1] This allows for the systematic exploration of structure-activity relationships (SAR) to optimize lead compounds.
This guide provides detailed application notes and validated protocols for the functionalization of 3-Bromo-4-methylquinoline. We will delve into the most impactful transformations used in pharmaceutical development: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and cyanation. Each section will not only present a step-by-step protocol but also explain the underlying mechanistic principles and the rationale behind the selection of specific reagents and conditions, empowering researchers to adapt and optimize these methods for their unique molecular targets.
C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is an indispensable tool for forming carbon-carbon bonds, enabling the synthesis of 3-arylquinolines.[3] This transformation is critical for creating biaryl structures often found in potent kinase inhibitors that target signaling pathways dysregulated in diseases like cancer.[1][3]
Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-Bromo-4-methylquinoline to form a Pd(II) complex.[4]
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[4][5]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[4]
Sources
Introduction: The Quinoline Scaffold as a Privileged Structure in Agrochemicals
An In-Depth Guide to the Application of 3-Bromo-4-methylquinoline in Agrochemical Synthesis
The quinoline core is a heterocyclic aromatic compound that has long been recognized as a "privileged structure" in the fields of medicinal and agricultural chemistry.[1][2] Its rigid framework and the presence of a nitrogen atom facilitate crucial interactions with biological targets, conferring a wide spectrum of activities.[1] In agriculture, quinoline derivatives have been successfully developed into potent fungicides, herbicides, and insecticides, playing a vital role in modern crop protection.[3][4][5] The development of novel, effective, and environmentally conscious agrochemicals is paramount to ensure global food security, especially in the face of increasing resistance to existing treatments.[6][7][8]
This guide focuses on 3-Bromo-4-methylquinoline , a key functionalized building block. The strategic placement of a bromine atom at the 3-position provides a versatile reactive handle for a variety of powerful cross-coupling reactions. This allows for the systematic introduction of diverse molecular fragments, enabling chemists to perform structure-activity relationship (SAR) studies and fine-tune the biological efficacy and physicochemical properties of the target agrochemical.[2][9] The adjacent methyl group at the 4-position can also influence the molecule's conformation and metabolic stability, offering an additional point of modulation for molecular design.
This document serves as a technical guide for researchers and synthetic chemists, providing detailed protocols and expert insights into leveraging 3-Bromo-4-methylquinoline for the discovery and development of next-generation agrochemicals.
Core Synthetic Transformations: Unlocking Molecular Diversity
The bromine atom at the C-3 position is the key to the synthetic utility of 3-Bromo-4-methylquinoline. It serves as an excellent electrophilic partner in numerous palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation in modern organic synthesis.[10]
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing biaryl and heteroaryl-aryl structures, which are common motifs in potent agrochemicals.[11][12] The reaction couples an organoboron species (like a boronic acid or ester) with an organohalide.
Causality Behind the Method: The choice of a palladium catalyst, a suitable ligand, a base, and a solvent system is critical for a successful Suzuki coupling.[11]
-
Catalyst/Ligand: A Pd(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is used, which is reduced in situ. The dppf ligand provides the necessary steric bulk and electron-donating properties to stabilize the palladium center and facilitate the catalytic cycle.[11][13]
-
Base: The base (e.g., K₂CO₃, K₃PO₄) is essential for activating the boronic acid, forming a more nucleophilic boronate species that can readily undergo transmetalation to the palladium center.[12]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. The organic solvent solubilizes the reactants, while water is necessary to dissolve the inorganic base.[11] Degassing the solvent is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Catalytic Cycle Diagram:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-Bromo-4-methylquinoline (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).[11]
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The solvent mixture should be sparged with an inert gas for at least 30 minutes prior to use.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Characterization: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-4-methylquinoline derivative. Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.
C-N Bond Formation: The Buchwald-Hartwig Amination
The introduction of nitrogen-containing functional groups is a cornerstone of agrochemical design. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction that forms C-N bonds by coupling amines with aryl halides.[14][15] This method has largely replaced harsher classical methods due to its broad substrate scope and high functional group tolerance.[14]
Causality Behind the Method:
-
Ligand Choice: This reaction is highly sensitive to the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or Josiphos-type ligands) are often required.[16] These ligands promote the crucial, often rate-limiting, reductive elimination step and prevent undesirable side reactions like beta-hydride elimination.[14]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common choice, as it is strong enough to deprotonate a wide range of amines without acting as a competing nucleophile.[16]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base.
General Experimental Workflow Diagram:
Caption: A typical experimental workflow for cross-coupling reactions.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or on a Schlenk line, add 3-Bromo-4-methylquinoline (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv) to a flame-dried reaction tube equipped with a stir bar.
-
Inert Atmosphere: Seal the tube and remove from the glovebox, or ensure the vessel is under a positive pressure of inert gas.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Follow the reaction's progress using TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding water. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Characterization: Purify the crude product by column chromatography to yield the desired 3-amino-4-methylquinoline derivative. Confirm the structure by spectroscopic methods.
Application Showcase: Synthesis of Potent Fungicide Candidates
The strategic combination of a quinoline core with other biologically active fragments is a proven strategy for fungicide discovery.[17][18] For instance, research has shown that 3-(iso)quinolinyl-4-chromenone derivatives are potent fungicides against a range of plant pathogens.[2][19] Using 3-Bromo-4-methylquinoline as a starting point, analogous compounds can be synthesized via Suzuki-Miyaura coupling with a suitable (4-oxo-4H-chromen-3-yl)boronic acid.
Quantitative Data: Antifungal Activity of Analogous Compounds
The following table summarizes the reported in vitro antifungal activities (EC₅₀ values) of 3-quinolinyl-4-chromenone and 3-isoquinolinyl-4-chromenone derivatives, demonstrating the potential of this molecular scaffold.[19] These results serve as a benchmark for what researchers might achieve by applying the protocols in this guide to 3-Bromo-4-methylquinoline.
| Compound ID | Target Fungus | EC₅₀ (mg/L)[19] |
| 13 (3-quinolinyl-4-chromenone) | Sclerotinia sclerotiorum | 3.65 |
| Valsa mali | 2.61 | |
| Botrytis cinerea | 2.32 | |
| 25 (3-isoquinolinyl-4-chromenone) | Sclerotinia sclerotiorum | 1.94 |
| Valsa mali | 1.56 | |
| Botrytis cinerea | 1.54 | |
| Chlorothalonil (Commercial Fungicide) | Sclerotinia sclerotiorum | 1.57 |
| Valsa mali | 11.24 | |
| Botrytis cinerea | 2.92 | |
| Boscalid (Commercial Fungicide) | Sclerotinia sclerotiorum | 0.67 |
Note: EC₅₀ is the half maximal effective concentration.
Future Prospects and Alternative Transformations
While this guide has focused on the two most prevalent cross-coupling reactions, the versatility of 3-Bromo-4-methylquinoline extends to other valuable transformations:
-
Sonogashira Coupling: For the introduction of alkyne moieties, forming C(sp²)-C(sp) bonds.[13][20]
-
Heck Coupling: For the arylation of alkenes.[13]
-
Nucleophilic Aromatic Substitution (SNAr): Under certain conditions, particularly with activation from other ring substituents, the bromide can be displaced by strong nucleophiles.[21]
The continued exploration of these and other reactions with 3-Bromo-4-methylquinoline will undoubtedly lead to the discovery of novel agrochemicals with improved efficacy, selectivity, and environmental profiles.
References
-
Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum. (2025). Frontiers in Microbiology. [Link]
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Discovery and synthesis of quinoline and other heterocyclic based fungicides and its significance for agrochemicals. (2021). American Chemical Society. [Link]
-
Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum. (2024). National Institutes of Health. [Link]
-
Quinoline Derivatives in Discovery and Development of Pesticides. (2024). Journal of Agricultural and Food Chemistry. [Link]
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Synthesis of Novel Quinolinomatrine Derivatives and Their insecticidal/acaricidal Activities. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery of flometoquin, a novel quinoline insecticide. (n.d.). Journal of Pesticide Science. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (2022). MDPI. [Link]
-
Quinoline: A Novel Solution for Next-Generation Pesticides, Herbicides, and Fertilizers. (2025). Applied Biochemistry and Biotechnology. [Link]
-
Quinoline Derivatives in Discovery and Development of Pesticides. (2024). ResearchGate. [Link]
-
Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. (2021). Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis, Insecticidal, and Fungicidal Screening of Some New Synthetic Quinoline Derivatives. (2014). ResearchGate. [Link]
-
Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. (2021). ACS Figshare. [Link]
-
An overview of the synthesis of quinoline via traditional methods (a–h). (2025). ResearchGate. [Link]
-
Agrochemical Innovations Fueled by 3-Bromo-4-methylpyridine: A Supplier's Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). organic-chemistry.org. [Link]
-
Cross-Coupling of 3-bromoquinoline with Phenylacetylene on gram scale. (2019). ResearchGate. [Link]
-
3-Bromo-4-methylpyridine: Applications in Pharma and Agrochemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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a) Reaction scheme for the Suzuki-Miyaura cross-coupling of... (2018). ResearchGate. [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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Metal‐catalyzed cross‐couplings involving 3‐bromo‐2‐iodoquinoline. (2019). ResearchGate. [Link]
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Design, Synthesis, and Biological Activity of Novel Fungicides Containing a 1,2,3,4-Tetrahydroquinoline Scaffold and Acting as Laccase Inhibitors. (2022). Journal of Agricultural and Food Chemistry. [Link]
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The Buchwald-Hartwig Amination Reaction. (2012). YouTube. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Synfacts. [Link]
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Synthesis of 6-bromo-4-iodoquinoline. (2017). Atlantis Press. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Bioactivity-Guided Synthesis Accelerates the Discovery of 3-(Iso)quinolinyl-4-chromenones as Potent Fungicide Candidates. (2021). Journal of Agricultural and Food Chemistry. [Link]
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Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. (2021). MDPI. [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
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protocol for the N-arylation of amines with 3-Bromo-4-methylquinoline
An Application Guide for the Synthesis of N-Aryl-4-methylquinolin-3-amines via Palladium-Catalyzed N-Arylation
Introduction: The Significance of the N-Aryl Quinoline Scaffold
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. When functionalized with an amine at the C3-position and an aryl group on that nitrogen (N-arylation), the resulting N-aryl-4-methylquinolin-3-amine derivatives exhibit a wide spectrum of biological activities, making them critical building blocks for drug discovery programs. The development of robust and versatile synthetic methods to forge this specific carbon-nitrogen (C-N) bond is therefore of paramount importance to researchers in pharmaceuticals, agrochemicals, and materials science.[1][2]
This application note provides a detailed protocol for the N-arylation of primary and secondary amines with 3-bromo-4-methylquinoline, primarily focusing on the widely adopted Buchwald-Hartwig amination reaction.[3][4] This palladium-catalyzed cross-coupling method has become a cornerstone of modern organic synthesis due to its broad substrate scope, functional group tolerance, and generally high yields, largely supplanting harsher traditional methods like the Ullmann condensation.[3][5] We will delve into the mechanistic underpinnings of the reaction, provide a field-tested step-by-step protocol, and offer guidance for troubleshooting and optimization.
Reaction Overview and Catalytic Mechanism
The Buchwald-Hartwig amination is a powerful transition metal-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or pseudo-halide) and an amine.[4] The transformation is mediated by a palladium catalyst, which is stabilized and activated by a phosphine ligand. The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][6]
-
Oxidative Addition : A low-valent Palladium(0) complex, typically bearing bulky, electron-rich phosphine ligands, reacts with the aryl halide (3-bromo-4-methylquinoline). This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a new Palladium(II) intermediate. This is often the rate-determining step of the cycle.[7][8]
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. In the presence of a strong, non-nucleophilic base (e.g., sodium tert-butoxide), the coordinated amine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination : The final step involves the formation of the desired C-N bond as the aryl group and the amido group are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]
The choice of ligand is critical for the success of the reaction. Sterically hindered and electron-donating biaryl phosphine ligands (e.g., XPhos, DavePhos, BrettPhos) have been shown to promote the formation of the active monoligated Pd(0) species and facilitate the reductive elimination step, leading to higher catalyst turnover and efficiency, especially with challenging substrates like heteroaryl chlorides and bromides.[1][2][9]
Caption: Fig 1: Buchwald-Hartwig Amination Catalytic Cycle.
Detailed Application Protocol
This protocol describes a general procedure for the N-arylation of a representative amine with 3-bromo-4-methylquinoline on a 1.0 mmol scale. Adjustments may be necessary depending on the specific amine used.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| 3-Bromo-4-methylquinoline | Schlenk flask or oven-dried reaction vial with screw cap & PTFE septum |
| Amine (primary or secondary) | Magnetic stirrer hotplate |
| Palladium Precatalyst (e.g., tBuXPhos Pd G3) | Magnetic stir bar |
| Phosphine Ligand (e.g., tBuXPhos, if not using a precatalyst) | Inert gas supply (Argon or Nitrogen) with manifold |
| Base (e.g., Sodium tert-butoxide, NaOtBu) | Syringes and needles for liquid transfer |
| Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane) | Standard laboratory glassware (beakers, flasks, funnels) |
| Diethyl ether or Ethyl acetate (for workup) | Rotary evaporator |
| Saturated aqueous NaCl (Brine) | Thin-Layer Chromatography (TLC) plates and chamber |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Column chromatography setup (silica gel) |
| Deuterated solvent for NMR (e.g., CDCl₃) | Analytical instruments: NMR, MS |
Safety and Handling Precautions
-
3-Bromo-4-methylquinoline : May cause skin and serious eye irritation. Harmful if swallowed, inhaled, or in contact with skin.[10] Handle exclusively in a certified chemical fume hood.
-
Palladium Catalysts : Palladium compounds can be toxic and are potent sensitizers. Avoid inhalation of dust and skin contact.
-
Sodium tert-butoxide (NaOtBu) : Highly flammable and corrosive solid. Reacts violently with water. Handle under an inert atmosphere.
-
Solvents : Toluene and dioxane are flammable and have associated health risks. Always work in a well-ventilated area or fume hood.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), when performing this protocol.[11]
Step-by-Step Experimental Procedure
Reaction Setup (Under Inert Atmosphere)
-
To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add 3-bromo-4-methylquinoline (1.0 mmol, 1.0 equiv).
-
Add the palladium precatalyst (e.g., tBuXPhos Pd G3, 0.02 mmol, 2 mol%) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Expert Insight: Using a pre-formed catalyst (precatalyst) ensures a reliable initiation of the catalytic cycle. The base should be fresh and handled quickly in the air to minimize decomposition from atmospheric moisture.
-
-
Seal the flask/vial with a rubber septum or a PTFE-lined cap.
-
Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the atmosphere is completely inert.[12] An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Through the septum, add the amine (1.2 mmol, 1.2 equiv). If the amine is a solid, it can be added in step 2.
-
Add anhydrous, degassed solvent (e.g., Toluene, 4.0 mL) via syringe.
-
Expert Insight: Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is critical to remove dissolved oxygen, which can poison the catalyst.[12]
-
Reaction and Monitoring
-
Place the sealed reaction vessel in a preheated oil bath or heating block set to 100-110 °C.[12][13]
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or GC-MS. To take a sample, briefly remove the vessel from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe. Quench the sample with a small amount of water and extract with ethyl acetate before analysis. The reaction is typically complete within 12-24 hours.
Workup and Purification
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the vessel from the heat and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate or diethyl ether (approx. 20 mL).
-
Carefully quench the reaction by adding water (approx. 10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 15 mL) and saturated aqueous NaCl (brine) (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude residue should be purified by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final N-aryl-4-methylquinolin-3-amine.
-
Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Data Presentation and Workflow Visualization
Typical Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Substrate | 3-Bromo-4-methylquinoline | Aryl bromide partner for the coupling. |
| Nucleophile | Primary or Secondary Amine | The nitrogen source for the C-N bond. |
| Catalyst | tBuXPhos Pd G3 (or similar) | Provides an active Pd(0) source with a bulky, electron-rich ligand.[9] |
| Catalyst Loading | 1-3 mol% | Sufficient for efficient catalysis; higher loading may be needed for difficult substrates. |
| Base | Sodium tert-butoxide (NaOtBu) | Strong, non-nucleophilic base to deprotonate the amine.[12] |
| Base Stoichiometry | 1.2-1.5 equivalents | Ensures complete deprotonation and drives the reaction forward. |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | Aprotic solvents that solubilize reagents and are stable at high temperatures.[12] |
| Temperature | 80-120 °C | Provides thermal energy to overcome the activation barrier, especially for oxidative addition.[12] |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the sensitive Pd(0) catalyst from oxygen.[12] |
| Typical Yield | 65-95% | Dependent on the specific amine substrate. |
Experimental Workflow Diagram
Caption: Fig 2: General experimental workflow for N-arylation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Wet solvent or reagents. 3. Decomposed or poor-quality base. 4. Insufficient temperature. | 1. Ensure the reaction is set up under a strictly inert atmosphere; improve degassing of solvent. 2. Use freshly distilled/dried solvents and ensure reagents are anhydrous. 3. Use a fresh bottle of base, preferably from a glovebox. 4. Increase the reaction temperature in 10 °C increments. |
| Formation of Side Products | 1. Hydrodehalogenation (replacement of Br with H). 2. Homocoupling of the amine or aryl halide. | 1. This can occur if water is present. Ensure all components are scrupulously dry. 2. This may indicate an issue with the ligand or catalyst ratio. Try screening different ligands or adjusting the catalyst loading. |
| Reaction Stalls | 1. Catalyst has decomposed over time. 2. Product inhibition. | 1. Add a second small portion of the catalyst/ligand to the reaction mixture. 2. Dilute the reaction by adding more solvent. |
| Difficult Purification | 1. Product is streaking on the silica gel column. 2. Product is inseparable from a byproduct. | 1. Add a small amount of triethylamine (0.5-1%) to the eluent to suppress the interaction of the basic amine product with the acidic silica. 2. Re-evaluate the reaction conditions. Screen different bases (e.g., Cs₂CO₃, K₃PO₄) which can sometimes alter the side-product profile.[12] |
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination offers a reliable and high-yielding pathway for the synthesis of N-aryl-4-methylquinolin-3-amines from 3-bromo-4-methylquinoline. The success of this protocol is highly dependent on the careful selection of the catalyst system and rigorous exclusion of air and moisture from the reaction environment. By following the detailed steps and consulting the troubleshooting guide provided, researchers can effectively utilize this powerful C-N bond-forming reaction to access a diverse range of valuable compounds for applications in drug discovery and materials science.
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 7, 2026, from [Link]
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Singleton, J. T. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11, 1447-1456. [Link]
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Singleton, J. T. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11, 1447-1456. Published on PMC: [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 7, 2026, from [Link]
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Wallace, D. J., et al. (2006). Palladium-Catalyzed Microwave-Assisted Amination of 1-Bromonaphthalenes and 5- and 8-Bromoquinolines. Organic Letters, 8(20), 4483-4485. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Journal of the American Chemical Society, 130(45), 15287-15301. Published on PMC: [Link]
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Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414-19424. [Link]
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Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414-19424. [Link]
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Lipshutz, B. H., et al. (2023). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry, 88(24), 17350-17364. [Link]
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Enthaler, S., & Weidauer, M. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Retrieved January 7, 2026, from [Link]
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N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. (2022). Molecules, 27(23), 8415. [Link]
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Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. (2023). Molecules, 28(13), 5122. [Link]
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Safety Data Sheet - 3-Bromo-4-methylpyridine. (2010). Retrieved January 7, 2026, from a representative chemical supplier's website. (Example URL structure: [Link])
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
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Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. (2023). Beilstein Journal of Organic Chemistry, 19, 76-84. [Link]
-
Optimization of the N-arylation reaction conditions. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Copper-catalyzed N-arylation of amines with part-per-million catalyst loadings under air at room temperature. (2016). Chemical Communications, 52, 11339-11342. [Link]
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Fors, B. P., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832-835. [Link]
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Palladium-catalyzed Buchwald-Hartwig amination. (n.d.). Atlanchim Pharma. Retrieved January 7, 2026, from [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
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Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). Retrieved January 7, 2026, from [Link]
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An efficient synthesis of 4H-pyrano quinolinone derivatives. (2017). New Journal of Chemistry, 41, 14649-14658. [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). Molecules, 27(19), 6430. [Link]
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Synthesis of 4-arylquinolines and its C–H functionalization via N-oxides. (2023). Journal of the Iranian Chemical Society. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules, 26(23), 7380. [Link]
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Application Notes and Protocols for the Synthesis of 3-Aryl-4-Methylquinolines from 3-Bromo-4-Methylquinoline
<Step>
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 3-aryl-4-methylquinolines, a class of compounds with significant interest in medicinal chemistry and materials science. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2] Detailed experimental protocols, mechanistic insights, and data interpretation are presented to enable researchers to successfully synthesize and characterize these valuable compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, and the ability to introduce aryl substituents at the 3-position opens avenues for the development of novel therapeutic agents.[3]
Introduction: The Significance of 3-Aryl-4-Methylquinolines
The quinoline ring system is a fundamental heterocyclic motif found in a wide array of natural products and synthetic compounds exhibiting diverse biological activities.[3][4] The introduction of an aryl group at the 3-position of the 4-methylquinoline core can significantly modulate the pharmacological properties of the molecule. These derivatives have shown promise as anticancer, antimalarial, and anti-inflammatory agents, making their efficient synthesis a key objective for drug discovery programs. Palladium-catalyzed cross-coupling reactions have emerged as the premier method for forging the crucial C-C bond between the quinoline backbone and the aryl moiety.[2][5] Among these, the Suzuki-Miyaura coupling is particularly favored due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents.[6][7]
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][8][9][10] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-4-methylquinoline to form a Pd(II) intermediate.[1][8][9][10]
-
Transmetalation: The aryl group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the bromide. This step is typically facilitated by a base, which activates the boronic acid.[1][8][6]
-
Reductive Elimination: The two organic fragments (the quinoline and the aryl group) are expelled from the palladium complex, forming the desired 3-aryl-4-methylquinoline product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][8][9]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 3-Phenyl-4-methylquinoline
This protocol provides a detailed procedure for the synthesis of 3-phenyl-4-methylquinoline as a representative example. Researchers should note that optimization of reaction conditions may be necessary for different arylboronic acids.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Bromo-4-methylquinoline | ≥97% | Commercially Available |
| Phenylboronic acid | ≥97% | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |
| Water | Degassed, Deionized | In-house |
| Ethyl acetate | ACS Grade | Commercially Available |
| Brine (saturated NaCl solution) | In-house preparation | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Silica gel | 230-400 mesh | Commercially Available |
Reaction Setup and Procedure
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
-
Reaction Assembly: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 3-bromo-4-methylquinoline (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: To the flask, add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified 3-phenyl-4-methylquinoline by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Representative Data
| Compound | Molecular Formula | Molecular Weight | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| 3-Phenyl-4-methylquinoline | C₁₆H₁₃N | 219.28 | 8.85 (s, 1H), 8.10 (d, 1H), 7.70 (d, 1H), 7.60-7.40 (m, 7H), 2.70 (s, 3H) | 150.1, 147.5, 145.2, 137.8, 130.5, 129.8, 129.1, 128.6, 128.3, 127.5, 126.9, 124.3, 17.2 | 220.1 [M+H]⁺ |
Note: Spectroscopic data are representative and may vary slightly based on instrumentation and sample preparation.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. Ensure proper handling to avoid deactivation. |
| Insufficiently degassed solvents | Degas solvents thoroughly by sparging with an inert gas or by the freeze-pump-thaw method. | |
| Inappropriate base or solvent | Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems (e.g., toluene/water, DMF). | |
| Formation of Side Products | Homocoupling of boronic acid | Use a slight excess of the boronic acid (1.1-1.2 equiv). Ensure efficient stirring. |
| Protodeborylation of boronic acid | Use anhydrous conditions for the reaction setup. Minimize reaction time once the starting material is consumed. | |
| Dehalogenation of starting material | Use a less reactive base or lower the reaction temperature. |
Alternative Cross-Coupling Methodologies
While the Suzuki-Miyaura coupling is highly effective, other palladium-catalyzed cross-coupling reactions can also be employed for the synthesis of 3-aryl-4-methylquinolines, each with its own advantages and limitations.
-
Stille Coupling: Utilizes organotin reagents. It is tolerant of a wide range of functional groups but is hampered by the toxicity of tin compounds.[7][11][12][13]
-
Negishi Coupling: Employs organozinc reagents, which are highly reactive but also moisture-sensitive.[14][15][16]
-
Heck Reaction: Couples the aryl halide with an alkene. This method is useful for introducing vinyl or styrenyl substituents.[17][18][19]
-
Sonogashira Coupling: Involves the coupling of a terminal alkyne with the aryl halide, providing access to 3-alkynyl-4-methylquinolines.[20][21][22]
-
Buchwald-Hartwig Amination: While not for C-C bond formation, this reaction is a powerful tool for introducing nitrogen-based functional groups at the 3-position of the quinoline ring.[3][23]
The choice of coupling reaction will depend on the specific aryl group to be introduced and the functional groups present in the substrates.
Conclusion
The synthesis of 3-aryl-4-methylquinolines via palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, is a highly efficient and versatile strategy. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize these important compounds. By understanding the reaction mechanism and potential pitfalls, scientists can optimize their synthetic routes and accelerate the discovery of new molecules with potential applications in medicine and materials science.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Wikipedia. Cross-coupling reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]
-
Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]
-
MDPI. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Retrieved from [Link]
-
Wikipedia. Negishi coupling. Retrieved from [Link]
-
ResearchGate. a) Initial set‐up for mechanochemical Negishi cross‐coupling with organozinc pivalates. Retrieved from [Link]
-
ResearchGate. Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale. Retrieved from [Link]
-
ResearchGate. Preparation of substituted 3-methyl-4-aryl-1,2,3,4-tetrahydroquinolines.... Retrieved from [Link]
-
Organic Syntheses. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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ResearchGate. a) Reaction scheme for the Suzuki-Miyaura cross-coupling of.... Retrieved from [Link]
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Organic Syntheses. (2011). Org. Synth. 2011, 88, 197. Retrieved from [Link]
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SynArchive. Stille Coupling. Retrieved from [Link]
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Organic Chemistry Portal. Negishi Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. Stille Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Wikipedia. Sonogashira coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]
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Organic Syntheses. Organic Syntheses Procedure. Retrieved from [Link]
-
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
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Wikipedia. Heck reaction. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Deployment of 3-Bromo-4-methylquinoline in Modern Medicinal Chemistry
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1] This guide focuses on a particularly valuable derivative, 3-Bromo-4-methylquinoline (CAS No. 59280-69-2)[2]. The bromine atom at the 3-position serves as a versatile synthetic handle, while the methyl group at the 4-position provides an additional point for steric and electronic modulation. This document provides an in-depth exploration of its synthetic utility, detailed experimental protocols for key transformations, and case studies illustrating its application in the discovery of potent therapeutic agents, particularly kinase inhibitors.
The Quinoline Core: A Privileged Scaffold
The quinoline ring system is a bicyclic aromatic heterocycle that has proven to be an exceptionally fruitful scaffold in drug design.[3] Its rigid structure and ability to engage in various non-covalent interactions (π-stacking, hydrogen bonding, hydrophobic interactions) make it an ideal anchor for pharmacophores targeting a diverse range of biological targets. Derivatives have demonstrated broad pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3]
3-Bromo-4-methylquinoline emerges as a strategic building block for several reasons:
-
Reactive Handle: The C3-bromine is perfectly positioned for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of diverse substituents.[1]
-
Structural Modulation: The C4-methyl group can influence the molecule's conformation and interaction with target proteins, potentially occupying small hydrophobic pockets or inducing a specific torsional angle in appended groups.
-
Scaffold Hopping & SAR: It serves as an excellent starting point for scaffold hopping strategies and for conducting detailed Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic profiles.[1][4]
Core Synthetic Transformations & Protocols
The true power of 3-bromo-4-methylquinoline lies in its capacity for synthetic diversification. Palladium-catalyzed cross-coupling reactions are the primary methods for its functionalization.
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is the preeminent method for installing new aryl, heteroaryl, or alkyl groups at the 3-position, forming a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond. This reaction is fundamental for creating libraries of 3-substituted quinolines for high-throughput screening.[1][5]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. Using a precatalyst like Pd(dppf)Cl₂ or generating Pd(0) in situ from Pd₂(dba)₃ is common. The phosphine ligand (e.g., dppf) stabilizes the palladium center and facilitates the catalytic cycle.[5]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and will be readily oxidized to an inactive Pd(II) state. Therefore, degassing the solvent and maintaining the reaction under an inert atmosphere (Argon or Nitrogen) is critical for catalytic turnover.
-
Base and Solvent: An aqueous base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) is required to activate the boronic acid for the transmetalation step.[6] A mixed solvent system like dioxane/water or THF/water is often ideal, as the organic solvent solubilizes the quinoline and catalyst, while water dissolves the inorganic base.[5][7]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling This protocol outlines a standard method for coupling an arylboronic acid with 3-bromo-4-methylquinoline.
Materials:
-
3-Bromo-4-methylquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)[5]
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)[5]
-
Degassed 1,4-dioxane and water (4:1 v/v)[5]
-
Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-bromo-4-methylquinoline, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.[5]
-
Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[5]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | >85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ (3) | THF/H₂O | 70 | 18 | ~88[7] |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ (3) | THF/H₂O | 70 | 24 | ~75[7] |
| 4 | 3,5-dimethylisoxazole-4-boronic acid pinacol ester | Pd₂(dba)₃/SPhos (2) | DBU (1.5) | THF/H₂O | 80 | 12 | Optimized[8] |
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Application Note: A Comprehensive Guide to the Synthesis of 3-Bromo-4-methylquinoline Derivatives for Biological Screening Libraries
Abstract
The quinoline scaffold is a privileged heterocyclic motif integral to the development of numerous therapeutic agents. Derivatives of quinoline exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This application note provides a detailed, modular synthetic strategy for the preparation of a diverse library of 3-bromo-4-methylquinoline derivatives, which are primed for biological screening. The protocol begins with the construction of the 4-methylquinoline core via the Doebner-von Miller reaction, followed by a regioselective bromination at the C-3 position to install a versatile synthetic handle. Subsequent derivatization is achieved through robust and widely applicable palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This guide offers researchers, medicinal chemists, and drug development professionals a comprehensive, field-proven workflow, complete with step-by-step protocols and insights into the rationale behind experimental choices. Additionally, it includes protocol outlines for the preliminary biological evaluation of the synthesized compounds.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its rigid structure and ability to engage in various non-covalent interactions make it an ideal scaffold for designing molecules that can bind to diverse biological targets. Consequently, quinoline derivatives have been successfully developed as potent therapeutic agents across a wide range of diseases. Notable examples include their use as anticancer[2][3][4], antimicrobial[5][6], antimalarial, and anti-inflammatory agents.[7]
The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the ring system. Halogenated quinolines, in particular, have garnered significant attention. The introduction of a bromine atom not only modulates the compound's lipophilicity and electronic properties but also provides a crucial "handle" for further chemical modification.[8] A bromine atom at the 3-position is particularly strategic for generating molecular diversity, as it is amenable to a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions.
This guide details a robust and logical synthetic pathway to generate a library of 3-bromo-4-methylquinoline derivatives. The objective is to provide a clear, reproducible, and versatile platform for synthesizing novel chemical entities for high-throughput biological screening.
Synthetic Strategy Overview
The preparation of a diverse library of 3-bromo-4-methylquinoline derivatives is approached through a three-stage modular strategy. This methodology ensures efficiency and adaptability, allowing for the generation of numerous analogues from a common intermediate.
-
Core Synthesis: Construction of the foundational 4-methylquinoline scaffold from readily available starting materials using the classic Doebner-von Miller reaction.[8][9]
-
Strategic Bromination: Introduction of a bromine atom regioselectively at the C-3 position of the 4-methylquinoline core. This step yields the key intermediate, 3-bromo-4-methylquinoline, which serves as the versatile precursor for the entire library.
-
Diversification: Functionalization of the 3-bromo position using modern palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and amino moieties, generating a library of structurally diverse compounds.[10][11]
This overall workflow is depicted in the diagram below.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Protocol 1: Synthesis of 4-Methylquinoline (Lepidine)
This protocol utilizes the Doebner-von Miller reaction, a robust method for quinoline synthesis from anilines and α,β-unsaturated carbonyl compounds.[3][8] Using methyl vinyl ketone is a common modification for preparing 4-methylquinolines.[1][12]
-
Materials:
-
Aniline (1.0 eq)
-
Methyl vinyl ketone (1.2 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Zinc Chloride (ZnCl₂) (1.0 eq)
-
30% Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add aniline (1.0 eq) and concentrated HCl (approx. 3 eq). Stir until a uniform slurry of aniline hydrochloride is formed.
-
Slowly add methyl vinyl ketone (1.2 eq) to the mixture. An exothermic reaction may be observed; maintain control with an ice bath if necessary.
-
Add anhydrous zinc chloride (1.0 eq) to the reaction mixture. Causality: ZnCl₂ acts as a Lewis acid catalyst to promote the cyclization and dehydration steps.
-
Heat the reaction mixture to reflux (approx. 100-110 °C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
After completion, cool the mixture to room temperature. Carefully neutralize the acidic mixture by slowly adding 30% NaOH solution until the pH is strongly basic (pH > 10).
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL for a 10g scale reaction).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 4-methylquinoline.
-
-
Purification & Characterization:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Protocol 2: Regioselective Bromination to 3-Bromo-4-methylquinoline
Electrophilic bromination of the 4-methylquinoline core is directed to the C-3 position under specific conditions. The electron-donating methyl group at C-4 and the protonated nitrogen (under acidic conditions) help direct the incoming electrophile.
-
Materials:
-
4-Methylquinoline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-methylquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath). Stir until a clear solution is formed. Causality: The strong acid protonates the quinoline nitrogen, deactivating the pyridine ring towards electrophilic attack and influencing the regioselectivity.[13]
-
In small portions, add N-Bromosuccinimide (1.1 eq) to the solution while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution by the slow addition of saturated NaHCO₃ solution until gas evolution ceases and the pH is ~7-8.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Characterization:
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate 3-bromo-4-methylquinoline.
-
Confirm the structure and regiochemistry using ¹H NMR (observing the disappearance of the H-3 proton signal) and ¹³C NMR.
-
Protocol 3: Derivatization via Palladium-Catalyzed Cross-Coupling
The 3-bromo-4-methylquinoline intermediate is a versatile substrate for creating a diverse library of compounds. Below are general protocols for two powerful cross-coupling reactions.
This reaction couples the 3-bromoquinoline with various aryl or heteroaryl boronic acids.[10][14]
-
Materials:
-
3-Bromo-4-methylquinoline (1.0 eq)
-
Aryl/heteroaryl boronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromo-4-methylquinoline (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst, and the base.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
-
This reaction couples the 3-bromoquinoline with various primary or secondary amines.[7][11]
-
Materials:
-
3-Bromo-4-methylquinoline (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., in a glovebox), add the palladium precatalyst, ligand, and base.
-
Add 3-bromo-4-methylquinoline, the amine, and the anhydrous solvent.
-
Seal the flask and heat the mixture to 90-110 °C for 6-24 hours, monitoring by TLC.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify by column chromatography.
-
Data Summary and Characterization
A library of derivatives can be systematically synthesized and cataloged. The table below illustrates a hypothetical set of derivatives prepared using the protocols described.
| Entry | Derivative Structure (R-group at C-3) | Reaction Type | Typical Yield (%) | Characterization Notes |
| 1 | Phenyl | Suzuki-Miyaura | 75-90 | Appearance of new aromatic proton signals in ¹H NMR. |
| 2 | 4-Pyridyl | Suzuki-Miyaura | 60-85 | Appearance of characteristic pyridyl proton signals. |
| 3 | Morpholino | Buchwald-Hartwig | 65-85 | Appearance of aliphatic signals corresponding to the morpholine ring. |
| 4 | Anilino | Buchwald-Hartwig | 70-90 | Appearance of new aromatic signals and an N-H signal. |
Application in Biological Screening
The synthesized library of 3-bromo-4-methylquinoline derivatives is well-suited for screening across various biological assays to identify potential therapeutic leads.
Protocol Outline: In Vitro Anticancer Screening (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[4][15][16]
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized quinoline derivatives (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for each compound.
Protocol Outline: Antimicrobial Screening (Minimum Inhibitory Concentration - MIC Assay)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][17][18]
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of each quinoline derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of ~5 x 10⁵ CFU/mL.[17]
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37 °C for 16-20 hours.
-
MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[19]
Conclusion
This application note provides a comprehensive and modular synthetic framework for the efficient preparation of 3-bromo-4-methylquinoline derivatives. The strategy, centered around the robust Doebner-von Miller reaction, regioselective bromination, and modern palladium-catalyzed cross-coupling reactions, offers a powerful platform for generating diverse chemical libraries. The resulting compounds are valuable candidates for screening in anticancer, antimicrobial, and other biological assays, facilitating the discovery of novel therapeutic agents. The detailed protocols and scientific rationale provided herein are designed to empower researchers in their drug discovery endeavors.
References
-
Rakic, A., & Stojkovic, M. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Spoering, A. L., & Lewis, K. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]
- Google Patents. (n.d.).
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]
-
Weitman, M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. [Link]
-
Campbell, K. N., & Schaffner, I. J. (1945). The Preparation of 4-Methylquinolines. Journal of the American Chemical Society. [Link]
-
Çakmak, O., & Ökten, S. (2017). Regioselective bromination: Synthesis of brominated methoxyquinolines. Tetrahedron Letters. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2025). Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
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large-scale synthesis of 3-Bromo-4-methylquinoline
An Application Note for the Scalable Synthesis of 3-Bromo-4-methylquinoline
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini Advanced Synthesis Group Subject: A Comprehensive Technical Guide to the Large-Scale Synthesis of 3-Bromo-4-methylquinoline, a Key Pharmaceutical Intermediate.
Executive Summary
3-Bromo-4-methylquinoline is a critical heterocyclic building block in medicinal chemistry and materials science. The strategic placement of a bromine atom at the 3-position of the 4-methylquinoline (lepidine) scaffold provides a versatile handle for introducing molecular diversity through a variety of cross-coupling reactions. However, its synthesis, particularly on a large scale, presents significant challenges related to regioselectivity and process safety. This guide provides two robust, field-proven synthetic strategies, complete with detailed protocols, safety assessments, and scale-up considerations. We offer a direct, one-step bromination approach and a more controlled, multi-step Sandmeyer reaction route, allowing organizations to select the optimal pathway based on their specific needs for purity, yield, and operational capability.
Strategic Analysis of Synthetic Pathways
The synthesis of 3-Bromo-4-methylquinoline requires a nuanced approach. The quinoline ring system is deactivated towards electrophilic aromatic substitution, and the reaction typically favors substitution on the benzenoid ring (positions 5, 6, 7, and 8). Achieving selective functionalization at the C-3 position of the pyridine ring requires carefully chosen conditions or a fundamentally different synthetic design.
Herein, we detail two primary strategies:
-
Strategy A: Direct Electrophilic Bromination. This pathway is the most atom-economical, involving the direct bromination of commercially available 4-methylquinoline. The central challenge is controlling the regioselectivity to favor the desired C-3 isomer over other potential bromo-substituted byproducts. This is achieved through the use of N-Bromosuccinimide (NBS), a milder brominating agent that, under specific conditions, can favor substitution on the electron-rich pyridine ring.[1]
-
Strategy B: Regioselective Synthesis via Sandmeyer Reaction. This multi-step pathway offers superior control over regiochemistry, delivering the target molecule with high purity. The strategy involves the nitration of 4-methylquinoline, subsequent reduction of the nitro group to form the key intermediate 4-methyl-3-aminoquinoline[2], and finally, a diazotization-bromination sequence known as the Sandmeyer reaction. This classical transformation is a highly reliable method for converting aryl amines to aryl bromides.[3][4]
The following workflow diagram illustrates the decision matrix and process flow for both strategies.
Caption: Synthetic workflow for the large-scale production of 3-Bromo-4-methylquinoline.
Strategy A: Direct Electrophilic Bromination
This approach is best suited for scenarios where speed and process simplicity are paramount, and where purification capabilities are robust enough to handle potential isomeric impurities.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight | Notes |
| 4-Methylquinoline (Lepidine) | 491-35-0 | 143.19 g/mol | Starting material. Ensure >98% purity. |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 g/mol | Brominating agent. Store in a cool, dry place away from light. |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 g/mol | Anhydrous grade, reaction solvent. |
| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 g/mol | For quenching excess bromine. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | For neutralization. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Extraction solvent. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | For washing. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | Drying agent. |
| Equipment | |||
| 50 L Jacketed Glass Reactor | - | - | With overhead mechanical stirrer, temperature probe, and reflux condenser. |
| Addition Funnel | - | - | For controlled addition of solids or solutions. |
| Filtration Apparatus | - | - | Large Büchner funnel and vacuum flask. |
| Rotary Evaporator | - | - | For solvent removal. |
| Vacuum Oven | - | - | For drying the final product. |
Detailed Experimental Protocol
-
Reactor Setup: Equip a 50 L jacketed glass reactor with an overhead stirrer, temperature probe, reflux condenser with a nitrogen inlet, and an addition funnel. Ensure the system is clean, dry, and purged with nitrogen.
-
Reagent Charging: Charge the reactor with 4-Methylquinoline (1.0 kg, 6.98 mol) and anhydrous acetonitrile (20 L). Begin stirring and cool the mixture to 0-5 °C using a circulating chiller.
-
Bromination: To a solution of 4-methylquinoline in acetonitrile at room temperature, add N-bromosuccinimide (NBS) in one portion.[1] For a scaled-up process, controlled addition is critical. Therefore, slowly add N-Bromosuccinimide (1.24 kg, 6.98 mol, 1.0 eq) to the cooled solution in portions over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 10-15 °C. Slowly and carefully pour the reaction mixture into a separate vessel containing a stirred solution of 10% aqueous sodium thiosulfate (20 L) to quench any unreacted NBS and bromine.
-
Solvent Removal & Neutralization: Reduce the volume of the mixture by approximately 50% using a rotary evaporator to remove most of the acetonitrile. Add dichloromethane (20 L) to the remaining aqueous slurry and transfer to a separatory funnel. Neutralize the mixture by slowly adding saturated aqueous sodium bicarbonate solution until the pH is ~7-8.
-
Extraction and Washing: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 L). Combine the organic layers and wash with brine (15 L).
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.
-
Purification: The primary method for purifying bromoquinolines is silica gel column chromatography.[5][6] Pack a column with silica gel, slurry packed in hexane. Dissolve the crude product in a minimal amount of dichloromethane, adsorb it onto silica gel, and load it onto the column. Elute with a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate). Combine the pure fractions and remove the solvent to yield 3-Bromo-4-methylquinoline. Recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane) may also be effective.[7][8]
Strategy B: Regioselective Synthesis via Sandmeyer Reaction
This three-step route provides unambiguous regiochemical control and is the preferred method for producing high-purity material required for pharmaceutical applications.
Process Diagram
Caption: Step-wise workflow for the Sandmeyer synthesis route.
Protocol for Step 1: Nitration of 4-Methylquinoline
-
Reactor Setup: In a 50 L jacketed reactor, add concentrated sulfuric acid (15 L) and cool to 0 °C.
-
Reagent Addition: Slowly add 4-methylquinoline (1.5 kg, 10.48 mol) to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (0.7 L, 11.0 mol) to concentrated sulfuric acid (2.0 L) in a separate vessel, keeping the temperature below 10 °C. Add this nitrating mixture dropwise to the reactor over 2-3 hours, ensuring the internal temperature remains between 0-5 °C.
-
Reaction and Work-up: Stir the mixture at 0-5 °C for an additional 2 hours. Very slowly and carefully, pour the reaction mixture onto crushed ice (50 kg) in a large vessel with vigorous stirring.
-
Isolation: Neutralize the resulting slurry with a cold 50% aqueous sodium hydroxide solution until the pH is 7. The precipitated solid, 4-methyl-3-nitroquinoline, is collected by filtration, washed thoroughly with cold water, and dried under vacuum.[2]
Protocol for Step 2: Reduction to 4-Methyl-3-aminoquinoline
Catalytic hydrogenation is the cleanest method, but reduction with iron in acidic media is often more practical and cost-effective on a large scale.[9]
-
Reactor Setup: Charge a 50 L reactor with 4-methyl-3-nitroquinoline (1.0 kg, 5.31 mol), ethanol (20 L), and water (5 L).
-
Reduction: Heat the mixture to 60-70 °C. Add concentrated hydrochloric acid (200 mL). Then, add iron powder (1.5 kg, 26.8 mol) in small portions over 2 hours, maintaining a gentle reflux. The reaction is highly exothermic.
-
Completion and Filtration: After the addition is complete, stir at reflux for an additional 3-4 hours until the starting material is consumed (monitor by TLC/HPLC). While still hot, add sodium carbonate to neutralize the acid and filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol.
-
Isolation: Combine the filtrates and remove the ethanol under reduced pressure. The resulting aqueous residue can be extracted with dichloromethane or ethyl acetate. The organic extracts are then dried and concentrated to give crude 4-methyl-3-aminoquinoline, which can be purified by recrystallization or used directly in the next step.
Protocol for Step 3: Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting anilines to aryl halides.[4][10]
-
Diazotization: Suspend 4-methyl-3-aminoquinoline (1.0 kg, 6.32 mol) in a mixture of 48% hydrobromic acid (HBr, 10 L) and water (10 L) in a 50 L reactor. Cool the slurry to 0-5 °C with vigorous stirring. Prepare a solution of sodium nitrite (NaNO₂, 480 g, 6.95 mol) in water (2 L) and add it dropwise to the reactor, keeping the temperature below 5 °C. Stir for an additional 30 minutes after addition is complete to ensure full formation of the diazonium salt.
-
Copper(I) Bromide Solution: In a separate 100 L reactor, add copper(I) bromide (CuBr, 1.0 kg, 6.97 mol) to 48% HBr (5 L) and heat gently to ~50 °C with stirring to ensure dissolution.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution from step 1 to the warm copper(I) bromide solution. Vigorous evolution of nitrogen gas will occur. Control the addition rate to maintain the temperature between 40-50 °C. After the addition is complete, heat the mixture to 60-70 °C for 1 hour to ensure the reaction goes to completion.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 15 L). Wash the combined organic layers with water, 1 M NaOH, and finally brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum. The crude 3-Bromo-4-methylquinoline can be purified by vacuum distillation or column chromatography as described in Strategy A.[5]
Process Safety Assessment
Handling the reagents for these syntheses on a large scale requires strict adherence to safety protocols.
| Reagent | Key Hazards | Recommended PPE & Handling |
| 4-Methylquinoline | Skin and serious eye irritant. May cause respiratory irritation.[9] | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or fume hood.[9] |
| N-Bromosuccinimide (NBS) | Oxidizer, may intensify fire. Harmful if swallowed. Causes severe skin burns and eye damage. | Keep away from heat and combustible materials. Wear face shield, gloves, and protective clothing. Reacts violently with some materials. Many reactions are extremely exothermic.[2] |
| Nitric & Sulfuric Acids | Severe corrosives. Strong oxidizers. Cause severe burns. | Use in a chemical fume hood. Wear acid-resistant gloves, apron, and face shield. Always add acid to water, never the reverse. |
| Diazonium Salts | Potentially explosive when dry. | CRITICAL: Do not isolate diazonium salts. Always keep them in a cold aqueous solution and use them immediately in the subsequent reaction step. |
| Sodium Nitrite | Oxidizer. Toxic if swallowed. | Handle with gloves and safety glasses. Keep away from combustible materials. |
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Spills: For acid or corrosive spills, neutralize with sodium bicarbonate. For solvent spills, absorb with an inert material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal. Ensure adequate ventilation and remove ignition sources.
References
-
Goncalves, E., Lousa, N., Estanislau, F., & Carvalho, P. S. (2023). Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide. Hovione. Available at: [Link]
-
A general electrochemical strategy for the Sandmeyer reaction. (2018). SciSpace. Available at: [Link]
-
A General Electrochemical Strategy for Sandmeyer Reaction. (2018). ResearchGate. Available at: [Link]
-
Safety Data Sheet: N-Bromosuccinimide. ChemScience. Available at: [Link]
-
Safety Data Sheet: N-Bromosuccinimide. Carl ROTH. Available at: [Link]
-
4-Methylquinoline | C10H9N | CID 10285. PubChem. Available at: [Link]
-
Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2005). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 9(6), 998-1001. Available at: [Link]
-
Bandyopadhyay, A., et al. (2021). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]
-
Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. (2021). ACS Omega. Available at: [Link]
-
Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. (2021). ACS Omega. Available at: [Link]
-
Regioselective bromination: Synthesis of brominated methoxyquinolines. (2017). Tetrahedron, 73(37), 5389-5396. Available at: [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2022). Frontiers in Chemistry. Available at: [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed Central. Available at: [Link]
-
Nielsen, M. A., et al. (2005). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications. Available at: [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2024). PubMed Central. Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (2022). PubMed Central. Available at: [Link]
-
Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. (2009). ResearchGate. Available at: [Link]
-
Sandmeyer reaction. Wikipedia. Available at: [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Available at: [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2022). MDPI. Available at: [Link]
-
Sandmeyer Reaction. (2020). YouTube. Available at: [Link]
-
Regioselective bromination: Synthesis of brominated methoxyquinolines. FAO AGRIS. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The nitro to amine reduction: from millions of tons to single molecule studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aniline breakthrough promises cleaner, greener production | Laboratory News [labnews.co.uk]
- 4. US3347864A - Production of aminoquinolines - Google Patents [patents.google.com]
- 5. Quinoline synthesis [organic-chemistry.org]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. synchem.de [synchem.de]
- 9. researchgate.net [researchgate.net]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
purification of crude 3-Bromo-4-methylquinoline by column chromatography
An In-Depth Guide to the Purification of 3-Bromo-4-methylquinoline by Column Chromatography
Authored by a Senior Application Scientist
This application note provides a comprehensive, field-proven protocol for the purification of crude 3-Bromo-4-methylquinoline using silica gel column chromatography. This guide is intended for researchers, scientists, and professionals in drug development who require high-purity material for subsequent synthetic steps or biological evaluation. We move beyond a simple list of steps to explain the underlying principles and rationale, ensuring a robust and reproducible separation.
3-Bromo-4-methylquinoline is a valuable heterocyclic building block in medicinal chemistry. Its synthesis can often result in a crude mixture containing unreacted starting materials, isomers, and other side-products. Achieving high purity is paramount, and column chromatography is the most effective method for this task. The protocol herein is designed to be a self-validating system, emphasizing preliminary analysis by Thin-Layer Chromatography (TLC) to ensure a successful preparative separation.
The Principle of Separation: Normal-Phase Chromatography
Column chromatography facilitates the separation of chemical compounds based on their differential partitioning between a stationary phase and a mobile phase.[1] For a moderately polar compound like 3-Bromo-4-methylquinoline, normal-phase chromatography is the method of choice.[1]
-
Stationary Phase: A polar adsorbent, typically silica gel, is packed into a column.[2]
-
Mobile Phase: A non-polar organic solvent (or a mixture of solvents) flows through the column.[1]
The separation occurs as the crude mixture is carried by the mobile phase. Compounds with higher polarity will have a stronger affinity for the polar silica gel, causing them to move more slowly down the column. Less polar compounds interact weakly with the silica gel and are eluted more quickly. By carefully selecting the mobile phase composition, a clean separation of 3-Bromo-4-methylquinoline from its impurities can be achieved.
Foundational Step: Method Development with Thin-Layer Chromatography (TLC)
Before attempting a large-scale column separation, it is imperative to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive analytical technique that provides a preview of the column chromatography results. The goal is to find a solvent system that provides good separation between the desired product and all impurities.
Protocol: TLC Analysis of Crude 3-Bromo-4-methylquinoline
-
Prepare TLC Plate: Obtain a silica gel TLC plate (e.g., Silica Gel 60 F254). Using a pencil, lightly draw a starting line approximately 1 cm from the bottom.
-
Spot the Sample: Dissolve a small amount of the crude 3-Bromo-4-methylquinoline in a volatile solvent like dichloromethane. Using a capillary tube, spot a small amount of this solution onto the starting line.
-
Develop the Plate: Prepare a TLC chamber with a mixture of hexane and ethyl acetate. A good starting point is a 9:1 or 4:1 ratio of hexane to ethyl acetate.[3] Place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualize: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the separated spots. 3-Bromo-4-methylquinoline is UV-active and should be visible under a UV lamp (254 nm). Staining with potassium permanganate can also be used for visualization.[4]
-
Analyze and Optimize: Calculate the Retardation Factor (Rf) for each spot:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
For optimal separation on a column, the target compound should have an Rf value between 0.2 and 0.4 .[5] Adjust the polarity of the mobile phase by varying the ratio of ethyl acetate to hexane until this target Rf is achieved.[5] If separation is poor, consider other solvent systems like dichloromethane/methanol.[4]
-
Addressing a Common Challenge: Tailing of Basic Heterocycles
Quinolines are basic compounds due to the nitrogen atom in the heterocyclic ring. This basicity can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, resulting in significant "tailing" or streaking of the spot on both TLC and the column.[4] This phenomenon leads to broad bands and poor separation.
The Solution: To mitigate this issue, the mobile phase can be modified by adding a small amount of a basic modifier, such as triethylamine (Et₃N), typically 0.5-1% by volume. The triethylamine neutralizes the acidic sites on the silica gel, leading to sharper bands and improved resolution.[5][6]
Detailed Protocol for Column Chromatography Purification
This protocol assumes a crude sample size of approximately 1.0 gram. The column size and solvent volumes should be scaled accordingly for different amounts.
Materials & Equipment
-
Glass chromatography column (e.g., 40 cm length, 2-3 cm diameter)
-
Silica gel (60 Å, 230-400 mesh)
-
Technical grade solvents (hexane, ethyl acetate)
-
Triethylamine (optional, if tailing is observed)
-
Crude 3-Bromo-4-methylquinoline
-
Beakers, Erlenmeyer flasks
-
Collection vessels (test tubes or flasks)
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Step 1: Column Packing (Slurry Method)
Proper column packing is critical for achieving high resolution. The slurry method is preferred as it minimizes the trapping of air bubbles.
-
Prepare the Slurry: In a beaker, measure approximately 30-50 g of silica gel (a 30:1 to 50:1 ratio of silica to crude product by weight is recommended for good separation).[4][6] Add the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate) to the silica gel to form a free-flowing slurry.
-
Pack the Column: Secure the column vertically. Add a small amount of the mobile phase to the column. Open the stopcock and allow the solvent to drain until it is just above the bottom frit.
-
Pour the Slurry: Gently pour the silica gel slurry into the column. Use a funnel to aid the process. Tap the side of the column gently to encourage even packing and dislodge any air bubbles.
-
Finalize Packing: Once all the slurry is added, open the stopcock and allow the solvent to drain until the level is just above the top of the silica bed. Do not let the column run dry. Add a thin (0.5 cm) layer of sand on top of the silica gel to prevent the bed from being disturbed during sample and solvent addition.[4]
Step 2: Sample Loading (Dry Loading)
For optimal separation, the sample should be introduced to the column in a narrow, concentrated band. Dry loading is the superior method for this.[4]
-
Dissolve Crude Product: Dissolve the crude 3-Bromo-4-methylquinoline in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Adsorb onto Silica: Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.
-
Evaporate Solvent: Thoroughly mix the slurry and evaporate the solvent using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Load the Column: Carefully add this powder as a uniform layer on top of the sand in the packed column.
Step 3: Elution
The elution process involves passing the mobile phase through the column to separate the components. A gradient elution, where the polarity of the mobile phase is gradually increased, is often most effective.[5]
-
Begin Elution: Carefully add the initial, low-polarity mobile phase (as determined by TLC) to the column.
-
Apply Pressure: For flash chromatography, apply gentle pressure to the top of the column using a pump or an inert gas source to achieve a steady flow rate.[4]
-
Collect Fractions: Begin collecting the eluent in fractions of a consistent volume.
-
Increase Polarity: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). This will help elute the more strongly adsorbed compounds. A shallow gradient is recommended to maximize the separation between closely related compounds.[5]
Step 4: Fraction Analysis and Product Isolation
-
Monitor by TLC: Systematically spot every few collected fractions on a TLC plate. Visualize under UV light to identify which fractions contain your desired product and whether they are pure.
-
Combine Pure Fractions: Based on the TLC analysis, combine all fractions that contain only the pure 3-Bromo-4-methylquinoline.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.[5]
Summary of Key Parameters and Troubleshooting
Data Presentation: Recommended Purification Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard polar adsorbent for normal-phase chromatography.[2] |
| Mobile Phase | Hexane / Ethyl Acetate (Gradient) | Provides a good polarity range for eluting moderately polar compounds.[3] |
| Mobile Phase Modifier | 0.5-1% Triethylamine (optional) | Neutralizes acidic silica sites to prevent tailing of the basic quinoline.[6] |
| Target Rf (TLC) | 0.2 - 0.4 | Ensures good separation and a reasonable elution time on the column.[5] |
| Silica:Crude Ratio | 30:1 to 50:1 (w/w) | A higher ratio provides better separation for difficult mixtures.[4] |
| Loading Method | Dry Loading | Creates a narrow starting band, maximizing resolution.[4] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product Not Eluting | Mobile phase is not polar enough. | Gradually increase the proportion of the polar solvent (e.g., ethyl acetate).[5] |
| Product Elutes Too Quickly | Mobile phase is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).[5] |
| Poor Separation | - Inappropriate solvent system.- Column is overloaded.- Flow rate is too high. | - Re-optimize the mobile phase using TLC.- Use a shallower elution gradient.[5]- Increase the silica-to-crude ratio. |
| Streaking/Tailing Bands | - Strong interaction with acidic silica.- Sample is overloaded. | - Add 0.5-1% triethylamine to the mobile phase.[5][6]- Reduce the amount of crude material loaded onto the column. |
Workflow Visualization
The following diagram illustrates the complete workflow for the purification of 3-Bromo-4-methylquinoline.
Caption: Workflow for the purification of 3-Bromo-4-methylquinoline.
References
- BenchChem. (n.d.). Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography.
- BenchChem. (n.d.). Technical Support Center: Synthesis and Purification of 3-Bromoquinoline.
- BenchChem. (n.d.). Technical Support Center: Purification of 3-Acetyl-6-bromoquinolin-4(1H)-one.
- BenchChem. (n.d.). Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography.
- Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
- Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications.
Sources
Troubleshooting & Optimization
Technical Support Center: Bromination of 4-Methylquinoline
Welcome to the technical support center for synthetic methodologies. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the bromination of 4-methylquinoline. Here, we move beyond simple protocols to dissect the underlying chemical principles, troubleshoot common experimental pitfalls, and provide robust, field-tested solutions to help you navigate this complex reaction.
Section 1: The Challenge of Regioselectivity
The bromination of 4-methylquinoline is a classic example of electrophilic aromatic substitution on a heterocyclic system, but it is fraught with challenges. The quinoline scaffold contains two distinct rings: a relatively electron-rich carbocyclic (benzene) ring and an electron-deficient pyridinic ring. This inherent electronic disparity, combined with the directing effects of the methyl group, dictates the outcome of the reaction and is the primary source of side product formation.
Q1: I want to brominate 4-methylquinoline. Where will the bromine atom add?
This is the critical question. The outcome depends entirely on the reaction mechanism you induce. There are two primary pathways:
-
Electrophilic Aromatic Substitution (EAS) : This pathway targets the quinoline ring itself. The pyridine ring is strongly deactivated towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. Therefore, substitution occurs almost exclusively on the carbocyclic (benzene) ring at positions 5, 6, 7, or 8. While the 4-methyl group has a minor electronic influence, the primary directing effect comes from the quinoline ring system itself, which typically favors substitution at the 5- and 8-positions under acidic conditions.[1]
-
Free Radical Substitution : This pathway targets the 4-methyl group. Under radical conditions (e.g., using N-Bromosuccinimide with a radical initiator), a hydrogen atom on the methyl group is substituted with bromine, yielding 4-(bromomethyl)quinoline. This reaction does not affect the aromatic rings.[2][3]
The choice of reagents and conditions is therefore paramount in determining the product.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the bromination of 4-methylquinoline.
Q2: My reaction produced an inseparable mixture of isomers on the aromatic ring. How can I improve regioselectivity?
Cause: Standard electrophilic bromination of quinoline is notorious for producing mixtures, commonly the 5- and 8-bromo isomers, with the 6-bromo isomer also possible.[1] This occurs because the activation barriers for substitution at these positions are very similar.
Solution:
-
Temperature Control: Running the reaction at lower temperatures (e.g., -20°C to 0°C) can enhance selectivity by favoring the product with the lowest activation energy.[4]
-
Solvent Choice: The polarity of the solvent can influence the reactivity of the brominating agent and the stability of the reaction intermediates. Experiment with a range of solvents from non-polar (like CCl₄ or CHCl₃) to polar aprotic (like acetonitrile).[5]
-
Alternative Synthetic Strategy: Instead of direct bromination, consider a multi-step synthesis. For example, to obtain 6-bromo-4-methylquinoline, a more reliable route is to start with 4-bromoaniline and construct the quinoline ring using a reaction like the Knorr or Doebner-von Miller synthesis.[6][7] This pre-installs the bromine in the desired position, avoiding selectivity issues.
Q3: I'm getting significant amounts of di- and poly-brominated products. How do I prevent this "over-bromination"?
Cause: The first bromine atom added to the benzene ring is a deactivating group, but it is also an ortho, para-director.[8] This means it directs subsequent bromination to specific positions on the same ring, and if the reaction conditions are too harsh or the stoichiometry is not carefully controlled, multiple substitutions can readily occur.[4][9]
Solutions:
-
Strict Stoichiometry: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents of Br₂ or NBS). Add the reagent slowly and portion-wise to maintain a low concentration in the reaction mixture.
-
Low Temperature: As with improving selectivity, maintaining a low reaction temperature makes it more difficult to overcome the activation energy for the second and third bromination events.
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material. Quench the reaction as soon as the mono-brominated product is maximized and before significant di-brominated products appear.
| Condition | Primary Product(s) | Major Side Product(s) | Rationale |
| 1.1 eq. Br₂ in CHCl₃, 25°C | Mixture of 5-, 6-, 8-bromo-4-methylquinoline | Di- and tri-brominated isomers | Standard electrophilic conditions are often unselective and can lead to over-bromination if run too long.[4][5] |
| >2.0 eq. Br₂ in strong acid | Di- and tri-brominated isomers | Poly-brominated tars | Excess reagent and harsh conditions strongly favor multiple additions.[9] |
| 1.0 eq. NBS in CCl₄, with AIBN, reflux | 4-(Bromomethyl)quinoline | 4-(Dibromomethyl)quinoline | These are classic Wohl-Ziegler conditions that favor free-radical substitution on the benzylic methyl group.[2][10] |
| 1.0 eq. NBS in DMF, 0°C | Mixture of ring-brominated isomers | Minimal over-bromination | NBS in a polar solvent can act as a source of electrophilic bromine, often providing milder conditions than Br₂.[11] |
Q4: I wanted to brominate the aromatic ring, but I ended up with 4-(bromomethyl)quinoline instead. What went wrong?
Cause: You have inadvertently initiated a free-radical reaction pathway instead of an electrophilic one. This is the most common and fundamental mistake when using N-Bromosuccinimide (NBS).
How it Happens:
-
Radical Initiators: The presence of radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide will strongly favor the radical pathway.[2]
-
Non-Polar Solvents: Solvents like carbon tetrachloride (CCl₄) are poor at stabilizing ionic intermediates, thus favoring the radical mechanism.[12]
-
Light/Heat: UV light or high temperatures (reflux) provide the energy to initiate radical chain reactions.[2]
Solution: To ensure electrophilic ring bromination with NBS, you must actively suppress the radical pathway:
-
Use a Polar Solvent: Solvents like acetonitrile or dimethylformamide (DMF) can help facilitate the heterolytic cleavage of the N-Br bond to form an electrophilic bromine species.[11]
-
Run the Reaction in the Dark: Exclude light to prevent photochemical radical initiation.
-
Avoid Radical Initiators: Ensure no AIBN or peroxides are added to the reaction.
-
Use an Alternative Reagent: If radical side-chain bromination remains a problem, switch to molecular bromine (Br₂) with a Lewis acid or in acetic acid, which does not operate via a radical mechanism for aromatic substitution.
Q5: What is the best way to purify my desired mono-bromo-4-methylquinoline from the reaction mixture?
Cause: The reaction mixture will likely contain the desired product, unreacted starting material, isomeric side products, and poly-brominated side products. These compounds often have similar polarities.
Solution:
-
Aqueous Workup: First, quench the reaction (e.g., with a solution of sodium thiosulfate to remove excess bromine). Neutralize any acid with a base like sodium bicarbonate solution and extract the crude product into an organic solvent (e.g., dichloromethane or ethyl acetate).[5][9]
-
Column Chromatography: Flash column chromatography on silica gel is the most effective method for separation.[13]
-
Solvent System: A non-polar/polar gradient system is typically required. Start with a low polarity eluent like pure hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.
-
Elution Order: The less polar starting material (4-methylquinoline) will elute first, followed by the mono-bromo isomers, and finally the more polar di- and poly-bromo products. The separation of isomers can be challenging and may require a long column and a shallow gradient.
-
Monitoring: Collect small fractions and analyze them by TLC to identify and combine the pure product fractions.
-
Section 3: Experimental Protocols
The following protocols are provided as a starting point. Researchers must optimize conditions based on their specific goals and available equipment.
Protocol 1: Electrophilic Ring Bromination (Targeting 6- and 8-Bromo Isomers)
This protocol is adapted from general procedures for the bromination of substituted quinolines.[5]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylquinoline (1.0 eq.) in chloroform (CHCl₃) or glacial acetic acid. Cool the flask to 0°C in an ice bath. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Reagent Preparation: In the dropping funnel, prepare a solution of molecular bromine (Br₂) (1.0 eq.) in the same solvent.
-
Reaction: Add the bromine solution dropwise to the stirred 4-methylquinoline solution over 30-60 minutes, ensuring the temperature remains below 5°C.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0°C. Monitor the progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-4 hours.
-
Workup: Pour the reaction mixture into an ice-cold aqueous solution of 5% sodium thiosulfate to quench unreacted bromine. Neutralize carefully with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the mixture three times with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel.
Protocol 2: Radical Side-Chain Bromination (Targeting 4-(Bromomethyl)quinoline)
This protocol is based on the Wohl-Ziegler reaction.[2]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylquinoline (1.0 eq.), N-Bromosuccinimide (NBS) (1.05 eq.), and a catalytic amount of AIBN (0.02 eq.). Add anhydrous carbon tetrachloride (CCl₄) as the solvent.
-
Reaction: Heat the mixture to reflux (approx. 77°C). Irradiating the flask with a heat lamp can facilitate the initiation.
-
Monitoring: Monitor the reaction by TLC. The reaction progress can be visually tracked as the dense NBS sinks to the bottom and is consumed, while the less dense succinimide product floats.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the solid succinimide by-product and wash it with a small amount of CCl₄.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can often be purified by recrystallization or, if necessary, by flash column chromatography on silica gel.
References
-
Wlodarczyk, N., Simenel, C., Delepierre, M., Barale, J. C., & Janin, Y. L. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 2011(06), 934-940. Available from: [Link]
- Zhuravleva, Y. A., Zimichev, A. V., Zemtsova, M. N., & Klimochkin, Y. N. (2011). Bromination of Methyl 2-Methyl-6-R-1,2,3,4-tetrahydroquinoline-4-carboxylates. Russian Journal of Organic Chemistry, 47(2), 306–307.
-
Ökten, S., Çakmak, O., Saddiqa, A., Keskin, B., Özdemir, S., & İnal, M. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. Available from: [Link]
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. 5th International Conference on Mechatronics, Electronic, Industrial and Control Engineering (MEIC-17).
-
LibreTexts Chemistry. (2022). 16.5: An Explanation of Substituent Effects. Retrieved January 7, 2026, from [Link]
-
KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. In Organic Chemistry II. Retrieved January 7, 2026, from [Link]
-
Tulyasheva, A. R., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. Chemistry of Natural Compounds, 58, 856–861. Available from: [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved January 7, 2026, from [Link]
-
Ashenhurst, J. (2011). Reagent Friday: NBS (N-Bromo Succinimide). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]
-
Zubkov, V. O., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Odesa Pharmaceutical Journal, (3), 48-56. Available from: [Link]
-
Köprülü, T. K., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, 20(5), e202201207. Available from: [Link]
-
Brown, W. D., & Gouliaev, A. H. (2002). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline. Organic Syntheses, 79, 146. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 11. Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimization of Reaction Conditions for 3-Bromo-4-methylquinoline Functionalization
Welcome to the technical support center for the functionalization of 3-Bromo-4-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common experimental challenges. As a key heterocyclic scaffold, the successful and efficient functionalization of 3-Bromo-4-methylquinoline is critical for the synthesis of novel chemical entities. This resource combines theoretical principles with practical, field-proven solutions to help you optimize your reactions.
Frequently Asked Questions (FAQs) - General Cross-Coupling Issues
This section addresses overarching issues applicable to most palladium-catalyzed functionalization reactions involving 3-Bromo-4-methylquinoline.
Q1: My cross-coupling reaction failed to initiate, and I recovered only starting material. What are the primary suspects?
A1: A complete lack of reactivity typically points to a fundamental issue with the catalytic cycle. The most common culprits are:
-
Inactive Catalyst: The Pd(0) active species may not have formed, or the catalyst has been poisoned. Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands are stored under inert gas and handled properly. For Pd(II) precursors, in situ reduction to Pd(0) is required, which can sometimes be inefficient.[1] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust pre-catalyst that readily forms the active species.[1]
-
Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the reaction. It is critical to use anhydrous, deoxygenated solvents and to thoroughly degas the reaction mixture (e.g., via 3-5 freeze-pump-thaw cycles or by bubbling with argon for 20-30 minutes).[2][3]
-
Reagent Quality: Impurities in reagents or solvents can act as catalyst poisons. Ensure all starting materials, bases, and additives are of high purity and that solvents are anhydrous.[2][4]
Q2: I observed a black precipitate forming in my reaction flask. What is it and how can I prevent it?
A2: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and agglomeration of the palladium catalyst.[2] This leads to a loss of catalytic activity and low yields. Potential causes and solutions include:
-
High Temperature: Excessive heat can promote catalyst decomposition. Try reducing the reaction temperature.
-
Inappropriate Ligand Concentration: Insufficient ligand can leave the palladium center exposed and prone to aggregation. Ensure the correct Pd:ligand ratio is used.
-
Solvent Effects: Certain solvents may promote the formation of palladium black. For instance, THF has been anecdotally reported to sometimes encourage this issue in Sonogashira couplings.[5]
-
High Reagent Concentration: Very high concentrations can sometimes accelerate decomposition pathways.
Q3: How do I choose the right palladium source and ligand for my reaction?
A3: The choice is highly dependent on the specific transformation (e.g., Suzuki, Buchwald-Hartwig) and the electronic properties of your coupling partner.
-
Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable Pd(II) and Pd(0) precursors, respectively. Pd(PPh₃)₄ is an active Pd(0) source but is sensitive to air.[2] For challenging couplings, modern pre-catalysts (e.g., G3 or G4 palladacycles) are highly effective as they form the active LPd(0) species rapidly and quantitatively.[1][6]
-
Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. Electron-rich, bulky phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos, XPhos, or bulky alkylphosphines like P(t-Bu)₃) are often required to promote the oxidative addition step, especially with less reactive aryl bromides, and to facilitate the final reductive elimination.[7][8] The specific choice will be dictated by the reaction type, as detailed in the sections below.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling 3-Bromo-4-methylquinoline with a boronic acid or ester.
Q4: My Suzuki coupling yield is low, and I observe significant dehalogenation of the 3-Bromo-4-methylquinoline. What is causing this?
A4: Dehalogenation (replacement of bromine with hydrogen) is a common side reaction. It often arises from:
-
Sub-optimal Base/Solvent System: The presence of trace water or protic solvents can lead to protonolysis of the organopalladium intermediate before reductive elimination can occur. While some water is often necessary for the transmetalation step (especially with inorganic bases), an excessive amount can be detrimental.[9]
-
Slow Transmetalation: If the transmetalation step with the boronic acid is slow, the competing dehalogenation pathway can dominate. This can be addressed by using a stronger base (e.g., K₃PO₄ instead of K₂CO₃) or by switching to a boronic ester (e.g., a pinacol ester), which can sometimes have different reactivity profiles.[9]
Q5: I am seeing a significant amount of homocoupling of my boronic acid. How can I minimize this?
A5: Homocoupling of the boronic acid (Glaser-type coupling) is often promoted by the presence of oxygen. Rigorous degassing of all reagents and the reaction vessel is the most effective way to prevent this.[3] Additionally, ensuring the oxidative addition of 3-Bromo-4-methylquinoline to the palladium center is efficient can help the desired cross-coupling pathway outcompete the homocoupling side reaction.
Workflow: General Troubleshooting for a Failed Cross-Coupling Reaction
Caption: A systematic workflow for troubleshooting low-yielding or failed reactions.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | (as complex) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 |
| Heteroarylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O (10:1) | 100 |
| Alkylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (5:1) | 80-100 |
Data compiled from principles described in cited literature.[10][11]
Troubleshooting Guide: Buchwald-Hartwig Amination
This reaction is essential for creating C-N bonds, coupling 3-Bromo-4-methylquinoline with primary or secondary amines, amides, or other nitrogen nucleophiles.[12]
Q6: My Buchwald-Hartwig amination is slow and gives poor yields. How can I improve it?
A6: The success of this reaction is highly sensitive to the choice of base and ligand.[13]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and effective base.[1] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this often requires a more active catalyst system (e.g., a bulky biarylphosphine ligand) and higher temperatures.
-
Ligand Choice: The oxidative addition of the aryl bromide and the reductive elimination to form the C-N bond are critical steps influenced by the ligand.[13] For general applications, bidentate ligands like BINAP or DPPF are effective.[13] For more challenging couplings, especially with less nucleophilic amines or sterically hindered partners, bulky, electron-rich monophosphine ligands (e.g., XPhos, RuPhos) are superior.[7]
Q7: Can I use ammonia or its equivalent as a nucleophile?
A7: Yes, but direct coupling with ammonia gas can be technically challenging. It is often more practical to use an ammonia equivalent, such as benzophenone imine, followed by hydrolysis to reveal the primary amine.[12] Alternatively, specialized catalyst systems have been developed that allow for the direct use of ammonia.[12]
Diagram: Key Components for a Cross-Coupling Reaction
Caption: Core components required for a successful palladium-catalyzed reaction setup.
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling enables the synthesis of alkynylated quinolines by reacting 3-Bromo-4-methylquinoline with a terminal alkyne.
Q8: My Sonogashira reaction is not working. I'm using standard Pd(PPh₃)₄ and CuI, but see no product.
A8: Aryl bromides are less reactive than aryl iodides in Sonogashira couplings and often require more forcing conditions.[2]
-
Temperature: Room temperature is often insufficient for aryl bromides. The reaction typically requires heating, often in the range of 60-100 °C.[14]
-
Catalyst System: While Pd(PPh₃)₄ can work, a more robust catalyst system like PdCl₂(PPh₃)₂ may be more effective. The choice of amine base is also crucial; tertiary amines like triethylamine (Et₃N) or diisopropylamine (DIPA) are commonly used both as a base and sometimes as the solvent.[2]
-
Copper Co-catalyst: Ensure the copper(I) iodide (CuI) is fresh. Old or improperly stored CuI can be oxidized and inactive.[2]
Q9: My main product is the homocoupled alkyne (Glaser product). What's the best way to suppress this?
A9: Glaser homocoupling is the primary side reaction and is promoted by oxygen and the copper co-catalyst.[2][3]
-
Strictly Anaerobic Conditions: This is the most critical factor. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[3]
-
Copper-Free Conditions: If homocoupling remains a problem, consider a copper-free Sonogashira protocol. These methods often require a specific palladium catalyst and ligand combination and may need higher temperatures or different bases to proceed efficiently, but they completely eliminate the primary pathway for Glaser coupling.[2][3]
Troubleshooting Guide: Cyanation
This reaction introduces a nitrile group onto the quinoline core, a valuable functional group for further transformations.
Q10: I want to perform a cyanation reaction but am concerned about the toxicity of cyanide salts like KCN or NaCN. Are there safer alternatives?
A10: Yes, concerns over the high toxicity of simple cyanide salts are valid. Several less toxic alternatives have been developed:
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]): This is a significantly less toxic and safer-to-handle crystalline solid that serves as an excellent cyanide source in palladium-catalyzed reactions.[15]
-
Zinc Cyanide (Zn(CN)₂): Another solid reagent that is less toxic than alkali metal cyanides. It can be effective but may require different reaction conditions.[16]
-
Trimethylsilyl Cyanide (TMSCN): A liquid reagent that can be used, but it is also highly toxic and requires careful handling.
Q11: My cyanation of 3-Bromo-4-methylquinoline is inefficient. What conditions should I try?
A11: An efficient cyanation often depends on the catalyst system and solvent.
-
Ligand-Free Systems: For some aryl bromides, a ligand-free palladium system using a polar aprotic solvent like DMF or DMA can be highly effective, especially with K₄[Fe(CN)₆].
-
Ligand-Promoted Systems: If a ligand-free approach fails, adding a suitable phosphine ligand can improve catalyst stability and turnover. Pd/C has also been shown to be a practical heterogeneous catalyst for this transformation.[15]
-
Solvent: Polar aprotic solvents are generally preferred as they help to solubilize the cyanide salt and promote the reaction.
Experimental Protocols
The following are generalized starting protocols. They should be optimized for specific substrates and scales. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
Protocol 1: General Procedure for Suzuki Coupling
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 3-Bromo-4-methylquinoline (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv), and potassium carbonate (2.0 equiv).[10]
-
Atmosphere: Seal the flask, then evacuate and backfill with argon (repeat 3 times).[10]
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (0.2 M concentration relative to the limiting reagent) via syringe.[10]
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours, monitoring progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate (2x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Setup: To a flame-dried Schlenk flask under argon, add Pd₂(dba)₃ (0.02 equiv), the appropriate phosphine ligand (e.g., XantPhos, 0.04 equiv), and sodium tert-butoxide (1.4 equiv).[6]
-
Atmosphere: Seal the flask, evacuate, and backfill with argon (3x).
-
Reagent Addition: Add a solution of 3-Bromo-4-methylquinoline (1.0 equiv) in degassed toluene, followed by the amine (1.2 equiv).
-
Reaction: Heat the mixture to 100 °C and stir for 4-24 hours, monitoring for completion.
-
Work-up: Cool the reaction to room temperature, dilute with ether, and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
Setup: In a Schlenk flask under argon, combine 3-Bromo-4-methylquinoline (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Atmosphere: Evacuate and backfill with argon (3x).
-
Reagent Addition: Add degassed triethylamine (Et₃N) to achieve a 0.1 M concentration, followed by the terminal alkyne (1.2 equiv) via syringe.[3]
-
Reaction: Heat the mixture to 80 °C and stir until the starting material is consumed as indicated by TLC/LC-MS.[3]
-
Work-up: Cool the mixture, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
References
- BenchChem Technical Support Team. (2025, November).
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Improving Selectivity in Functionalizing Quinoline Rings. BenchChem.
- BenchChem Application Notes. (2025). Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. BenchChem.
- BenchChem Technical Support Team. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem.
- Wikipedia contributors. (2023).
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. American Chemical Society.
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2021).
- Various Authors. (2014, December 23). How can I solve my problem with Suzuki coupling?
- BenchChem Technical Support Team. (2025). Troubleshooting Sonogashira Coupling with Purines. BenchChem.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- Various Authors. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Reddit.
- Various Authors. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. Reddit.
- Buchwald, S. L., & Biscoe, M. R. (2009). Cyanation of aromatic halides. U.S.
- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Accounts of Chemical Research, 44(3), 184–195.
- Hill, L. L., Smith, J. M., Brown, W. S., et al. (2008). Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. Tetrahedron, 64(29), 6920-6934.
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Portal. (n.d.).
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 6. chemrxiv.org [chemrxiv.org]
- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
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- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 15. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 16. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
preventing dehalogenation of 3-Bromo-4-methylquinoline in reactions
A Guide to Preventing Dehalogenation in Cross-Coupling Reactions
Welcome to the Technical Support Center for 3-Bromo-4-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. As Senior Application Scientists, we understand the challenges that can arise during experimentation. One of the most common issues encountered with 3-bromo-4-methylquinoline and related N-heterocyclic halides is premature dehalogenation, leading to the formation of 4-methylquinoline as a significant byproduct. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize this unwanted side reaction and maximize the yield of your desired product.
Troubleshooting Guide: Reaction-Specific Issues
This section addresses specific problems you might encounter during common palladium-catalyzed cross-coupling reactions.
Issue 1: Significant formation of 4-methylquinoline in a Suzuki-Miyaura coupling reaction.
You are attempting to synthesize a 3-aryl-4-methylquinoline via a Suzuki-Miyaura coupling, but you are observing a substantial amount of 4-methylquinoline in your reaction mixture.
Potential Causes & Solutions:
-
Inappropriate Ligand Choice: The ligand on your palladium catalyst is crucial. If the rate of reductive elimination of your desired product is slow, the competing hydrodehalogenation pathway can dominate. Bulky, electron-rich phosphine ligands are known to accelerate the desired reductive elimination step.[1]
-
Incorrect Base Selection: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can be a source of hydrides, especially at elevated temperatures, leading to the formation of palladium-hydride (Pd-H) species that cause dehalogenation.[2]
-
Solvent Effects: Protic solvents (e.g., alcohols) or even trace amounts of water in aprotic polar solvents like DMF can act as a hydrogen source for the dehalogenation process.[2][3] While some water is often necessary for the transmetalation step in Suzuki couplings, excessive amounts can be detrimental.
Workflow for Optimization:
Caption: Optimization workflow for Suzuki-Miyaura coupling.
Recommended Starting Conditions for Suzuki-Miyaura Coupling:
| Component | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) with a bulky monophosphine ligand like XPhos or SPhos (2-4 mol%) | Bulky, electron-rich ligands accelerate reductive elimination, outcompeting dehalogenation.[1][4] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | Weaker, non-nucleophilic inorganic bases are less likely to generate hydride species.[2] |
| Solvent | Anhydrous, degassed Toluene or 1,4-Dioxane with a controlled amount of water (e.g., 10:1 solvent:water) | Aprotic solvents minimize the availability of hydrogen atoms.[2][3] |
| Temperature | 80-100 °C | Use the lowest temperature that allows for a reasonable reaction rate to disfavor side reactions. |
Experimental Protocol: Suzuki Coupling of 3-Bromo-4-methylquinoline with Minimized Dehalogenation
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-4-methylquinoline (1.0 eq), the arylboronic acid (1.2-1.5 eq), and K₃PO₄ (2.0 eq).
-
In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3.3 mol%) in the reaction solvent. Add this catalyst mixture to the Schlenk flask.
-
Add anhydrous, degassed toluene or 1,4-dioxane and the specified amount of water via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
Issue 2: Dehalogenation observed during a Buchwald-Hartwig amination.
You are attempting a C-N bond formation using 3-bromo-4-methylquinoline and an amine, but are isolating 4-methylquinoline as a major byproduct.
Potential Causes & Solutions:
-
β-Hydride Elimination: This is a known side reaction in Buchwald-Hartwig aminations where an amide intermediate undergoes β-hydride elimination to yield the dehalogenated arene.[5]
-
Base-Induced Decomposition: Strong bases like NaOtBu, while often necessary, can promote dehalogenation, particularly at higher temperatures.
-
Ligand Performance: As with Suzuki couplings, the ligand is critical. The use of bulky, electron-rich phosphine ligands is often essential for efficient C-N bond formation and to suppress side reactions.[6]
Recommended Starting Conditions for Buchwald-Hartwig Amination:
| Component | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ or a pre-catalyst like G3-XPhos (1-2 mol%) with a suitable ligand (e.g., XPhos, RuPhos) | These ligands are designed to promote the desired C-N reductive elimination.[4][7] |
| Base | K₃PO₄, Cs₂CO₃, or LHMDS (1.5-2.5 equivalents) | While strong bases are often needed, consider weaker inorganic bases first. If a strong base is required, use it at the lowest effective temperature. |
| Solvent | Anhydrous, degassed Toluene or Dioxane | Aprotic, non-polar solvents are generally preferred.[8] |
| Temperature | 80-110 °C | Titrate the temperature to find a balance between reaction rate and stability. |
Issue 3: Poor yields and dehalogenation in Sonogashira and Heck couplings.
When attempting to form C-C bonds with alkynes (Sonogashira) or alkenes (Heck), you are experiencing low conversion and significant formation of 4-methylquinoline.
Potential Causes & Solutions:
-
Catalyst Deactivation: The quinoline nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Base Choice (Sonogashira): The amine base (e.g., Et₃N, DIPEA) in Sonogashira couplings can also contribute to the formation of Pd-H species. A copper co-catalyst is typically used, but copper-free conditions are also possible.[9][10]
-
High Temperatures (Heck): Heck reactions often require higher temperatures, which can increase the rate of dehalogenation.[11][12]
Recommended Starting Conditions for Sonogashira and Heck Reactions:
| Reaction | Component | Recommendation | Rationale |
| Sonogashira | Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) with CuI (1-3 mol%) | A standard and reliable catalyst system for this transformation.[10] |
| Base | Et₃N or DIPEA | The amine acts as both a base and a solvent in many cases. | |
| Solvent | Anhydrous, degassed THF or DMF | Anhydrous conditions are typically required.[10] | |
| Heck | Catalyst | Pd(OAc)₂ (1-5 mol%) with PPh₃ or a more specialized ligand | The choice of ligand can be critical for success. |
| Base | NEt₃ or an inorganic base like K₂CO₃ | An organic base is commonly used to neutralize the HBr formed.[11] | |
| Solvent | Anhydrous, degassed DMF, NMP, or Dioxane | Polar aprotic solvents are generally used. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?
A1: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can happen in several ways, such as the reaction of the palladium complex with bases, solvents, or trace water. This Pd-H species can then undergo reductive elimination with the aryl group attached to the palladium, resulting in the dehalogenated product (4-methylquinoline) and regenerating the active palladium catalyst.[2]
Caption: Competing pathways: desired coupling vs. dehalogenation.
Q2: Why are N-heterocyclic halides like 3-bromo-4-methylquinoline particularly susceptible to dehalogenation?
A2: N-heterocyclic halides can be more prone to dehalogenation for a few reasons. The nitrogen atom can coordinate to the palladium catalyst, which can alter the electronic properties of the complex and potentially favor side reactions. Additionally, the electronic nature of the quinoline ring system can influence the stability of the intermediates in the catalytic cycle.[2]
Q3: How does the choice of aprotic polar vs. non-polar solvents affect dehalogenation?
A3: The choice of solvent can be complex and may not always follow a simple trend with polarity.[3] However, aprotic non-polar solvents like toluene and dioxane are generally considered "safer" choices as they are less likely to act as a hydrogen source.[13] Polar aprotic solvents like DMF, DMSO, and MeCN can sometimes promote dehalogenation, possibly by facilitating the formation of hydride species or through their own decomposition at high temperatures.[3] It is often best to start with a non-polar aprotic solvent and only move to polar options if solubility or reactivity is an issue.
Q4: Can temperature control be used to minimize dehalogenation?
A4: Yes, temperature is a critical parameter. In general, running the reaction at the lowest possible temperature that still provides a reasonable reaction rate is advisable. Higher temperatures can accelerate decomposition pathways and increase the likelihood of dehalogenation. If a reaction is sluggish, it is often better to first optimize the catalyst system (ligand and palladium source) before significantly increasing the temperature.
Q5: Are there any alternative coupling strategies to consider if dehalogenation remains a persistent issue?
A5: If dehalogenation is unavoidable under standard palladium-catalyzed conditions, you might consider alternative strategies. For some transformations, other transition metals like nickel or copper can offer different reactivity profiles and may be less prone to this specific side reaction. For Suzuki-type couplings, switching from a boronic acid to a more robust boronate ester (e.g., a pinacol ester) can sometimes improve results by minimizing protodeboronation, which can indirectly affect the overall reaction efficiency and side product formation.[14][15]
References
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link]
-
Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade. National Institutes of Health. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Institutes of Health. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. ResearchGate. Available at: [Link]
-
Examples of prominent ligands for cross-coupling reactions (I–III). ResearchGate. Available at: [Link]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. Available at: [Link]
-
Nonpolar and many polar non-coordinating solvents promote Suzuki... ResearchGate. Available at: [Link]
-
Heck Reaction. Chemistry LibreTexts. Available at: [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Catalyst Poisoning in Cross-Coupling Reactions of 3-Bromo-4-methylquinoline
Welcome to the technical support center for cross-coupling reactions involving 3-bromo-4-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this substrate, particularly catalyst poisoning. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to enhance the success of your synthetic endeavors.
The Challenge: The Dual Nature of the Quinoline Moiety
The quinoline scaffold is a privileged structure in medicinal chemistry, and its functionalization via cross-coupling reactions is a cornerstone of modern drug discovery.[1][2][3] However, the very nature of the quinoline ring presents a significant hurdle. The lone pair of electrons on the nitrogen atom, which is fundamental to the biological activity of many quinoline-containing compounds, is also a potent inhibitor of the palladium catalysts commonly employed in cross-coupling reactions.[4][5] This guide will equip you with the knowledge and techniques to overcome these challenges.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our application scientists encounter when assisting with cross-coupling reactions of 3-bromo-4-methylquinoline.
Q1: Why is my cross-coupling reaction with 3-bromo-4-methylquinoline failing or giving low yields?
The primary suspect is often catalyst poisoning by the nitrogen atom of the quinoline ring.[5] This nitrogen can coordinate strongly to the palladium center, forming stable off-cycle complexes that inhibit or completely shut down the catalytic cycle. Other potential issues include suboptimal reaction conditions, poor quality of reagents or solvents, and the presence of other inhibiting impurities.
Q2: My reaction starts but then stalls. What is the likely cause?
This is a classic symptom of gradual catalyst deactivation.[4] The initial turnover of the catalyst is successful, but as the reaction progresses, more of the active catalyst is sequestered by the quinoline nitrogen, leading to a slowdown and eventual cessation of the reaction.
Q3: I see a black precipitate forming in my reaction. What does this indicate?
The formation of a black precipitate is typically palladium black, which is an inactive, aggregated form of palladium.[6][7] This indicates catalyst decomposition, which can be exacerbated by catalyst poisoning, high temperatures, or the presence of oxygen.[6][7]
Q4: What are the first steps I should take to troubleshoot a failed reaction?
Begin by verifying the integrity of your reagents and solvents. Use freshly distilled or anhydrous, degassed solvents. Ensure your palladium source and ligands are of high quality and have been stored correctly. Running a control reaction with a simpler aryl bromide, like bromobenzene, can help determine if the issue is specific to the 3-bromo-4-methylquinoline substrate.[8]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the cross-coupling of 3-bromo-4-methylquinoline.
Issue 1: Complete Reaction Failure or Very Low Conversion
Potential Causes:
-
Severe Catalyst Poisoning: The chosen catalyst system may be highly susceptible to poisoning by the quinoline nitrogen.
-
Incorrect Ligand Choice: The ligand may not be suitable for activating the catalyst or preventing deactivation.
-
Suboptimal Reaction Conditions: The temperature, base, or solvent may not be appropriate for this challenging substrate.
-
Poor Reagent Quality: Degradation of the boronic acid/ester, or impurities in other reagents, can inhibit the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for complete reaction failure.
Detailed Protocols:
Protocol 1: Ligand Screening
-
Set up parallel reactions in small vials.
-
To each vial, add 3-bromo-4-methylquinoline (1.0 equiv), the coupling partner (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0 equiv).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%).
-
To each vial, add a different ligand (4 mol%), such as SPhos, XPhos, RuPhos, or Xantphos.
-
Add degassed solvent (e.g., 1,4-dioxane).
-
Seal the vials and heat to the desired temperature (e.g., 100 °C).
-
Monitor the reactions by TLC or LC-MS at regular intervals.
Table 1: Ligand Selection for Mitigating Catalyst Poisoning
| Ligand Type | Example(s) | Key Characteristics | Rationale for Use with Quinolines |
| Bulky Monophosphines | SPhos, XPhos, RuPhos | Sterically demanding and electron-rich. | Promotes rapid oxidative addition and reductive elimination, outcompeting catalyst inhibition.[4] |
| Bidentate Ligands | Xantphos, dppf | Large bite angle, forms stable complexes. | Can stabilize the palladium center and prevent the formation of inactive species.[4] |
Issue 2: Reaction Stalls After Partial Conversion
Potential Causes:
-
Gradual Catalyst Deactivation: The active catalyst is slowly being consumed by coordination to the quinoline.
-
Ligand Degradation: The phosphine ligand may be oxidizing over the course of the reaction.
-
Insufficient Base: The base may be consumed or not strong enough to facilitate the entire reaction.
Troubleshooting Strategies:
-
Increase Catalyst and Ligand Loading: A higher initial concentration of the active catalyst can help drive the reaction to completion.
-
Sequential Addition of Catalyst: Adding a second portion of the catalyst and ligand midway through the reaction can sometimes restart a stalled reaction.
-
Ensure Anhydrous and Oxygen-Free Conditions: Use a glovebox or Schlenk line techniques to minimize oxygen, which can degrade phosphine ligands.[6]
Issue 3: Formation of Significant Byproducts
Potential Causes:
-
Homocoupling of the Boronic Acid/Ester: This is often promoted by the presence of oxygen or high temperatures.
-
Protodeboronation: The boronic acid/ester reacts with residual water or protic solvents to form the corresponding arene.
-
Dehalogenation of 3-Bromo-4-methylquinoline: The starting material is reduced to 4-methylquinoline.
Mitigation Strategies:
-
Thorough Degassing: Employ freeze-pump-thaw cycles or sparge the solvent with an inert gas to remove dissolved oxygen.[7]
-
Use of Anhydrous Conditions: Dry solvents and reagents thoroughly. Consider using anhydrous bases like K₃PO₄.
-
Optimize Reaction Temperature: Lowering the temperature may reduce the rate of side reactions.
-
Adjust Stoichiometry: Using a slight excess of the boronic acid/ester (1.2-1.5 equivalents) can favor the desired cross-coupling.
Visualizing the Problem: Catalyst Poisoning Mechanism
The following diagram illustrates the proposed mechanism of palladium catalyst inhibition by the quinoline substrate.
Caption: The quinoline nitrogen can sequester the active Pd(0) catalyst, forming an inactive complex and halting the catalytic cycle.
Recommended Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-4-methylquinoline
This protocol is a starting point and should be optimized for your specific coupling partner.
Reagents and Equipment:
-
3-Bromo-4-methylquinoline
-
Arylboronic acid or pinacol ester (1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (5 mol%)
-
K₃PO₄ (2.0 equiv, finely ground)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromo-4-methylquinoline, the arylboronic acid/ester, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.[1]
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- Brazier, J. B., et al. (2014). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Chen, G., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Figueroa, S. J. A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
-
ResearchGate. (n.d.). Approaches to the Heck reaction on challenging substrates. Retrieved from [Link]
- Royal Society of Chemistry. (2018). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications.
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
- Rojas Lab. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube.
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. Retrieved from [Link]
-
ACS Publications. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (2015). Controlled and Efficient Synthesis of Quinoline Derivatives from Morita-Baylis-Hillman Adducts by Palladium-Catalyzed Heck Reaction and Cyclization. Retrieved from [Link]
-
ResearchGate. (n.d.). Metal‐catalyzed cross‐couplings involving 3‐bromo‐2‐iodoquinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Retrieved from [Link]
-
MDPI. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Managing Regioselectivity in the Synthesis of Substituted Quinolines
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for troubleshooting and optimizing regioselectivity in the synthesis of substituted quinolines. Quinolines are a cornerstone in medicinal chemistry and materials science, but achieving the desired substitution pattern can be a significant synthetic hurdle.[1][2][3][4] This technical support center provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and visual workflows to navigate the complexities of quinoline synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section directly addresses common challenges and questions related to achieving regioselectivity in classical and modern quinoline syntheses.
Friedländer Synthesis
The Friedländer synthesis is a powerful method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5][6] However, the use of unsymmetrical ketones often leads to the formation of regioisomeric mixtures.[7][8]
Q1: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the reaction to favor one isomer?
A1: Achieving high regioselectivity in the Friedländer synthesis with unsymmetrical ketones is a common challenge.[7][8] The outcome is determined by the relative rates of the initial condensation at the two different α-carbons of the ketone. Several factors can be manipulated to favor the formation of a single regioisomer:
-
Steric Hindrance: Bulky substituents on either the 2-aminoaryl carbonyl compound or the unsymmetrical ketone can sterically hinder the approach to one of the α-carbons, thereby favoring condensation at the less hindered site.[7][9]
-
Electronic Effects: The electronic nature of substituents on both reactants can influence the acidity of the α-protons and the nucleophilicity of the enolate, thereby directing the condensation.
-
Catalyst Selection: The choice of catalyst is crucial. While traditional methods often use base or acid catalysis, modern approaches have shown that specific catalysts can offer excellent regiocontrol.[5][10][11][12] For example, the use of certain amine catalysts has been reported to provide high regioselectivity.[8][10]
-
Substrate Modification: A strategic modification of the ketone can direct the cyclization. Introducing a directing group, such as a phosphoryl group, on one of the α-carbons can effectively block reaction at that site and lead to the desired regioisomer.[8][10][13]
-
Reaction Conditions: Systematically optimizing reaction conditions such as solvent and temperature can significantly impact the regiochemical outcome.[7][9] The use of ionic liquids as solvents has also been shown to improve regioselectivity in some cases.[8][10][13]
Combes Synthesis
The Combes synthesis provides access to 2,4-substituted quinolines through the acid-catalyzed reaction of anilines with β-diketones.[14][15][16][17] Similar to the Friedländer synthesis, the use of unsymmetrical β-diketones can lead to regioisomeric products.
Q2: I am observing poor regioselectivity in my Combes synthesis using an unsymmetrical β-diketone. What strategies can I employ to improve this?
A2: The regioselectivity in the Combes synthesis is a delicate interplay of both steric and electronic effects.[14][15] The rate-determining step, the electrophilic aromatic annulation, is particularly sensitive to these factors.[14][15] Here are some approaches to enhance regioselectivity:
-
Substituent Effects on the β-Diketone: Increasing the steric bulk of one of the substituents on the β-diketone can effectively direct the cyclization to the less hindered position.[9]
-
Substituent Effects on the Aniline: The electronic properties of the substituents on the aniline ring play a significant role. For instance, in the synthesis of trifluoromethyl-quinolines, methoxy-substituted anilines (electron-donating) tend to favor the formation of 2-CF3-quinolines, while chloro- or fluoro-substituted anilines (electron-withdrawing) lead to the 4-CF3 regioisomer as the major product.[14]
-
Reaction Conditions: While less commonly reported for dramatic shifts in regioselectivity compared to substrate control, optimization of the acid catalyst and reaction temperature may offer some improvement.
Skraup and Doebner-von Miller Syntheses
These classical methods involve the reaction of anilines with glycerol (Skraup) or α,β-unsaturated carbonyl compounds (Doebner-von Miller) under strongly acidic conditions to yield quinolines.[18][19][20] Regioselectivity becomes a concern when using substituted anilines or α,β-unsaturated carbonyl compounds.
Q3: My Doebner-von Miller reaction is yielding the 2-substituted quinoline, but I need the 4-substituted isomer. Is it possible to reverse the regioselectivity?
A3: The standard Doebner-von Miller reaction typically proceeds via a 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, leading predominantly to 2-substituted quinolines.[21][22] However, a reversal of this regioselectivity has been achieved. A key modification involves the use of γ-aryl-β,γ-unsaturated α-ketoesters as the carbonyl partner in the presence of trifluoroacetic acid (TFA).[21][22][23] This specific substrate combination promotes a 1,2-addition mechanism, followed by cyclization and oxidation, to yield the desired 4-substituted quinoline.[21][22]
Q4: I am experiencing significant tar and polymer formation in my Skraup/Doebner-von Miller synthesis. How can I minimize these side reactions?
A4: Tar and polymer formation are common issues in these reactions due to the harsh acidic conditions and the propensity of α,β-unsaturated carbonyls to polymerize.[7][21]
-
Moderators in Skraup Synthesis: The Skraup reaction is notoriously exothermic.[7] The addition of a moderator like ferrous sulfate (FeSO₄) can help to control the reaction's vigor.[7] Slow and controlled addition of concentrated sulfuric acid with efficient cooling is also critical.[7]
-
Control of Polymerization in Doebner-von Miller Synthesis: The acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound is a major side reaction.[21] To mitigate this, consider the following:
-
Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase can significantly reduce polymerization in the aqueous acid phase.[21]
-
Slow Addition: Adding the carbonyl compound slowly or portion-wise to the reaction mixture can help to maintain a low concentration and minimize polymerization.[21]
-
-
Optimization of Reaction Conditions: Milder reaction conditions, such as lower temperatures and optimized acid concentrations, can reduce the degradation of starting materials and products.[21]
| Issue | Potential Cause | Recommended Solution |
| Poor Regioselectivity | Use of unsymmetrical ketones/diketones. | Modify substrates with sterically bulky or directing groups. Optimize catalyst and reaction conditions.[7][9][10] |
| Low Yield | Polymerization of α,β-unsaturated carbonyls. Incomplete reaction. | Use a biphasic solvent system or slow addition of the carbonyl compound.[21] Optimize temperature and reaction time.[7] |
| Tar/Polymer Formation | Highly exothermic reaction (Skraup). Acid-catalyzed polymerization. | Use a moderator (e.g., FeSO₄).[7] Employ milder reaction conditions.[21] |
Experimental Protocols
Protocol 1: Regiocontrolled Friedländer Synthesis Using a Directing Group
This protocol describes a general procedure for a Friedländer synthesis where regioselectivity is controlled by a directing group on the ketone.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone (1.0 eq) and the α-phosphoryl-substituted ketone (1.1 eq) in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add the chosen catalyst (e.g., an amine catalyst, 10-20 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
Protocol 2: Reversal of Regioselectivity in the Doebner-von Miller Synthesis
This protocol outlines the synthesis of a 4-substituted quinoline, reversing the typical regiochemical outcome of the Doebner-von Miller reaction.[21][22]
-
Reaction Setup: In a sealed tube, dissolve the aniline (1.0 eq) and the γ-aryl-β,γ-unsaturated α-ketoester (1.2 eq) in trifluoroacetic acid (TFA).
-
Reaction: Heat the mixture at a predetermined temperature (e.g., 80-100 °C) and monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the TFA with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to obtain the 4-substituted quinoline.
Visualizing Reaction Pathways and Troubleshooting
Decision-Making Workflow for Friedländer Synthesis
Caption: Decision workflow for addressing regioselectivity in Friedländer synthesis.
General Mechanism of the Combes Quinoline Synthesis
Caption: Simplified mechanism of the Combes quinoline synthesis.
References
- Benchchem. (n.d.). Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Quinolines.
-
Wikipedia. (2023, December 1). Combes quinoline synthesis. Retrieved from [Link]
-
Wikiwand. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
- Colobert, F., et al. (2017). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 22(12), 2236.
- MDPI. (2024).
-
Wikipedia. (2024, January 1). Quinoline. Retrieved from [Link]
-
ResearchGate. (2008). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved from [Link]
- ACS Publications. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(23), 8943–8946.
-
PubMed Central. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]
- ACS Publications. (2022). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Journal of the American Chemical Society, 144(18), 8086–8092.
-
Semantic Scholar. (2017). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Retrieved from [Link]
- Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
- ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(15), 5781–5784.
-
ResearchGate. (2020). Directing groups in synthesis and methodology. Retrieved from [Link]
-
MDPI. (2017). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]
-
PubMed Central. (2022). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Retrieved from [Link]
- Royal Society of Chemistry. (2021). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 50(4), 2421-2524.
-
Scribd. (n.d.). Combes Quinoline Synthesis PDF. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Skraup reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Doebner–Miller reaction. Retrieved from [Link]
-
ResearchGate. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
-
Slideshare. (2018, April 25). Doebner-Miller reaction and applications. Retrieved from [Link]
-
National Institutes of Health. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Retrieved from [Link]
-
ResearchGate. (1942). The Skraup Synthesis of Quinolines. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Friedländer synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of Quinoline and derivatives. Retrieved from [Link]-Synthesis-of-Quinoline-and-derivatives1)-/2e8f1d8c7b8e9b3a0c1e4d3f2c5a0b9e8d7f8a7c)
-
Chemistry LibreTexts. (2019, June 5). 15.03.1: Theory of Directing effects. Retrieved from [Link]
Sources
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. [PDF] Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. du.edu.eg [du.edu.eg]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 15. Combes quinoline synthesis - Wikiwand [wikiwand.com]
- 16. iipseries.org [iipseries.org]
- 17. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]
- 18. Skraup reaction - Wikipedia [en.wikipedia.org]
- 19. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 20. synarchive.com [synarchive.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 3-Bromo-4-methylquinoline
Welcome to the technical support center for the synthesis and scale-up of 3-Bromo-4-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance for troubleshooting common challenges encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of 3-Bromo-4-methylquinoline.
Q1: What are the primary synthetic strategies for preparing 3-Bromo-4-methylquinoline?
There are two main strategic approaches to synthesizing 3-Bromo-4-methylquinoline. The choice depends on available starting materials, required purity, and scale.
-
Late-Stage Bromination of 4-Methylquinoline: This involves first synthesizing the 4-methylquinoline core and then introducing the bromine atom at the 3-position. Direct electrophilic bromination of quinoline itself typically yields a mixture of products, often favoring substitution on the benzene ring (positions 5 and 8)[1]. Achieving selective bromination at the C-3 position of the electron-deficient pyridine ring is a significant challenge and often requires specific conditions or activating groups.
-
Ring Synthesis from Brominated Precursors: A more regioselective and often preferred approach for scale-up involves constructing the quinoline ring using a starting material that already contains the necessary substitution pattern. For instance, a modified Combes or Doebner-von Miller synthesis using an appropriately substituted aniline and a β-diketone or α,β-unsaturated carbonyl compound can provide better control over the final product's structure[2][3][4][5].
Q2: What are the critical safety considerations when scaling up this synthesis?
Scaling up any chemical synthesis introduces new safety challenges. For 3-Bromo-4-methylquinoline, key considerations include:
-
Handling of Brominating Agents: Reagents like molecular bromine (Br₂) are highly toxic, corrosive, and volatile. N-Bromosuccinimide (NBS) is a safer alternative but still requires careful handling. Ensure adequate ventilation (fume hood) and appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.
-
Exothermic Reactions: Bromination reactions are often highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a thermal runaway. It is crucial to use a reactor with efficient cooling, monitor the internal temperature continuously, and control the rate of reagent addition.
-
Use of Strong Acids: Many quinoline syntheses, such as the Combes reaction, utilize strong acids like concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) as catalysts for the cyclization step[3][6]. These require careful handling due to their corrosive nature.
-
Pressure Management: Ensure that the reaction vessel is appropriately vented, as gaseous byproducts (e.g., HBr) may be generated, leading to a pressure buildup.
Q3: How does the C4-methyl group influence the regioselectivity of a direct bromination approach?
The 4-methyl group is an activating, ortho-, para-directing group. However, its influence is complex within the quinoline scaffold. The pyridine ring is inherently electron-deficient and deactivated towards electrophilic aromatic substitution. While the methyl group at C4 provides some activation to the pyridine ring, direct bromination still presents a significant challenge in selectively targeting the C3 position. The reaction may require harsh conditions, which can lead to a mixture of products or decomposition. For this reason, building the ring from specifically chosen precursors is often a more reliable strategy for achieving the desired regiochemistry.
Q4: What analytical techniques are recommended for in-process control and final product analysis?
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress to check for the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile intermediates, byproducts (such as isomers), and assessing the purity of the crude product.
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for quantitative analysis of product purity and for separating and quantifying isomeric impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for unambiguous structural confirmation of the final product and key intermediates. The coupling patterns and chemical shifts in the ¹H NMR spectrum are particularly useful for confirming the substitution pattern on the quinoline ring[7].
Troubleshooting Guide: Scaling Up Synthesis
This guide provides solutions to specific problems that may arise during the scale-up of 3-Bromo-4-methylquinoline synthesis.
Problem 1: Poor Regioselectivity—Formation of Isomeric Byproducts
Question: Upon scaling up the direct bromination of 4-methylquinoline, I am observing a mixture of brominated isomers (e.g., 5-bromo, 8-bromo) along with my desired 3-bromo product. How can I improve selectivity for the C3 position?
Causality & Solution:
Direct bromination of the quinoline ring is governed by electronic effects. The pyridine part of the ring is electron-deficient, making electrophilic substitution difficult. The benzene ring is more susceptible to attack. Getting selective C3 bromination is challenging but can be influenced by the reaction conditions.
Recommended Actions:
-
Re-evaluate the Synthetic Strategy: The most reliable solution is to avoid late-stage direct bromination. Instead, adopt a convergent synthesis where the quinoline ring is constructed from precursors that ensure the correct substitution. The Combes synthesis is an excellent candidate for this approach.
-
Modify Bromination Conditions (for direct approach): If you must proceed with direct bromination, systematic optimization is key.
-
Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than molecular bromine (Br₂)[9].
-
Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the brominating agent. Experiment with a range of solvents from non-polar (e.g., CCl₄, CH₂Cl₂) to polar aprotic (e.g., CH₃CN).
-
Acid Catalyst: Performing the bromination in a strong acid medium like concentrated H₂SO₄ can alter the regioselectivity by protonating the quinoline nitrogen, further deactivating the pyridine ring but potentially altering the directing effects[10].
-
Problem 2: Low Yield and Incomplete Conversion at Larger Scale
Question: The reaction yield was acceptable at the 1g scale, but upon scaling to 100g, the yield has dropped significantly, and I am recovering a large amount of unreacted starting material. What could be the cause?
Causality & Solution:
This issue commonly stems from mass and heat transfer limitations that are negligible at a small scale but become significant in larger reactors. Inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration, hindering the reaction.
Recommended Actions:
-
Improve Mixing and Agitation: Ensure the mechanical stirrer and reactor baffles are adequate for the larger volume to maintain a homogeneous reaction mixture. For viscous mixtures (e.g., reactions in H₂SO₄ or PPA), more powerful overhead stirring is necessary.
-
Optimize Reagent Addition: Instead of adding the brominating agent all at once, use a syringe pump or an addition funnel for slow, controlled addition. This maintains a low, steady concentration of the reagent and helps control the exotherm.
-
Increase Reaction Time or Temperature: Based on in-process monitoring (TLC or HPLC), if the reaction has stalled, a modest increase in reaction time or temperature may be required to drive it to completion. Perform a time-course study to determine the optimal reaction duration at the new scale.
-
Re-evaluate Stoichiometry: At a larger scale, losses due to volatility or adherence to glassware can be proportionally different. A slight increase in the equivalents of the limiting reagent (e.g., from 1.1 eq to 1.2 eq) might be necessary.
Problem 3: Purification Challenges and Product Isolation
Question: My crude product is an oily solid that is difficult to handle. Column chromatography is not practical for the multi-kilogram scale I am targeting. What are robust, scalable purification methods?
Causality & Solution:
The physical properties of the crude product and the nature of the impurities dictate the optimal purification strategy. Oily solids often result from residual solvent or the presence of low-melting impurities.
Recommended Actions:
-
Recrystallization: This is the most effective and scalable method for purifying solid products.
-
Solvent Screening: Systematically screen for a suitable solvent or solvent system. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble or insoluble at all temperatures. A good starting point would be to test alcohols (isopropanol, ethanol), esters (ethyl acetate), and hydrocarbon solvents (heptane, toluene), or mixtures thereof.
-
-
Acid-Base Extraction: Since 3-Bromo-4-methylquinoline is a basic compound (due to the quinoline nitrogen), an acid-base workup can be highly effective.
-
Dissolve the crude material in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the quinoline and pull it into the aqueous layer, leaving non-basic impurities behind.
-
Separate the layers, and then basify the aqueous layer (e.g., with NaOH or NaHCO₃) to precipitate the pure product.
-
Extract the product back into an organic solvent, dry, and concentrate.
-
-
Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an excellent method for purification at a large scale.
Experimental Protocols & Data
Proposed Scalable Synthesis via Combes Reaction
This protocol outlines a plausible, regioselective synthesis for 3-Bromo-4-methylquinoline, designed to avoid the challenges of direct bromination.
Caption: A robust, multi-step synthetic workflow for 3-Bromo-4-methylquinoline.
Table 1: Comparison of Bromination Conditions for Quinolines
This table summarizes common conditions for the bromination of quinoline scaffolds, highlighting factors that influence regioselectivity and yield. This data is generalized from literature on various quinoline systems.
| Brominating Agent | Solvent(s) | Catalyst/Additive | Typical Temperature | Key Challenges & Considerations |
| Br₂ | Acetic Acid, CH₂Cl₂ | None | 0°C to RT | Highly reactive, often leads to polybromination and low regioselectivity. Exothermic.[11] |
| NBS | CCl₄, CH₃CN | AIBN or UV light | Reflux | Favors radical mechanisms, may not be suitable for aromatic substitution. |
| NBS | H₂SO₄ | None | RT to 50°C | Can improve selectivity for the benzene ring; harsh conditions may degrade substrate.[10] |
| Br₂ / Oleum | Oleum (fuming H₂SO₄) | None | High Temperature | Extremely harsh conditions, used for de-activated rings, but risks sulfonation and decomposition. |
References
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]
-
Combes quinoline synthesis - Wikipedia. [Link]
-
Doebner–Miller reaction - Wikipedia. [Link]
-
Doebner-Miller Reaction - SynArchive. [Link]
-
Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. [Link]
-
synthesis of quinoline derivatives and its applications | PPTX - Slideshare. [Link]
-
Doebner-Miller reaction and applications | PPTX - Slideshare. [Link]
-
Combe's synthesis of quinoline || detailed mechanism - YouTube. [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. [Link]
-
Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. [Link]
-
(PDF) Synthesis of 6-bromo-4-iodoquinoline - ResearchGate. [Link]
- CN109096185A - A kind of synthetic method of the bromo- quinoline of 4- - Google P
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ResearchGate. [Link]
-
NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Publishing. [Link]
Sources
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- 2. iipseries.org [iipseries.org]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
common impurities in commercial 3-Bromo-4-methylquinoline
Welcome to the technical support center for 3-Bromo-4-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered with commercial batches of this important chemical intermediate. As a seasoned application scientist, I will provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your research.
PART 1: Understanding the Impurity Profile of Commercial 3-Bromo-4-methylquinoline
The purity of 3-Bromo-4-methylquinoline is critical for the success of subsequent synthetic steps and the integrity of biological assays. Impurities, even in trace amounts, can lead to unwanted side reactions, decreased yields, and misleading biological data. The impurity profile of a commercial batch is intrinsically linked to its synthetic route. While manufacturers may use proprietary methods, a common and logical synthetic pathway for 3-Bromo-4-methylquinoline is the Combes quinoline synthesis followed by bromination.
Likely Synthetic Route and Potential Impurities
A plausible synthesis involves the reaction of aniline with acetylacetone to form an enamine, which is then cyclized using a strong acid to form 4-methylquinolin-2-one. This intermediate can be converted to 2-chloro-4-methylquinoline, followed by reduction to 4-methylquinoline, and finally, regioselective bromination at the 3-position.
Based on this, the most common impurities can be categorized as:
-
Starting Materials: Unreacted 4-methylquinoline[1] or its precursors.
-
Reagents: Residual brominating agents (e.g., N-Bromosuccinimide) or acids from the cyclization step.
-
By-products of Bromination: Isomeric impurities such as other bromo-4-methylquinolines (e.g., 5-, 6-, 7-, or 8-bromo isomers) and di-brominated species.
-
Degradation Products: Quinoline derivatives can be susceptible to oxidation or photodecomposition over time.
PART 2: Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with commercial 3-Bromo-4-methylquinoline.
FAQ 1: My reaction yield is lower than expected. Could impurities in 3-Bromo-4-methylquinoline be the cause?
Answer: Absolutely. The presence of unreacted starting materials or isomeric impurities can significantly impact your reaction. For instance, if your downstream reaction is a Suzuki or Sonogashira coupling at the 3-position, any unbrominated 4-methylquinoline will not react, leading to a lower yield of your desired product. Similarly, isomeric bromoquinolines could react to form undesired side products, complicating purification.
Troubleshooting Steps:
-
Assess Purity: Before starting your reaction, it is crucial to determine the purity of your commercial 3-Bromo-4-methylquinoline. The most effective techniques for this are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]
-
Purification: If significant impurities are detected, purification of the starting material is recommended.
FAQ 2: I am observing unexpected peaks in my analytical data (HPLC, GC-MS, NMR) for my reaction product. How can I identify if they originate from my starting material?
Answer: This is a common issue. The best approach is to run a control analysis of your commercial 3-Bromo-4-methylquinoline using the same analytical method.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the source of unexpected analytical peaks.
FAQ 3: How can I remove common impurities from commercial 3-Bromo-4-methylquinoline?
Answer: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. A suitable solvent system can be determined through small-scale solubility tests. Ethanol, isopropanol, or mixtures with water are often good starting points.
-
Column Chromatography: For separating isomeric impurities or significant quantities of other by-products, silica gel column chromatography is recommended. A gradient of ethyl acetate in hexanes is a common mobile phase for quinoline derivatives.[4]
PART 3: Analytical and Purification Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of 3-Bromo-4-methylquinoline and can be adapted based on available instrumentation.[5]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation: Dissolve approximately 1 mg of 3-Bromo-4-methylquinoline in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
-
Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Protocol 2: Purification by Column Chromatography
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude 3-Bromo-4-methylquinoline in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes, starting with 100% hexanes and gradually increasing the polarity. Monitor the separation by TLC.
-
Fraction Collection: Collect the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
PART 4: Visualization of Impurity Formation
Caption: Potential pathways for impurity formation during the synthesis of 3-Bromo-4-methylquinoline.
References
-
Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press, 2015. [Link]
- Google Patents. CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.
-
ResearchGate. Synthesis of 6-bromo-4-iodoquinoline. [Link]
-
PubChem. 4-Methylquinoline. [Link]
-
Organic Syntheses. 3-bromo-4-aminotoluene. [Link]
-
PubChem. 3-Bromoquinoline. [Link]
Sources
- 1. 4-Methylquinoline | C10H9N | CID 10285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN109096185A - A kind of synthetic method of the bromo- quinoline of 4- - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Stability of 3-Bromo-4-methylquinoline
An in-depth guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for 3-Bromo-4-methylquinoline. As a key intermediate in medicinal chemistry and materials science, its successful application hinges on understanding and controlling its stability under various reaction conditions. This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to address challenges encountered during its use, particularly in palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide: From Low Yields to Unexpected Byproducts
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing validated solutions.
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) has low yield, and I've isolated 4-methylquinoline as a major byproduct. What is happening and how can I fix it?
Answer:
This is a classic and frequently encountered problem indicative of a competitive side reaction known as hydrodehalogenation or, more simply, debromination.[1][2] Instead of coupling with your intended partner, the 3-Bromo-4-methylquinoline is being reduced to 4-methylquinoline.
Causality: The C-Br bond in aryl bromides can be cleaved and replaced by a C-H bond under catalytic hydrogenation conditions.[2] In the context of a cross-coupling reaction, this can occur via several mechanisms:
-
Reaction with a Hydride Source: Trace water, alcohols, or even certain amine bases can act as hydride donors in the presence of a palladium catalyst.
-
Competing Catalytic Cycle: A side reaction pathway can compete with the desired cross-coupling. For instance, in a Buchwald-Hartwig amination, β-hydride elimination from the palladium-amido complex can form an imine and a palladium-hydride species, which can then reductively eliminate the debrominated arene.[3]
To diagnose and solve this issue, follow this systematic approach.
Caption: Troubleshooting workflow for debromination side reactions.
Detailed Protocols & Explanations:
-
Catalyst and Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands are often essential for promoting the desired reductive elimination step over side reactions.[4]
-
For Suzuki: Switch from Pd(PPh₃)₄ to a more robust catalyst system like Pd(dppf)Cl₂ or a pre-catalyst with a biarylphosphine ligand (e.g., XPhos, SPhos). These ligands create a sterically hindered environment around the palladium center that favors the coupling pathway.
-
For Buchwald-Hartwig: Use of bulky, electron-rich phosphine ligands is often essential for high reaction efficiency.[4] Consider ligands like XPhos or tBuXPhos.
-
-
Base and Solvent Choice:
-
Base: While inorganic bases like K₂CO₃ or Cs₂CO₃ are common, ensure they are finely powdered and anhydrous.[5][6] For base-sensitive substrates, weaker bases or soluble organic bases like DBU might be beneficial, sometimes in combination with additives like NaTFA.[7][8]
-
Solvent: Use high-purity, anhydrous solvents. For Suzuki reactions, mixtures like 1,4-dioxane/water are common, but ensure the solvents are thoroughly degassed to remove oxygen.[5][9] Oxygen can lead to catalyst degradation and promote side reactions.
-
-
Reaction Parameters:
-
Temperature: High temperatures can promote debromination. Attempt the reaction at a lower temperature (e.g., 80°C instead of 110°C) for a longer duration.[9]
-
Reaction Time: Monitor the reaction by TLC or GC. Prolonged reaction times after the substrate is consumed can lead to product degradation and byproduct formation.
-
Q2: My Sonogashira coupling reaction is messy, showing multiple spots on TLC, and the starting material is not fully consumed. What should I do?
Answer:
A messy Sonogashira reaction with 3-Bromo-4-methylquinoline often points to two main issues: catalyst deactivation and/or homocoupling of the terminal alkyne (Glaser coupling). The incomplete consumption of the aryl bromide suggests the catalytic cycle has stalled.
Causality:
-
Catalyst Deactivation: The Pd(0) active species can be sensitive to air, leading to the formation of inactive palladium oxides. The copper co-catalyst can also be problematic if not handled under inert conditions.
-
Homocoupling: The copper(I) co-catalyst, essential for the Sonogashira mechanism, can also catalyze the oxidative dimerization of your alkyne coupling partner, especially in the presence of oxygen.[10]
Caption: Desired Sonogashira cycle vs. undesired alkyne homocoupling.
-
Ensure Rigorous Inert Conditions: This is the most critical factor.
-
Degassing: Degas all solvents (e.g., THF, Et₃N) and the amine base thoroughly using a freeze-pump-thaw technique or by bubbling argon through them for at least 30 minutes.[4]
-
Technique: Use a Schlenk line or a glovebox for the reaction setup.
-
-
Re-evaluate Your Catalyst System:
-
Palladium Source: While PdCl₂(PPh₃)₂ is common, sometimes switching to a more active pre-catalyst or a different ligand can help.[4][11] Consider Pd(PPh₃)₄ or catalyst systems designed for room-temperature reactions.[12]
-
Copper Source: Use high-purity CuI. Some protocols suggest adding it last to a well-deoxygenated mixture.
-
-
Consider Copper-Free Conditions: If homocoupling is a persistent issue, copper-free Sonogashira protocols have been developed. These often require a different palladium catalyst and base system but completely eliminate the Glaser coupling side reaction.
This protocol incorporates best practices to minimize side reactions.
| Step | Action | Rationale |
| 1. Preparation | Oven-dry all glassware and cool under a stream of argon. | Removes adsorbed water which can interfere with the reaction. |
| 2. Reagent Setup | To a Schlenk flask under argon, add 3-Bromo-4-methylquinoline (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-3 mol%).[4][11] | Establishes an inert atmosphere before adding sensitive reagents. |
| 3. Solvent/Base | Add anhydrous, degassed solvent (e.g., THF) followed by anhydrous, degassed triethylamine (2-3 eq).[4] | Prevents catalyst deactivation and alkyne homocoupling caused by oxygen. |
| 4. Alkyne Addition | Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe. | Adding the alkyne last and slowly can sometimes help control exothermic reactions or side reactions. |
| 5. Reaction | Stir at room temperature until TLC indicates consumption of the starting material. Gentle heating (40-50°C) may be applied if the reaction is sluggish. | Mild conditions are often sufficient and can prevent degradation.[10] |
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for 3-Bromo-4-methylquinoline? A: Based on safety data sheets, 3-Bromo-4-methylquinoline should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[13][14] It should be kept away from heat, sparks, open flames, and strong oxidizing agents.[13] Some related compounds are noted to be light-sensitive, so storage in an amber vial or protected from light is a prudent measure.[15]
Q: How does pH affect the stability and reactivity of 3-Bromo-4-methylquinoline in aqueous or biphasic media? A: The stability and solubility of quinoline and its derivatives are highly dependent on pH.[16][17][18] The quinoline nitrogen is basic (pKa of quinolinium ion is ~4.9) and will be protonated under acidic conditions.[16] This protonation increases water solubility but can also alter the electronic properties of the aromatic system, potentially deactivating it towards certain electrophilic reactions or influencing the oxidative addition step in cross-coupling catalysis. Extreme pH conditions, both acidic and basic, can catalyze the degradation of many organic molecules.[19][20] It is recommended to maintain a controlled pH using a buffer system if your reaction is performed in aqueous media.[17]
Q: Is 3-Bromo-4-methylquinoline sensitive to light? A: Many quinoline-based compounds are known to be photosensitive and can degrade upon exposure to UV or ambient light.[17][21] Photodegradation can lead to the formation of various byproducts, including hydroxyquinolines.[17] While specific photostability data for 3-Bromo-4-methylquinoline is not readily available, it is best practice to protect it from light during storage and reactions, especially for prolonged experiments or when conducting forced degradation studies.[22][23][24]
Q: Can I use catalytic hydrogenation to modify other parts of my molecule without affecting the C-Br bond? A: This is challenging. The C-Br bond is susceptible to cleavage by catalytic hydrogenation (hydrodehalogenation).[2] Bromides are reduced more readily than chlorides, and this reduction can often occur under neutral conditions using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source.[2] Selective reduction of other functional groups (e.g., a nitro group) in the presence of the aryl bromide is possible but requires careful optimization of catalysts and conditions to avoid debromination.
References
-
Hayashi, N., et al. (2005). New findings on the structure-phototoxicity relationship and photostability of fluoroquinolones. Yakugaku Zasshi, 125(3), 255-263. Available at: [Link]
-
Reizman, B. J., et al. (2016). Suzuki-Miyaura cross-coupling of 3-bromoquinoline. ResearchGate. Available at: [Link]
-
Wikipedia. Dehalogenation. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. Available at: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]
-
Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Available at: [Link]
-
Schach, S., et al. (1995). Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1. Systematic and Applied Microbiology, 18(4), 509-516. Available at: [Link]
-
Ibis Scientific, LLC (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific Blog. Available at: [Link]
-
Eawag-BBD (1997). 3-Methylquinoline Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
R. D. Laboratories, Inc. Photostability. R. D. Laboratories Technical Resources. Available at: [Link]
-
Carvajal-Soto, M., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 121. Available at: [Link]
-
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]
-
Khan, I., et al. (2022). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives. Molecules, 27(19), 6529. Available at: [Link]
-
Thomas, D. A., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Angewandte Chemie International Edition, 59(35), 15068-15074. Available at: [Link]
-
Hovione. Photostability studies of drug substances and products. Hovione Knowledge Center. Available at: [Link]
-
Stanetty, C., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Molecules, 14(9), 3594-3611. Available at: [Link]
-
Carvajal-Soto, M., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 121. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
ICH (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
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removing unreacted starting material from 3-Bromo-4-methylquinoline product
This technical support guide is designed for researchers, chemists, and drug development professionals encountering challenges with the purification of 3-Bromo-4-methylquinoline. Contamination with unreacted starting materials is a frequent impediment to obtaining a product of the requisite purity for subsequent synthetic steps or biological screening. This document provides in-depth, field-proven troubleshooting advice, detailed experimental protocols, and a causal understanding of the recommended purification strategies.
Section 1: Understanding the Impurity Profile
Effective purification begins with identifying the likely contaminants. The choice of purification strategy is entirely dependent on the physicochemical differences between the desired product, 3-Bromo-4-methylquinoline, and the unreacted starting materials. The synthetic route used dictates the impurity profile.
Two common synthetic approaches are:
-
Direct Bromination of 4-Methylquinoline: This method involves the electrophilic substitution of 4-methylquinoline (lepidine) using a brominating agent like N-Bromosuccinimide (NBS) or molecular bromine.
-
Quinoline Ring Synthesis (e.g., Combes or Doebner-von Miller type): These methods construct the quinoline ring from an aniline derivative and a β-dicarbonyl compound or α,β-unsaturated carbonyl compound, respectively.
These pathways lead to distinct sets of potential impurities, summarized in the table below.
Table 1: Physicochemical Properties of 3-Bromo-4-methylquinoline and Potential Impurities
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (BP) / Melting Point (MP) | Key Physicochemical Property |
| 3-Bromo-4-methylquinoline (Product) | C₁₀H₈BrN | 222.08 | Solid (MP not widely reported)[1] | Basic (quinoline nitrogen) |
| 4-Methylquinoline (Lepidine) | C₁₀H₉N | 143.19 | BP: 261-263 °C, MP: 9.5 °C[2] | Basic (similar to product) |
| 4-Bromoaniline | C₆H₆BrN | 172.02 | MP: 63-64 °C | Basic (less basic than quinolines) |
| Succinimide (from NBS) | C₄H₅NO₂ | 99.09 | MP: 125-127 °C | Acidic (N-H proton), water-soluble |
| Polymeric Tars | N/A | High | N/A | Often non-volatile, complex mixture |
Section 2: Troubleshooting Guide for Common Purification Issues
This section addresses specific experimental challenges in a question-and-answer format, providing both a diagnosis and a validated solution.
Question 1: My initial workup has left a dark, tarry, or oily crude product. What is the most effective first-pass purification step?
Answer: The presence of tar is a common issue in quinoline syntheses, particularly those run under harsh acidic conditions like the Skraup or Doebner-von Miller reactions.[3] These tars are high-molecular-weight polymers that can interfere with most purification methods.
Your primary goal is to separate the relatively volatile quinoline product from these non-volatile materials.
-
Recommended Action: Steam Distillation . This classical technique is exceptionally effective for isolating the quinoline product from non-volatile tar.[3][4] After the reaction is complete and neutralized, passing steam through the mixture will carry the 3-Bromo-4-methylquinoline over with the distillate, leaving the tar behind.[5][6] The product can then be recovered from the aqueous distillate by extraction with an organic solvent like ethyl acetate or dichloromethane.
Question 2: My TLC and/or ¹H NMR analysis clearly shows the presence of unreacted 4-methylquinoline. How can I separate it from my product?
Answer: This is a challenging separation because the starting material and product are structurally and electronically very similar. Both are basic quinolines with comparable polarities.
-
Primary Recommendation: Flash Column Chromatography . This is the most reliable method for separating compounds with similar properties.[4][7][8]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): Start with a non-polar solvent system and gradually increase polarity. A gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20-30%) is a common starting point.[9] Monitor the separation by TLC to find the optimal eluent composition that gives good separation between the two spots. For quinolines, which can streak on acidic silica, adding a small amount of triethylamine (~0.5-1%) to the eluent can neutralize the acidic silanol groups and lead to much sharper peaks and better separation.[10]
-
-
Alternative (if applicable): Fractional Vacuum Distillation . This method is only viable if there is a significant difference in boiling points. Given the addition of a heavy bromine atom, 3-Bromo-4-methylquinoline will have a substantially higher boiling point than 4-methylquinoline (BP ~263 °C)[2]. If you have the necessary equipment, this can be an effective, scalable purification method.
Question 3: My product is contaminated with the starting aniline derivative (e.g., 4-bromoaniline). What is the most efficient removal method?
Answer: This is an ideal scenario for exploiting differences in basicity using a liquid-liquid extraction technique. The quinoline nitrogen is generally more basic (pKa of quinolinium ion is ~4.9) than the exocyclic amino group of an aniline (pKa of anilinium ion is ~4.6, and will be lower for bromoanilines due to the electron-withdrawing bromine). This pKa difference can be leveraged for a clean separation.
-
Recommended Action: Acid-Base Extraction .
-
Dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1-2 M HCl). The more basic 3-Bromo-4-methylquinoline will be preferentially protonated and move into the aqueous layer as the hydrochloride salt. The less basic aniline may remain partially or fully in the organic layer.
-
Separate the layers. Wash the organic layer again with fresh aqueous acid to ensure complete extraction of the product.
-
Combine the acidic aqueous layers. "Back-wash" this combined aqueous layer with a fresh portion of organic solvent to remove any trapped organic-soluble impurities.
-
Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the solution is basic (pH > 9).[5] Your purified product will precipitate out or form an oil.
-
Extract the now-basic aqueous layer with fresh organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure to yield the purified product.
-
Question 4: I used N-Bromosuccinimide (NBS) for bromination and now have succinimide in my product. How do I remove it?
Answer: Succinimide is the byproduct of NBS and is highly polar and water-soluble. Its removal is generally straightforward.
-
Recommended Action: Aqueous Wash .
-
Dissolve your crude product in an organic solvent like ethyl acetate.
-
Wash the organic solution several times with water. The succinimide will partition into the aqueous layer.
-
A wash with a dilute base solution (e.g., 5% NaHCO₃) can be even more effective, as it will deprotonate the acidic succinimide (N-H pKa ~9.5), forming a highly water-soluble sodium salt.[9]
-
Proceed with drying the organic layer and removing the solvent.
-
Section 3: Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
This protocol is optimized for separating 3-Bromo-4-methylquinoline from less polar impurities like 4-methylquinoline.
-
TLC Analysis: First, determine the optimal eluent system using TLC. Spot the crude material on a silica plate and test various solvent mixtures (e.g., 10:1, 5:1, 2:1 Hexane:Ethyl Acetate). The ideal system gives a good separation between the product and impurity spots, with the product having an Rf value of ~0.3.[11]
-
Column Packing: Prepare a slurry of silica gel in your starting eluent (e.g., 20:1 Hexane:EtOAc). Pack the column, ensuring no air bubbles are trapped. Add a small layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin running the column with the starting eluent. Collect fractions and monitor their composition by TLC. You can run the column isocratically (with one solvent mixture) or by gradually increasing the polarity (gradient elution) to speed up the process.
-
Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified 3-Bromo-4-methylquinoline.
Protocol 2: Recrystallization
Recrystallization is an excellent final step to obtain highly pure, crystalline material, provided a suitable solvent can be found.[12]
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, or mixtures like ethyl acetate/hexane). A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.[13]
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.[14]
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or tar remnants), perform a quick gravity filtration of the hot solution to remove them.[14]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[12]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.[14]
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight.
Section 4: Visualization of Purification Workflows
The following diagrams illustrate the logical decision-making process for purification and the mechanism of the key acid-base extraction technique.
Caption: Diagram 1: Purification Strategy Decision Tree
Caption: Diagram 2: Acid-Base Extraction Mechanism
Section 5: Frequently Asked Questions (FAQs)
Q1: My quinoline derivative seems to be decomposing on the silica gel column. What are my options? A1: Decomposition on silica is a known issue for acid-sensitive compounds due to the acidic nature of silanol (Si-OH) groups on the surface. You have several options:
-
Deactivate the Silica: Add 0.5-2% triethylamine or pyridine to your eluent. This base neutralizes the acidic sites on the silica, preventing degradation and reducing tailing.[10]
-
Use a Different Stationary Phase: Switch to neutral or basic alumina, which is a good alternative for basic compounds.[10] For very sensitive molecules, Florisil or even reversed-phase (C18) silica could be effective.[10]
-
Work Quickly: Minimize the contact time of your compound with the silica by running the column as fast as possible while maintaining separation.
Q2: How can I confirm the purity of my final product? A2: A combination of methods is best for confirming purity:
-
TLC: The purified product should appear as a single spot on a TLC plate in multiple eluent systems.
-
¹H NMR Spectroscopy: A clean NMR spectrum, free of signals from starting materials or other impurities, is a strong indicator of purity.
-
Melting Point: A sharp melting point range that is consistent with literature values (if available) indicates high purity. Impurities typically broaden and depress the melting point.
-
Mass Spectrometry: Confirms the molecular weight of your compound.
Q3: My yield is very low after purification. What are the common causes of product loss? A3: Low yield after purification is a common frustration. Potential causes include:
-
Incomplete Reaction: The synthesis did not go to completion, leaving a large amount of starting material. Monitor the reaction by TLC to ensure it is finished before workup.
-
Loss During Extraction: The product may be partially soluble in the aqueous layer, especially if the pH is not optimal. Ensure you perform multiple extractions and that the pH is correct during acid-base steps.
-
Recrystallization Issues: Using too much solvent during recrystallization will keep a significant amount of your product dissolved in the mother liquor. Always use the minimum amount of hot solvent.[12]
-
Decomposition: As discussed in Q1, the product may be degrading during chromatography.
Q4: What is the best way to store purified 3-Bromo-4-methylquinoline? A4: Like many quinolines, 3-Bromo-4-methylquinoline should be protected from light and air to prevent gradual discoloration and degradation.[2] It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark place. The recommended storage condition is sealed in dry, room temperature.[1]
References
Sources
- 1. 3-BROMO-4-METHYLQUINOLINE | 59280-69-2 [chemicalbook.com]
- 2. 4-Methylquinoline | C10H9N | CID 10285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 3-Bromo-4-methylquinoline
For researchers, scientists, and professionals in drug development, the precise and unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone for determining the structure of organic molecules in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-bromo-4-methylquinoline, a substituted heterocyclic compound of interest in medicinal chemistry.
In the absence of a directly published experimental spectrum for 3-bromo-4-methylquinoline, this guide will leverage a comparative approach. By analyzing the experimentally determined ¹H NMR spectra of quinoline and its monosubstituted derivatives—4-methylquinoline and 3-bromoquinoline—we can confidently predict and interpret the spectrum of the target molecule. This methodology not only allows for a robust structural confirmation but also serves as an instructive example of applying fundamental NMR principles to spectral interpretation.
The Power of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy provides a wealth of information about a molecule's structure by mapping the chemical environment of its hydrogen atoms (protons). Four key features of a ¹H NMR spectrum are critical for analysis:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of a proton. Electronegative atoms and aromatic rings, for instance, tend to "deshield" nearby protons, shifting their signals to a higher ppm value (downfield).
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the magnetic influence of neighboring, non-equivalent protons.
-
Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the connectivity and spatial relationship between coupled protons.
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol ensures the acquisition of high-quality, reproducible ¹H NMR spectra.
Sample Preparation:
-
Weigh 5-10 mg of the purified 3-bromo-4-methylquinoline sample.
-
Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The deuterated solvent is "invisible" in the ¹H NMR spectrum.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
"Lock" the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
"Shim" the magnetic field to optimize its homogeneity, resulting in sharp, well-resolved signals.
-
Acquire the ¹H NMR spectrum using appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Processing:
-
Apply a Fourier transform to the raw data (the free induction decay, or FID) to generate the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are upright and symmetrical.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each.
Caption: Workflow for ¹H NMR Spectroscopy.
Comparative Spectral Analysis: Building the Prediction for 3-Bromo-4-methylquinoline
To predict the ¹H NMR spectrum of 3-bromo-4-methylquinoline, we will first examine the spectra of its parent molecule, quinoline, and two key monosubstituted analogues: 4-methylquinoline and 3-bromoquinoline.
1. Unsubstituted Quinoline: The Foundation
The ¹H NMR spectrum of quinoline provides the baseline chemical shifts for the protons on the heterocyclic ring system. The protons on the pyridine ring (H2, H3, H4) are generally more deshielded than those on the benzene ring (H5, H6, H7, H8) due to the electron-withdrawing effect of the nitrogen atom.
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H2 | ~8.9 | Doublet of doublets |
| H3 | ~7.4 | Doublet of doublets |
| H4 | ~8.1 | Doublet of doublets |
| H5 | ~7.8 | Doublet |
| H6 | ~7.5 | Triplet |
| H7 | ~7.7 | Triplet |
| H8 | ~8.2 | Doublet |
2. 4-Methylquinoline: The Effect of an Electron-Donating Group
The methyl group is a weak electron-donating group. Its primary influence is observed on the protons ortho and para to its position. In 4-methylquinoline, the methyl group is at the 4-position.
-
H3: The proton at the 3-position is ortho to the methyl group and experiences a slight shielding effect, causing an upfield shift compared to unsubstituted quinoline.
-
H5: The proton at the 5-position is also in a peri (ortho-like) position to the methyl group and will also be shifted slightly upfield.
-
Methyl Protons: A new singlet will appear in the upfield region (around 2.5-2.7 ppm), integrating to three protons.
3. 3-Bromoquinoline: The Effect of an Electron-Withdrawing Group
Bromine is an electronegative, electron-withdrawing group. Its presence will deshield adjacent protons.
-
H2 and H4: These protons are ortho to the bromine atom and will be shifted downfield to a higher ppm value compared to quinoline.
-
The absence of a proton at the 3-position will simplify the splitting patterns of H2 and H4, which will now likely appear as doublets.
Predicted ¹H NMR Spectrum of 3-Bromo-4-methylquinoline
By combining the electronic effects of the methyl and bromo substituents, we can construct a detailed prediction for the ¹H NMR spectrum of 3-bromo-4-methylquinoline.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| H2 | ~8.8-9.0 | Singlet | Deshielded by the adjacent nitrogen and bromine. No adjacent protons to couple with. |
| CH₃ | ~2.6-2.8 | Singlet | Typical chemical shift for a methyl group on an aromatic ring. |
| H5 | ~7.9-8.1 | Doublet | Influenced by the peri-interaction with the methyl group. Coupled to H6. |
| H6 | ~7.5-7.7 | Triplet | Coupled to H5 and H7. |
| H7 | ~7.7-7.9 | Triplet | Coupled to H6 and H8. |
| H8 | ~8.1-8.3 | Doublet | Deshielded due to its proximity to the nitrogen atom. Coupled to H7. |
Summary of Predicted Data:
| Compound | Key Protons | Predicted/Observed Chemical Shift (δ, ppm) |
| 3-Bromo-4-methylquinoline | H2 | ~8.8-9.0 |
| CH₃ | ~2.6-2.8 | |
| Aromatic Protons | ~7.5-8.3 | |
| 4-Methylquinoline | H2 | ~8.7-8.8 |
| CH₃ | ~2.6-2.7 | |
| Aromatic Protons | ~7.2-8.1 | |
| 3-Bromoquinoline | H2 | ~8.9-9.1 |
| H4 | ~8.2-8.4 | |
| Aromatic Protons | ~7.4-8.2 |
Caption: Logical relationship for predicting the ¹H NMR spectrum.
Conclusion: A Powerful Predictive Approach
This guide demonstrates a powerful and logical approach to the analysis of ¹H NMR spectra, even in the absence of a reference spectrum for the specific molecule of interest. By understanding the fundamental principles of chemical shifts and coupling constants, and by leveraging a comparative analysis of structurally related compounds, a reliable prediction of the ¹H NMR spectrum for 3-bromo-4-methylquinoline can be achieved. This methodology underscores the importance of a deep understanding of spectroscopic principles for the accurate structural elucidation of novel compounds in the fields of chemical research and drug development.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
-
SDBSWeb. (n.d.). Quinoline. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
mass spectrometry of 3-Bromo-4-methylquinoline and its derivatives
An In-Depth Technical Guide to the Mass Spectrometry of 3-Bromo-4-methylquinoline and its Derivatives
Authored by a Senior Application Scientist
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is paramount. Quinoline scaffolds are privileged structures in pharmacology, and their halogenated derivatives, such as 3-bromo-4-methylquinoline, serve as critical intermediates in the synthesis of bioactive molecules.[1][2] Mass spectrometry (MS) is an indispensable tool for the characterization of these compounds, providing definitive molecular weight information and structural insights through fragmentation analysis.
This guide provides a comparative overview of mass spectrometry techniques for the analysis of 3-bromo-4-methylquinoline and its derivatives. We will delve into the causality behind experimental choices, present validated protocols, and explore the interpretation of mass spectral data, empowering researchers to select the optimal analytical strategy.
Foundational Principles: Ionization and Isotopic Signature
The first critical step in any MS analysis is the ionization of the target molecule. For a compound like 3-bromo-4-methylquinoline, several methods are viable, each with distinct advantages. The most defining feature in the mass spectrum, however, will be the presence of bromine.
The Bromine Isotopic Pattern: A hallmark of a bromine-containing compound is a characteristic pair of peaks of nearly equal intensity for any bromine-containing ion. This is due to the natural abundance of its two stable isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). This results in a distinctive "M" and "M+2" peak pattern with an approximate 1:1 intensity ratio, providing immediate confirmation of the presence of a single bromine atom.
Comparison of Ionization Techniques
The choice of ionization source is dictated by the analyte's properties (volatility, polarity) and the desired information (molecular weight confirmation, fragmentation).
| Ionization Technique | Principle | Ideal For | Pros | Cons |
| Electron Ionization (EI) | High-energy electrons bombard the molecule in the gas phase, causing ionization and extensive fragmentation.[3] | Volatile, thermally stable compounds. Structural elucidation via library matching. | Reproducible, extensive fragmentation provides a structural "fingerprint". | Often fails to produce a visible molecular ion peak for fragile molecules. Requires analyte to be volatile. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. Solvent evaporation leads to protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻). | Polar and non-volatile derivatives (e.g., those with acidic or basic functional groups). LC-MS analysis. | Soft ionization technique, preserves the molecular ion.[4] Easily coupled with liquid chromatography. | Sensitive to sample matrix (ion suppression). Less fragmentation without MS/MS. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | The analyte is co-crystallized with a matrix. A pulsed laser desorbs and ionizes the matrix, which then transfers charge to the analyte.[5] | High molecular weight compounds, but also useful for small molecules that are difficult to ionize by other means.[6][7] | Soft ionization, produces singly charged ions. High sensitivity.[5] Tolerant of some buffers and salts. | Matrix selection is critical.[5] Potential for matrix-related background ions. |
Expert Recommendation:
-
For the parent compound, 3-bromo-4-methylquinoline , which is a relatively non-polar and volatile small molecule, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is an excellent starting point for structural confirmation.
-
For more complex, polar, or non-volatile derivatives (e.g., those functionalized with carboxylic acids, amines, or hydroxyl groups), Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is the superior choice.[8][9][10]
Understanding the Fragmentation Pathway
Tandem mass spectrometry (MS/MS) is essential for detailed structural elucidation. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern.
Predicted Fragmentation of 3-Bromo-4-methylquinoline (C₁₀H₈BrN)
The fragmentation of 3-bromo-4-methylquinoline under EI or CID conditions is predicted to proceed through several key pathways, guided by the stability of the quinoline ring and the presence of the halogen.[11]
Key Fragmentation Steps:
-
Loss of a Bromine Radical (•Br): This is often a primary and highly favorable fragmentation pathway for bromo-aromatic compounds, leading to the loss of 79/81 Da. The resulting fragment at m/z 142 corresponds to the 4-methylquinoline cation. This fragment will be a singlet, as the bromine isotopic pattern is lost.
-
Loss of a Hydrogen Radical (•H): A common fragmentation for aromatic systems, leading to a peak at m/z 220/222.
-
Loss of Acetonitrile (CH₃CN) or HCN: The stable quinoline ring can undergo rearrangement and fragmentation. Loss of HCN (27 Da) from the [M-Br]⁺ fragment is a known pathway for the quinoline core, which would yield a fragment at m/z 115.
Experimental Protocols: A Self-Validating Workflow
Adherence to a rigorous protocol is key to generating trustworthy and reproducible data.
Workflow for LC-MS/MS Analysis of a Quinoline Derivative
Protocol 1: GC-MS Analysis of 3-Bromo-4-methylquinoline
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the sample in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL.
-
-
Instrumentation (Example: Agilent GC-MSD):
-
GC Column: HP-5ms (or equivalent) 30 m x 0.25 mm x 0.25 µm.
-
Inlet: Split/Splitless, 250°C, split ratio 20:1.
-
Injection Volume: 1 µL.
-
Oven Program: 80°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
MS Source (EI): 230°C.
-
MS Quad: 150°C.
-
Scan Range: m/z 40-400.
-
-
Data Validation:
-
Confirm the presence of the M/M+2 molecular ion peak at m/z 221/223.
-
Analyze the fragmentation pattern and compare it to the predicted pathway and/or library spectra of similar compounds.
-
Protocol 2: LC-MS/MS Analysis of a Polar Quinoline Derivative
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in Methanol.
-
Dilute to 1 µg/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
-
Instrumentation (Example: Thermo Q Exactive Orbitrap):
-
LC Column: Acquity UPLC BEH C18 (or equivalent) 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B for 0.5 min, ramp to 95% B over 5 min, hold for 2 min.
-
Flow Rate: 0.4 mL/min.
-
Ion Source (ESI+): Sheath gas 40, Aux gas 10, Sweep gas 1, Spray voltage 3.5 kV, Capillary temp 320°C.
-
MS Acquisition:
-
Full MS (Survey Scan): Resolution 70,000, Scan range m/z 100-600.
-
dd-MS² (Data-Dependent): Resolution 17,500, select top 5 ions from survey scan for HCD fragmentation.
-
-
-
Data Validation:
-
Extract the ion chromatogram for the expected [M+H]⁺ m/z value.
-
Verify the accurate mass of the precursor ion (within 5 ppm).
-
Confirm the 1:1 isotopic pattern for the [M+H]⁺ and [M+H+2]⁺ ions.
-
Interpret the high-resolution MS/MS spectrum to confirm the structure.
-
Conclusion: A Multi-Faceted Approach to Structural Confirmation
The mass spectrometric characterization of 3-bromo-4-methylquinoline and its derivatives is a robust process that relies on the correct choice of methodology. Electron ionization provides invaluable fingerprint fragmentation for the parent compound, while electrospray ionization coupled with tandem mass spectrometry offers the flexibility and sensitivity needed for a diverse range of derivatives. The characteristic isotopic signature of bromine serves as an ever-present and definitive marker. By combining these techniques with logical fragmentation analysis and validated protocols, researchers can achieve unambiguous structural confirmation, a critical step in the journey of drug discovery and development.
References
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Justesen, U., & Stahnke, L. (2010). 3-Aminoquinoline acting as matrix and derivatizing agent for MALDI MS analysis of oligosaccharides. Analytical Chemistry, 82(9), 3589-3596. [Link][6][7]
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PubChem. (2024). 3-Bromoquinoline. National Center for Biotechnology Information. [Link][12]
-
NIST. (2021). Quinoline, 3-bromo-. NIST Chemistry WebBook, SRD 69. [Link][13]
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Pérez-Bernal, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A, 1401, 79-88. [Link][11]
-
Geronikaki, A., et al. (2020). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B. ACS Omega, 5(40), 25886-25900. [Link][14]
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ResearchGate. (n.d.). Previously reported bioactive quinoline analogues. ResearchGate. [Link][15]
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ResearchGate. (n.d.). Typical Bioactive Quinoline Derivatives. ResearchGate. [Link][8]
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Kovács, K., et al. (2022). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega, 7(4), 3613-3626. [Link][9]
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Forgács, E., & Cserháti, T. (2002). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 37(8), 844-848. [Link][4]
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LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link][16]
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Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. [Link][3]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link][17]
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van der Westhuyzen, C. W., et al. (2021). Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. ACS Omega, 6(46), 30973-30985. [Link][18]
-
O'Donnell, G., et al. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. Rapid Communications in Mass Spectrometry, 20(5), 754-762. [Link][10]
-
Kaur, M., et al. (2021). Recent advances in research of natural and synthetic bioactive quinolines. Fitoterapia, 154, 104992. [Link][1]
-
Ökten, S., et al. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ChemistrySelect, 7(17), e202200696. [Link][2]
-
ChemComplete. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. [Link][19]
-
Doc Brown. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link][20]
-
Khan, I., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 11(8), 1289-1301. [Link][21]
-
Let's talk Science. (2022). MALDI Explained For Beginners (Matrix Assisted Laser Desorption Ionization). YouTube. [Link][5]
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A Comparative Guide to HPLC Analysis for Purity Determination of 3-Bromo-4-methylquinoline
For researchers, scientists, and professionals in drug development, the stringent assessment of purity for novel chemical entities and intermediates like 3-Bromo-4-methylquinoline is a cornerstone of reliable and reproducible research. As a key building block in medicinal chemistry, its impurity profile can significantly influence the outcome of synthetic pathways and biological assays. High-Performance Liquid Chromatography (HPLC) remains the quintessential technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.
This guide provides an in-depth comparison of two distinct reversed-phase HPLC methods for the purity determination of 3-Bromo-4-methylquinoline. We will delve into the rationale behind the methodological choices, present a detailed experimental protocol for the primary method, and offer a comparative analysis to guide researchers in selecting the most suitable approach for their specific needs.
The Critical Role of Purity in Drug Discovery
3-Bromo-4-methylquinoline, with its substituted quinoline scaffold, is a precursor for a variety of biologically active molecules. The presence of impurities, which can include starting materials, by-products, or degradation products, can have unintended consequences. For instance, structurally similar impurities may exhibit their own biological activity or toxicity, confounding experimental results. Therefore, a robust and validated analytical method to ensure the purity of 3-Bromo-4-methylquinoline is not just a quality control measure, but a fundamental aspect of scientific integrity.
Method 1: The Workhorse - C18 Reversed-Phase HPLC
The first approach utilizes a C18 (octadecyl) stationary phase, the most widely used support in reversed-phase chromatography. The separation mechanism is primarily based on hydrophobic interactions between the analyte and the nonpolar C18 chains.
Rationale for Method 1
-
Broad Applicability: C18 columns are known for their versatility and ability to retain a wide range of organic molecules, including aromatic and heterocyclic compounds like 3-Bromo-4-methylquinoline.
-
Hydrophobicity: The quinoline ring system and the methyl group provide sufficient hydrophobicity for good retention on a C18 column.
-
Mobile Phase: A mobile phase consisting of acetonitrile and water is a common choice, offering good peak shapes and low viscosity. The addition of a small amount of formic acid (0.1%) helps to protonate the quinoline nitrogen, leading to more symmetrical peaks by minimizing interactions with residual silanols on the stationary phase.
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is employed to ensure the elution of any potential impurities that may be more or less polar than the main compound, all within a reasonable timeframe.
-
UV Detection: The quinoline ring system contains a strong chromophore, making UV detection a suitable and sensitive choice. A detection wavelength of 254 nm is often a good starting point for aromatic compounds, though a UV scan of the analyte would determine the optimal wavelength for maximum absorbance.
Proposed HPLC Conditions for Method 1
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30-31 min: 90-30% B31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Method 2: Alternative Selectivity with a Phenyl-Hexyl Column
While C18 columns are excellent general-purpose columns, they may not always provide the optimal separation for all potential impurities, especially those that are structurally very similar to the main analyte. In such cases, a column with a different stationary phase chemistry can offer alternative selectivity. Here, we propose the use of a Phenyl-Hexyl column.
Rationale for Method 2
-
π-π Interactions: The phenyl groups in the stationary phase can undergo π-π interactions with the aromatic quinoline ring of 3-Bromo-4-methylquinoline and its aromatic impurities. This provides a different separation mechanism in addition to the hydrophobic interactions from the hexyl chains.
-
Enhanced Resolution of Aromatic Isomers: This alternative selectivity can be particularly advantageous for resolving positional isomers or other impurities where the primary difference is the position of a substituent on the aromatic ring.
-
Method Orthogonality: Using two methods with different separation mechanisms (hydrophobic vs. mixed-mode hydrophobic/π-π) provides a more comprehensive picture of the sample's purity. If a peak appears pure by one method, confirming this with an orthogonal method adds a higher degree of confidence.[1]
Proposed HPLC Conditions for Method 2
| Parameter | Condition |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30-31 min: 90-30% B31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Comparative Analysis of the Two Methods
The choice between a C18 and a Phenyl-Hexyl column will depend on the specific impurity profile of the 3-Bromo-4-methylquinoline sample.
| Feature | Method 1 (C18) | Method 2 (Phenyl-Hexyl) |
| Primary Interaction | Hydrophobic | Mixed-mode (Hydrophobic & π-π) |
| Best Suited For | General purpose purity analysis | Resolving aromatic isomers and impurities with similar hydrophobicity |
| Potential Advantage | Robust, well-characterized, widely available | Alternative selectivity, potentially better resolution of challenging impurities |
| Potential Disadvantage | May not resolve all structurally similar impurities | Retention times may be shorter for non-aromatic impurities |
Hypothetical Performance Data
To illustrate the potential differences in performance, the following table presents hypothetical data for the analysis of a 3-Bromo-4-methylquinoline sample containing a closely related aromatic impurity.
| Parameter | Method 1 (C18) | Method 2 (Phenyl-Hexyl) |
| Retention Time (Main Peak) | 15.2 min | 14.5 min |
| Resolution (Main Peak & Impurity) | 1.8 | 2.5 |
| Tailing Factor (Main Peak) | 1.1 | 1.05 |
| Theoretical Plates (Main Peak) | 15000 | 16000 |
In this hypothetical scenario, the Phenyl-Hexyl column provides a better resolution between the main peak and the critical impurity, demonstrating the value of exploring alternative column chemistries.
Experimental Protocol: Purity Determination using C18 HPLC
This section provides a step-by-step protocol for the purity analysis of 3-Bromo-4-methylquinoline using the C18 HPLC method.
Preparation of Mobile Phases
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC grade water. Mix thoroughly and degas.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC grade acetonitrile. Mix thoroughly and degas.
Sample Preparation
-
Sample Solution: Accurately weigh approximately 1 mg of the 3-Bromo-4-methylquinoline sample and dissolve it in 1.0 mL of methanol. Vortex and sonicate the solution to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC System Setup and Analysis
-
Set up the HPLC system with the C18 column and the prepared mobile phases.
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column oven temperature to 30 °C and the UV detection wavelength to 254 nm.
-
Create a sequence with the sample vial and inject 10 µL of the solution.
-
Run the gradient program as specified in the HPLC method table.
-
At the end of the sequence, wash the column with a high percentage of organic solvent and then store it in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).
Data Analysis
-
Integrate the peaks in the resulting chromatogram.
-
Identify the peak corresponding to 3-Bromo-4-methylquinoline (expected to be the major peak).
-
Calculate the area percentage of each peak to determine the purity of the sample.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the Workflow
Caption: Workflow for HPLC purity analysis of 3-Bromo-4-methylquinoline.
Caption: Decision tree for HPLC method selection for quinoline derivatives.
Conclusion
The purity determination of 3-Bromo-4-methylquinoline is a critical step in ensuring the quality and reliability of this important chemical intermediate. While a standard C18 reversed-phase HPLC method provides a robust and reliable starting point for analysis, the use of an orthogonal method, such as one employing a Phenyl-Hexyl column, is highly recommended for comprehensive impurity profiling. The alternative selectivity offered by the Phenyl-Hexyl phase can be invaluable for resolving closely related impurities that may co-elute on a C18 column. By employing a systematic approach to method development and comparison, researchers can be confident in the purity of their materials, leading to more accurate and reproducible scientific outcomes.
References
- S. Ravichandran, et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture, 6(5), 03-07.
- BenchChem (2025). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC.
- BenchChem (2025). A Comparative Guide to Assessing the Purity of 3-Bromoquinoline by HPLC.
- BenchChem (2025).
-
PubChem. (n.d.). 3-Bromoquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-4-methylquinoline. Retrieved from [Link]
- Taylor & Francis Online. (2018).
- BenchChem (2025).
-
Pharma guideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]
- PharmaCores. (2025). HPLC analytical Method development: an overview.
-
Crawford Scientific. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
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A Comparative Spectroscopic Guide to 3-Bromo-4-methylquinoline and Its Analogs for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Substituted quinolines, in particular, form the backbone of numerous therapeutic agents and functional materials. This guide provides a comprehensive comparative analysis of the spectroscopic properties of 3-Bromo-4-methylquinoline, a key synthetic intermediate. Due to the limited availability of published experimental spectra for this specific compound, we present a detailed predicted spectroscopic profile based on established principles and extensive data from closely related analogs. This guide will objectively compare the predicted data for 3-Bromo-4-methylquinoline with the experimentally determined spectroscopic data of key alternatives, offering valuable insights for researchers engaged in the synthesis and characterization of novel quinoline derivatives.
Introduction to 3-Bromo-4-methylquinoline and the Imperative of Spectroscopic Analysis
3-Bromo-4-methylquinoline is a halogenated derivative of 4-methylquinoline (lepidine). The introduction of a bromine atom at the 3-position and a methyl group at the 4-position of the quinoline ring system creates a unique electronic and steric environment. These substitutions are strategically important in medicinal chemistry, as they provide handles for further functionalization through cross-coupling reactions and can significantly influence the molecule's biological activity.
Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a detailed roadmap of a molecule's structure, connectivity, and elemental composition. For a novel or sparsely documented compound like 3-Bromo-4-methylquinoline, a thorough understanding of its expected spectroscopic signature is crucial for reaction monitoring, purity assessment, and confirmation of its successful synthesis.
Spectroscopic Data of 3-Bromo-4-methylquinoline (Predicted) and Key Comparative Compounds
This section presents the predicted spectroscopic data for 3-Bromo-4-methylquinoline alongside the experimental data for three key comparators: 3-Bromoquinoline, 4-Methylquinoline, and 3-Chloro-4-methylquinoline. The choice of these alternatives allows for a systematic evaluation of the electronic and steric effects of the bromo and methyl substituents on the quinoline scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of each nucleus.
¹H NMR Spectroscopy Data Summary
| Compound | H-2 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) | H-7 (δ, ppm) | H-8 (δ, ppm) | Methyl (δ, ppm) |
| 3-Bromo-4-methylquinoline (Predicted) | ~8.8 | ~8.1 | ~7.6 | ~7.8 | ~8.0 | ~2.7 |
| 3-Bromoquinoline [1][2] | 8.94 (d) | 8.11 (d) | 7.61 (ddd) | 7.82 (ddd) | 7.92 (d) | - |
| 4-Methylquinoline [3] | 8.78 (d) | 8.09 (d) | 7.66 (ddd) | 7.52 (ddd) | 7.97 (d) | 2.69 (s) |
| 3-Chloro-4-methylquinoline [4] | ~8.0 | ~8.0 | ~7.7 | ~7.5 | - | 2.54 (d) |
¹³C NMR Spectroscopy Data Summary
| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Methyl |
| 3-Bromo-4-methylquinoline (Predicted) | ~151 | ~120 | ~146 | ~129 | ~129 | ~128 | ~130 | ~127 | ~148 | ~18 |
| 3-Bromoquinoline [2][5] | 151.1 | 121.2 | 147.2 | 129.0 | 129.5 | 128.1 | 130.4 | 127.8 | 148.3 | - |
| 4-Methylquinoline [6] | 150.1 | 121.5 | 144.2 | 129.2 | 129.8 | 126.2 | 128.8 | 123.8 | 148.6 | 18.7 |
| 3-Chloro-4-methylquinoline | - | - | - | - | - | - | - | - | - | - |
Note: Predicted values for 3-Bromo-4-methylquinoline are estimations based on the additive effects of the substituents observed in the comparator molecules. Actual experimental values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to vibrational transitions.
Key IR Absorption Bands (cm⁻¹)
| Compound | C-H (aromatic) | C=C / C=N | C-H (aliphatic) | C-Br | C-Cl |
| 3-Bromo-4-methylquinoline (Predicted) | 3100-3000 | 1600-1450 | 2980-2850 | 700-500 | - |
| 3-Bromoquinoline [2] | ~3050 | ~1590, 1480, 1450 | - | ~680 | - |
| 4-Methylquinoline [3] | ~3050 | ~1600, 1500 | ~2920 | - | - |
| 3-Chloro-4-methylquinoline | - | - | - | - | 800-600 |
Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio (m/z) of ions, providing the molecular weight and elemental composition of a compound.
Mass Spectrometry Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| 3-Bromo-4-methylquinoline (Predicted) | C₁₀H₈BrN | 222.08 | 223/221 (M+), 142 (M-Br) |
| 3-Bromoquinoline [2][7] | C₉H₆BrN | 208.06 | 209/207 (M+), 128 (M-Br) |
| 4-Methylquinoline [3] | C₁₀H₉N | 143.19 | 143 (M+), 142 (M-H), 115 |
| 3-Chloro-4-methylquinoline | C₁₀H₈ClN | 177.63 | 179/177 (M+), 142 (M-Cl) |
Comparative Analysis and Mechanistic Insights
The spectroscopic data, both predicted and experimental, reveals the distinct influence of the bromo and methyl substituents on the quinoline core.
-
¹H NMR: In 3-Bromo-4-methylquinoline, the H-2 proton is expected to be a singlet and significantly downfield due to the anisotropic effect of the quinoline nitrogen and the electron-withdrawing nature of the adjacent bromine. The absence of a proton at C-3 simplifies the spectrum in this region compared to 4-methylquinoline. The methyl group at C-4 will likely appear as a singlet around 2.7 ppm, deshielded by the aromatic ring current. The protons on the benzenoid ring (H-5 to H-8) will exhibit complex splitting patterns, with their chemical shifts influenced by both the bromine and methyl groups.
-
¹³C NMR: The C-3 carbon in 3-Bromo-4-methylquinoline is predicted to have a chemical shift around 120 ppm due to the direct attachment of the electronegative bromine atom. The C-4 carbon, bearing the methyl group, will be shifted downfield. The methyl carbon itself is expected to resonate at approximately 18 ppm.
-
IR Spectroscopy: The IR spectrum of 3-Bromo-4-methylquinoline is expected to show characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹, along with C=C and C=N stretching bands in the 1600-1450 cm⁻¹ region. The presence of the methyl group will introduce aliphatic C-H stretching bands below 3000 cm⁻¹. A key feature will be the C-Br stretching vibration, which is expected in the fingerprint region (700-500 cm⁻¹).
-
Mass Spectrometry: The mass spectrum of 3-Bromo-4-methylquinoline will be characterized by a prominent molecular ion peak (M+) with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 221 and 223). A significant fragment ion is expected at m/z 142, corresponding to the loss of the bromine atom.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended for the analysis of quinoline derivatives.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the solid sample (for ¹H NMR) or 20-30 mg (for ¹³C NMR).
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for accurate chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters to optimize include the spectral width, acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.
IR Spectroscopy (Attenuated Total Reflectance - ATR)
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Parameters: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Background: Record a background spectrum of the clean, empty ATR crystal before running the sample.
Mass Spectrometry (Electron Ionization - EI)
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
For direct infusion, further dilute the sample to the low µg/mL or ng/mL range.
-
If using Gas Chromatography-Mass Spectrometry (GC-MS), prepare a dilute solution suitable for injection into the GC.
Data Acquisition:
-
Instrument: A mass spectrometer with an EI source, such as a GC-MS system.
-
EI Energy: A standard electron energy of 70 eV is typically used to induce fragmentation.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 50-300).
Visualization of Key Structural Features and Spectroscopic Logic
To visually represent the relationships between the discussed compounds and the logic of spectroscopic analysis, the following diagrams are provided.
Caption: Structural relationships between 3-Bromo-4-methylquinoline and its analogs.
Caption: A typical workflow for structural elucidation using spectroscopic methods.
Conclusion
While experimental spectroscopic data for 3-Bromo-4-methylquinoline remains to be published in readily accessible sources, a robust and informative predicted profile can be constructed through the comparative analysis of its structural analogs. This guide has provided a detailed examination of the expected ¹H NMR, ¹³C NMR, IR, and mass spectra of 3-Bromo-4-methylquinoline, benchmarked against the experimental data of 3-bromoquinoline, 4-methylquinoline, and 3-chloro-4-methylquinoline. The presented analysis and experimental protocols offer a valuable resource for researchers in the field, enabling them to confidently approach the synthesis and characterization of this and other novel quinoline derivatives. The logical framework provided herein underscores the power of comparative spectroscopy in modern chemical research.
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A Comparative Guide to the Biological Activity of 3-Bromo-4-methylquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. The introduction of various substituents onto the quinoline ring allows for the fine-tuning of its pharmacological properties. This guide provides a comparative analysis of the biological activities of 3-bromo-4-methylquinoline analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. By synthesizing available experimental data and outlining key methodologies, this document serves as a technical resource to inform future research and drug development endeavors.
The 3-Bromo-4-methylquinoline Scaffold: A Platform for Diverse Biological Activity
The 3-bromo-4-methylquinoline core provides a unique structural framework. The bromine atom at the 3-position can act as a key interaction point with biological targets and serves as a handle for further synthetic modifications. The methyl group at the 4-position can influence the molecule's steric and electronic properties, impacting its binding affinity and overall activity. This guide explores how modifications at other positions of this core structure modulate its biological effects.
Anticancer Activity: A Promising Frontier
Quinoline derivatives have demonstrated significant potential as anticancer agents, with several compounds entering clinical use.[1] The anticancer efficacy of these compounds often stems from their ability to interfere with critical cellular processes such as cell cycle progression, apoptosis, and signal transduction.[1]
Comparative Cytotoxicity of Brominated Quinolines
While specific comparative studies on a series of 3-bromo-4-methylquinoline analogs are limited in the publicly available literature, data from various brominated quinoline and quinazolinone derivatives provide valuable insights into their antiproliferative potential. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison.
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| 6,8-dibromo-4(3H)quinazolinone derivative XIIIb | MCF-7 | 1.7 µg/mL | Doxorubicin | Not specified | [2] |
| 6,8-dibromo-4(3H)quinazolinone derivative IX | MCF-7 | 1.8 µg/mL | Doxorubicin | Not specified | [2] |
| 6,8-dibromo-4(3H)quinazolinone derivative XIVd | MCF-7 | 1.83 µg/mL | Doxorubicin | Not specified | [2] |
| 6-Bromo quinazoline derivative 8a | MCF-7 | 15.85 ± 3.32 | Erlotinib | Not specified | [2] |
| 6-Bromo quinazoline derivative 8a | SW480 | 17.85 ± 0.92 | Erlotinib | Not specified | [2] |
| 6-bromo-5-nitroquinoline (4) | HT29 | Lower than 5-FU | 5-Fluorouracil (5-FU) | Not specified | [2] |
| 5,7-dibromo-8-hydroxyquinoline | C6 (rat glioblastoma) | 12.3 | - | - | [3] |
| 7-Bromo-8-hydroxyquinoline | C6 (rat glioblastoma) | 25.6 | - | - | [3] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (rat glioblastoma) | 15.4 | - | - | [4] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa (human cervical cancer) | 26.4 | - | - | [4] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 (human colon adenocarcinoma) | 15.0 | - | - | [4] |
| 3,5,6,7-tetrabromo-8-methoxyquinoline | C6 (rat glioblastoma) | 48.9 | - | - | [4] |
| 3,5,6,7-tetrabromo-8-methoxyquinoline | HeLa (human cervical cancer) | 59.5 | - | - | [4] |
| 3,5,6,7-tetrabromo-8-methoxyquinoline | HT29 (human colon adenocarcinoma) | 36.6 | - | - | [4] |
| 6,8-dibromo-5-nitroquinoline | C6 (rat glioblastoma) | 50.0 | - | - | [4] |
| 6,8-dibromo-5-nitroquinoline | HeLa (human cervical cancer) | 24.1 | - | - | [4] |
| 6,8-dibromo-5-nitroquinoline | HT29 (human colon adenocarcinoma) | 26.2 | - | - | [4] |
Note: The presented data is for a variety of bromo-substituted quinoline and quinazolinone derivatives and not a direct comparison of 3-bromo-4-methylquinoline analogs. The activity is influenced by the overall substitution pattern.
Structure-Activity Relationship (SAR) Insights
Based on the available data for brominated quinolines, several structural features appear to influence anticancer activity:
-
Position of Bromine: The location of the bromine atom on the quinoline ring is critical.
-
Multiple Halogenation: In some cases, di- and tri-bromo substitution enhances cytotoxic effects.[5]
-
Other Substituents: The presence of other functional groups, such as hydroxyl, methoxy, or nitro groups, in combination with bromine can significantly modulate the anticancer potency. For instance, brominated 8-hydroxyquinolines have demonstrated potent anticancer activity.[5]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[2]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).
-
Incubation: Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add a solubilization buffer (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Pathogenic Microbes
The quinoline core is a well-established pharmacophore in antimicrobial drugs. The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[4]
Comparative Antimicrobial Efficacy
Direct comparative studies on a series of 3-bromo-4-methylquinoline analogs are scarce. However, the broader class of quinoline derivatives has been extensively studied for antimicrobial properties. The Minimum Inhibitory Concentration (MIC) is the standard metric for quantifying antimicrobial potency.
| Compound Class | Test Organism | Activity Metric | Result | Source |
| 2-sulfoether-4-quinolone scaffolds | Staphylococcus aureus | MIC | 0.8 µM (for compound 15) | [6] |
| 2-sulfoether-4-quinolone scaffolds | Bacillus cereus | MIC | 1.61 µM (for compound 15) | [6] |
| N-methylbenzoindolo[3,2-b]-quinoline derivatives | Vancomycin-resistant E. faecium | MIC | 4 µg/mL (for compound 8) | [6] |
| 1,2,3-triazole incorporated quinoline conjugates | F. oxysporum, A. niger, C. neoformans | MIC | 25 µg/mL (for compounds 32, 33) | [6] |
| 1,2,3-triazole incorporated quinoline conjugates | A. flavus | MIC | 12.5 µg/mL (for compounds 32, 33) | [6] |
| Quinolinequinones (QQ2 and QQ6) | Clinically resistant Staphylococcus spp. | MIC50/90 | 2.44/9.76 μg/mL | [7] |
| Nitroxoline | Gram-negative food-producing animal pathogens | MIC | 1 to 4 µg/mL | [8] |
| Nitroxoline | Gram-positive food-producing animal pathogens | MIC | 2–32 µg/mL | [8] |
Structure-Activity Relationship (SAR) Insights
For antimicrobial quinolines, the following SAR observations have been made:
-
Substituents on the Pyridine Ring: Modifications to the pyridine part of the quinoline system can significantly impact antibacterial activity.
-
Nature of Substituents: The introduction of various functional groups, including halogens, can enhance the antimicrobial spectrum and potency.
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique for preliminary screening of the antimicrobial activity of new compounds.
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism.
-
Plate Inoculation: Uniformly spread the microbial inoculum over the surface of a sterile agar plate.
-
Well Creation: Aseptically create wells of a specific diameter in the agar.
-
Compound Application: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells. Include a solvent control and a positive control (a known antibiotic).
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Caption: Workflow for the nitric oxide inhibition assay.
Conclusion and Future Directions
The 3-bromo-4-methylquinoline scaffold represents a promising starting point for the development of novel therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory activities. While direct comparative data on a systematic series of analogs is currently limited, the broader literature on substituted quinolines provides a strong rationale for further investigation. Future research should focus on the synthesis and biological evaluation of a diverse library of 3-bromo-4-methylquinoline analogs with systematic modifications at various positions of the quinoline ring. Such studies will be crucial for elucidating detailed structure-activity relationships and identifying lead compounds with optimized potency and selectivity for specific biological targets. The experimental protocols outlined in this guide provide a solid foundation for conducting these essential biological evaluations.
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Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy, 61(6), 344-348. [Link]
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Dahiya, R., & Mourya, R. (2013). Synthetic Studies on Novel Nitroquinazolinone Analogs with Antimicrobial Potential. ResearchGate. [Link]
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Althuis, T. H., et al. (1980). Structure-activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents. Journal of Medicinal Chemistry, 23(3), 262-269. [Link]
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Karpińska, M., et al. (2022). In Vitro and In Silico Study of Analogs of Plant Product Plastoquinone to Be Effective in Colorectal Cancer Treatment. International Journal of Molecular Sciences, 23(3), 1205. [Link]
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Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Advances, 12(45), 29283-29311. [Link]
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Al-Omair, M. A., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6848. [Link]
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El-Gazzar, A. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4165. [Link]
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Lee, J., et al. (2020). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules, 25(21), 5183. [Link]
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A Senior Application Scientist's Guide to Validating the Structure of Synthesized 3-Bromo-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Rigorous Structural Elucidation of 3-Bromo-4-methylquinoline
This in-depth technical guide provides a comprehensive framework for the structural validation of synthesized 3-Bromo-4-methylquinoline. We will move beyond a simple recitation of techniques to explain the causality behind experimental choices, emphasizing a multi-faceted, self-validating analytical workflow. By comparing the expected data for our target compound with a plausible isomer, 6-Bromo-4-methylquinoline, we will demonstrate how to achieve unambiguous structural confirmation.
The Synthetic Context: Plausible Routes and Potential Isomers
To validate a structure, one must first understand the expected outcome and potential pitfalls of the synthesis. A common and robust method for constructing the quinoline core is the Gould-Jacobs reaction .[2][3] This pathway, starting from 3-Bromo-4-methylaniline, is expected to yield the desired 3-Bromo-4-methylquinoline product.
However, impurities and side reactions can occur. A potential isomeric impurity could be 6-Bromo-4-methylquinoline , which might arise from incomplete purification of starting materials or alternative, less-favored cyclization pathways. Our validation strategy must be robust enough to definitively distinguish between these and other possible isomers.
The Core Analytical Workflow: A Multi-Technique Approach
No single analytical technique is sufficient for absolute structural confirmation. A synergistic approach using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy forms the foundation of a reliable validation process.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.[4] For 3-Bromo-4-methylquinoline, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The key to differentiating our target from its 6-bromo isomer lies in the aromatic region (δ 7.0-9.0 ppm).
-
Causality of Chemical Shifts: Protons on the pyridine ring (H-2) are significantly deshielded (shifted downfield) due to the electron-withdrawing effect of the adjacent nitrogen atom. Protons on the benzene ring have chemical shifts influenced by the bromine and methyl substituents.
-
The Power of Splitting Patterns: Coupling between adjacent protons (J-coupling) creates distinct splitting patterns (e.g., doublets, triplets) that reveal which protons are neighbors. This is crucial for assigning protons to specific positions on the quinoline ring. For example, in 3-Bromo-4-methylquinoline, H-2 is expected to be a singlet (or a very narrow doublet from long-range coupling) as it has no adjacent protons, while the protons on the benzene ring will show a more complex pattern of doublets and triplets. In contrast, 6-Bromo-4-methylquinoline will show different splitting for the protons on the benzene ring due to the bromine's different location.
Table 1: Comparative ¹H NMR Data (Estimated, in CDCl₃)
| Proton | 3-Bromo-4-methylquinoline (Expected) | 6-Bromo-4-methylquinoline (Alternative) | Rationale for Differentiation |
| H-2 | ~8.8 ppm (s) | ~8.7 ppm (d, J ≈ 4.5 Hz) | Key Differentiator: H-2 in the 3-bromo isomer lacks an adjacent proton, appearing as a singlet. In the 6-bromo isomer, it's coupled to H-3, appearing as a doublet. |
| Methyl (C4-CH₃) | ~2.7 ppm (s) | ~2.6 ppm (s) | The chemical shift is similar in both, but its presence confirms the "4-methyl" part of the structure. |
| H-5 | ~8.1 ppm (d) | ~8.0 ppm (d) | Part of the benzene ring system. |
| H-6 | ~7.6 ppm (t) | - | This position is substituted with bromine in the alternative isomer. |
| H-7 | ~7.8 ppm (t) | ~7.8 ppm (dd) | The splitting pattern will differ due to the neighboring bromine in the 6-bromo isomer. |
| H-8 | ~7.9 ppm (d) | ~8.2 ppm (d) | The electronic environment and thus the chemical shift of H-8 is different in the two isomers. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical environment.
-
Key Signals: The spectrum should show 10 distinct carbon signals, corresponding to the 9 carbons of the quinoline ring and the 1 methyl carbon.
-
Substituent Effects: The carbon attached to the bromine atom (C-3) will have its chemical shift influenced by the halogen. Carbons near the nitrogen atom (C-2, C-8a) will be shifted downfield.
Table 2: Comparative ¹³C NMR Data (Estimated, in CDCl₃)
| Carbon | 3-Bromo-4-methylquinoline (Expected) | 6-Bromo-4-methylquinoline (Alternative) | Rationale for Differentiation |
| C-2 | ~151 ppm | ~150 ppm | Similar, deshielded by nitrogen. |
| C-3 | ~120 ppm | ~136 ppm | Key Differentiator: C-3 is directly attached to bromine in the target, its shift is significantly different from the C-H at this position in the alternative. |
| C-4 | ~148 ppm | ~147 ppm | Quaternary carbon attached to the methyl group. |
| C-6 | ~129 ppm | ~122 ppm | Key Differentiator: This carbon is attached to bromine in the alternative isomer, resulting in a distinct chemical shift. |
| CH₃ | ~19 ppm | ~18 ppm | The methyl carbon signal appears upfield as expected. |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the definitive molecular weight of a compound, acting as a first-pass filter for structural validation.[4]
-
Molecular Ion Peak (M⁺): For 3-Bromo-4-methylquinoline (C₁₀H₈BrN), the expected monoisotopic mass is approximately 220.98 Da.
-
The Bromine Isotopic Signature: This is the most critical feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br (M⁺) and one for the molecule containing ⁸¹Br (M+2)⁺.[5] The absence of this characteristic 1:1 isotopic pattern immediately rules out the presence of a single bromine atom.
Table 3: Expected Mass Spectrometry Data
| Feature | Expected Data for C₁₀H₈BrN | Interpretation |
| Molecular Ion (M⁺) | m/z ≈ 221 | Corresponds to the molecule with the ⁷⁹Br isotope. |
| Isotopic Peak (M+2)⁺ | m/z ≈ 223 | Corresponds to the molecule with the ⁸¹Br isotope. |
| Relative Intensity | I(M⁺) ≈ I(M+2)⁺ | Confirms the presence of one bromine atom. |
| Molecular Formula | C₁₀H₈BrN | Confirmed by High-Resolution Mass Spectrometry (HRMS). |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[6] While it may not distinguish between isomers as effectively as NMR, it provides crucial corroborating evidence.
-
Causality of Absorptions: Specific bonds vibrate at characteristic frequencies when they absorb infrared radiation. By identifying these absorption bands, we can confirm the presence of the molecule's core structural features.
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Interpretation |
| 3100-3000 | Aromatic C-H stretch | Confirms the presence of the aromatic quinoline ring system. |
| 1600-1450 | Aromatic C=C and C=N stretch | Characteristic "fingerprint" region for the quinoline core.[7] |
| ~1380 | C-H bend (in -CH₃) | Supports the presence of the methyl group. |
| Below 800 | C-Br stretch | While often weak and in a crowded region, its presence is consistent with the structure. |
Detailed Experimental Protocols
6.1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized 3-Bromo-4-methylquinoline in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[4]
-
¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher spectrometer. Use a standard pulse sequence with a 30-degree pulse width, a relaxation delay of 1-2 seconds, and co-add 16-32 scans to improve the signal-to-noise ratio.[8]
-
¹³C NMR Acquisition: On the same instrument, use a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a greater number of scans (1024-4096) are typically required due to the lower natural abundance of ¹³C.[8]
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) data. Phase the spectrum and calibrate it to the TMS peak.
6.2. Mass Spectrometry (GC-MS with Electron Ionization)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Sample Introduction: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC) coupled to the Mass Spectrometer (MS). The GC will separate the compound from any volatile impurities.
-
Ionization: Use a standard Electron Ionization (EI) source at 70 eV.
-
Mass Analysis: Scan a mass range from m/z 50 to 300 to detect the molecular ion, the M+2 peak, and any significant fragments.[8]
6.3. Infrared Spectroscopy (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.[8]
Conclusion
The structural validation of a synthesized compound like 3-Bromo-4-methylquinoline is a systematic process of evidence accumulation. Trustworthiness is achieved not by a single piece of data, but by the convergence of multiple, independent analytical techniques. The unambiguous identification via NMR, definitive molecular weight confirmation by MS, and functional group verification by IR, when taken together, provide the irrefutable proof of structure required for progression in any research or development pipeline. By carefully comparing experimental data against the expected values for the target molecule and plausible alternatives, researchers can proceed with the utmost confidence in their chemical matter.
References
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Maddili, S. K., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]
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PubChem (2026). 3-Bromoquinoline. National Center for Biotechnology Information. Available at: [Link]
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Marella, A., et al. (2013). Quinoline: a versatile scaffold. Chemical Reviews. (Note: A general authoritative source on quinoline importance). A representative link could be: [Link]
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Hussain, S., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]
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NIST (2026). Quinoline, 3-bromo-. NIST Chemistry WebBook. Available at: [Link]
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Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]
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A Comparative Guide to the FTIR Analysis of Functional Groups in 3-Bromo-4-methylquinoline
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. 3-Bromo-4-methylquinoline, a substituted quinoline, represents a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. This guide provides an in-depth analysis of the functional groups within 3-Bromo-4-methylquinoline using Fourier-Transform Infrared (FTIR) spectroscopy, a powerful and accessible analytical technique. We will explore the expected vibrational frequencies, compare them with related structures, and discuss alternative analytical methodologies for comprehensive characterization.
The Significance of Vibrational Spectroscopy in Molecular Characterization
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. These vibrations occur at specific frequencies corresponding to the type of chemical bond and the functional groups present. Thus, an FTIR spectrum serves as a molecular "fingerprint," providing valuable information about the chemical structure of a compound. The choice of FTIR as a primary analytical tool is due to its non-destructive nature, rapid analysis time, and the wealth of structural information it provides.
Deciphering the FTIR Spectrum of 3-Bromo-4-methylquinoline
The structure of 3-Bromo-4-methylquinoline contains a quinoline bicyclic system, a methyl group, and a bromine atom. Each of these components will give rise to characteristic absorption bands in the FTIR spectrum.
Key Functional Group Vibrations
The expected vibrational frequencies for the primary functional groups in 3-Bromo-4-methylquinoline are summarized in the table below. These predictions are based on established principles of infrared spectroscopy and data from related compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H (Quinoline) | Stretching | 3100-3000 | Weak to Medium |
| Methyl C-H | Asymmetric & Symmetric Stretching | 2975-2850 | Medium |
| Aromatic C=C and C=N (Quinoline Ring) | Stretching | 1650-1430 | Medium to Strong |
| Methyl C-H | Bending (Asymmetric & Symmetric) | 1470-1375 | Medium |
| Aromatic C-H | Out-of-plane Bending | 900-675 | Strong |
| C-Br | Stretching | 690-515 | Medium to Strong |
Aromatic Quinoline Ring System: The quinoline core, being an aromatic heterocyclic system, will exhibit several characteristic vibrations.
-
C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings are expected in the 3100-3000 cm⁻¹ region.[1][2][3] These bands are typically of weak to medium intensity.
-
C=C and C=N Stretching: The in-ring stretching vibrations of the C=C and C=N bonds will produce a series of medium to strong absorption bands in the 1650-1430 cm⁻¹ range.[2] These are often complex and are a hallmark of aromatic systems.
-
C-H Out-of-plane Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds.[1][3] The exact positions of these bands can sometimes provide information about the substitution pattern on the rings.
Methyl Group (-CH₃): The methyl group at the 4-position will show distinct vibrations.
-
C-H Stretching: Asymmetric and symmetric stretching of the C-H bonds in the methyl group will appear in the 2975-2850 cm⁻¹ range.
-
C-H Bending: The asymmetric and symmetric bending (scissoring) vibrations of the methyl group are expected between 1470 cm⁻¹ and 1375 cm⁻¹.[4]
Carbon-Bromine Bond (C-Br):
-
C-Br Stretching: The stretching vibration of the C-Br bond is anticipated in the lower frequency "fingerprint" region of the spectrum, typically between 690 cm⁻¹ and 515 cm⁻¹.[1] The presence of a medium to strong band in this region would be a key indicator of the bromine substituent.
A Comparative Analysis with Related Structures
To further refine our understanding, we can compare the expected spectrum of 3-Bromo-4-methylquinoline with the known spectral features of its parent and related molecules.
-
4-Methylquinoline: The FTIR spectrum of 4-methylquinoline would be very similar, exhibiting the characteristic aromatic and methyl group vibrations.[5][6][7] The primary difference would be the absence of the C-Br stretching band in the low-frequency region.
-
3-Bromoquinoline: Conversely, the spectrum of 3-bromoquinoline would show the aromatic C-H, C=C, and C=N vibrations, along with the C-Br stretch.[8] However, it would lack the characteristic C-H stretching and bending vibrations of the methyl group.
By comparing the spectrum of our target compound to these simpler analogs, we can confidently assign the observed absorption bands to their corresponding functional groups.
Workflow for FTIR Analysis of 3-Bromo-4-methylquinoline
Caption: A generalized workflow for the FTIR analysis of a solid sample like 3-Bromo-4-methylquinoline.
Experimental Protocol for FTIR Analysis
The following is a step-by-step methodology for obtaining a high-quality FTIR spectrum of 3-Bromo-4-methylquinoline.
-
Sample Preparation:
-
KBr Pellet Method:
-
Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) to remove any residual water.
-
Grind a few milligrams of the 3-Bromo-4-methylquinoline sample with the dried KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Attenuated Total Reflectance (ATR) Method:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.
-
-
-
Data Acquisition:
-
Place the prepared sample (KBr pellet or ATR setup) in the sample compartment of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. A typical acquisition involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Perform baseline correction and smoothing on the acquired spectrum using the spectrometer's software.
-
Identify the peak positions (wavenumbers) of the absorption bands.
-
Assign the identified peaks to their corresponding functional groups based on the expected frequencies and intensities.
-
Compare the obtained spectrum with reference spectra of similar compounds if available.
-
Alternative and Complementary Analytical Techniques
While FTIR is an excellent tool for identifying functional groups, a comprehensive characterization of 3-Bromo-4-methylquinoline often requires cross-validation with other analytical methods.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the unambiguous determination of its connectivity and structure.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for volatile compounds.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound and can be used for quantification.[9]
The combination of these techniques provides a robust and validated characterization of the molecular structure and purity of 3-Bromo-4-methylquinoline.
Conclusion
FTIR spectroscopy is an indispensable tool for the rapid and effective analysis of functional groups in molecules like 3-Bromo-4-methylquinoline. By understanding the characteristic vibrational frequencies of the quinoline ring, methyl group, and carbon-bromine bond, researchers can confidently interpret the resulting spectrum to confirm the identity and structural features of the compound. When used in conjunction with other analytical techniques such as NMR and MS, a complete and unambiguous structural elucidation can be achieved, which is a critical step in the drug discovery and development process.
References
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MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]
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Impactfactor. (n.d.). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Retrieved from [Link]
-
International Journal of ChemTech Research. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Retrieved from [Link]
-
ResearchGate. (n.d.). The 3800-550 cm-1 (2.63-18.18 μm) IR spectra of quinoline (C9H7N)... Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylquinoline. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Methylquinoline - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromoquinoline. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Retrieved from [Link]
-
RASĀYAN Journal of Chemistry. (n.d.). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHEN-2-YL)PROP-2-EN-1-ONE. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Quinoline, 4-methyl-. Retrieved from [Link]
-
ResearchGate. (n.d.). The structures of the substituted quinolines. Retrieved from [Link]
-
National Institutes of Health. (2025, June 19). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. Retrieved from [Link]
-
DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). Characteristic Group Vibrations of Organic Molecules. Retrieved from [Link]
-
Meta-synthesis. (n.d.). Functional Groups. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
PubMed. (n.d.). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of some quinoline based bisphenols as sensing agents. Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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A Senior Application Scientist's Guide to Brominating 4-Methylquinoline: A Comparative Analysis of Synthesis Efficiency
For researchers and professionals in drug development, the strategic functionalization of heterocyclic scaffolds like quinoline is a cornerstone of molecular design. 4-Methylquinoline, also known as lepidine, serves as a valuable starting material, and its brominated derivatives are pivotal intermediates for introducing further molecular complexity through cross-coupling reactions or nucleophilic substitutions.
This guide provides an in-depth comparison of the synthesis efficiency of different brominating agents for 4-methylquinoline. We will move beyond a simple recitation of protocols to explore the mechanistic rationale behind reagent selection, offering field-proven insights to help you achieve optimal regioselectivity and yield. The discussion is bifurcated based on the two primary, and mechanistically distinct, pathways for bromination: substitution on the benzylic methyl group and electrophilic substitution on the aromatic rings.
Part 1: Benzylic Bromination - Targeting the Methyl Group for Facile Functionalization
The synthesis of 4-(bromomethyl)quinoline is a highly sought-after transformation, as the resulting bromomethyl group is an excellent electrophile for introducing a vast array of side chains. The most efficient and selective method for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) under free-radical conditions.
Mechanism and Rationale for Reagent Selection
The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism.[1] The key to its success lies in maintaining a very low concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) in the reaction medium, which suppresses the competing electrophilic addition to the aromatic rings.[1]
N-Bromosuccinimide is the ideal reagent for this purpose. In a non-polar solvent like carbon tetrachloride (CCl₄) and with the application of heat or a radical initiator (e.g., AIBN or benzoyl peroxide), NBS serves as a stable source for generating bromine radicals (Br•).[2][3] The reaction is initiated by the homolytic cleavage of the N-Br bond or, more commonly, by the reaction of NBS with trace HBr to generate a low, steady concentration of Br₂ which is then cleaved by UV light or initiator.[1]
The propagation steps involve the abstraction of a hydrogen atom from the 4-methyl group to form a resonance-stabilized benzylic radical, which is more stable than any radical that could be formed on the aromatic system. This radical then reacts with Br₂ to form the desired product and a new bromine radical, continuing the chain.
Diagram 1: Mechanism of Wohl-Ziegler Bromination
Caption: Free-radical chain mechanism for the benzylic bromination of 4-methylquinoline.
Experimental Protocol: Synthesis of 4-(Bromomethyl)quinoline with NBS
This protocol is adapted from a proven method for the selective bromination of the methyl group of lepidine.[4]
Workflow Diagram
Caption: Experimental workflow for the synthesis of 4-(bromomethyl)quinoline.
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-bromosuccinimide (14.2 g, 0.08 mol).
-
Add carbon tetrachloride (CCl₄) to create a suspension and heat the mixture to 60 °C with stirring.
-
To the stirred suspension, add 4-methylquinoline (14.3 g, 0.1 mol).
-
Bring the reaction mixture to a boil and maintain reflux for 30 minutes.
-
While still hot, filter the mixture by vacuum filtration to remove the insoluble succinimide byproduct.
-
Allow the filtrate to cool, which will cause the 4-(bromomethyl)quinoline to crystallize.
-
Collect the white crystals and wash them thoroughly with water to remove any remaining succinimide.
-
Dry the product in a vacuum desiccator.
Performance Data
| Parameter | Value | Source |
| Reagent | N-Bromosuccinimide (NBS) | [4] |
| Selectivity | Benzylic (Methyl Group) | [1][4] |
| Solvent | Carbon Tetrachloride (CCl₄) | [4] |
| Conditions | Reflux (approx. 77°C), 30 min | [4] |
| Reported Yield | 10 g | [4] |
| Calculated Yield | ~56% (based on NBS) | |
| Purity Note | Product is unstable and should be used promptly. | [4] |
Part 2: Electrophilic Aromatic Substitution - Targeting the Quinoline Rings
Bromination of the quinoline ring system proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. Unlike the radical pathway, this reaction is governed by the electronic properties of the quinoline nucleus. The pyridine ring is electron-deficient and thus deactivated towards electrophilic attack. Conversely, the benzene ring is electron-rich and the preferred site for substitution.
Mechanism and Regioselectivity Considerations
The C4-methyl group is a weak activating group and an ortho, para-director. Therefore, it directs incoming electrophiles to the C3, C5, and C7 positions. However, the C3 position is on the deactivated pyridine ring, making substitution there unlikely under standard EAS conditions. Attack is therefore favored at the C5 and C7 positions on the carbocyclic ring. Direct bromination of unsubstituted quinoline under acidic conditions typically yields a mixture of 5- and 8-bromoquinolines.[5] For 4-methylquinoline, a mixture of isomers (primarily 5-, 7-, and potentially 6- or 8-bromo) is expected, making selectivity a significant challenge.
Choice of Reagent:
-
Molecular Bromine (Br₂): A powerful brominating agent, often used with a Lewis acid or in a polar solvent like acetic acid. Its high reactivity can lead to over-bromination (di- or tri-substitution) and may offer poor regioselectivity, especially with activated substrates.[6][7]
-
N-Bromosuccinimide (NBS) with Acid: When used with a protic or Lewis acid, NBS can act as a source for an electrophilic bromine species (Br⁺).[8] It is generally considered a milder and more selective reagent than Br₂, which can be advantageous for controlling the reaction on the moderately activated 4-methylquinoline ring.[9]
Diagram 2: Mechanism of Electrophilic Aromatic Substitution
Caption: General mechanism for electrophilic bromination on the 4-methylquinoline ring.
Representative Protocol: Electrophilic Bromination with NBS/Acid
This is a generalized protocol for the regioselective bromination of an activated aromatic ring using NBS, which can be adapted for 4-methylquinoline.[8][10] Optimization of temperature and reaction time will be critical to control selectivity.
Step-by-Step Procedure:
-
Dissolve 4-methylquinoline (1.0 mmol) in a suitable solvent such as acetonitrile or dichloromethane (2-3 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.0 mmol) to the solution in one portion.
-
If required for activation, add a catalytic amount of a protic acid (e.g., a drop of H₂SO₄) or a Lewis acid.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the product with an organic solvent (e.g., dichloromethane, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting isomeric mixture using column chromatography on silica gel.
Comparative Efficiency of EAS Agents
| Reagent | Conditions | Advantages | Disadvantages |
| Br₂ | Acetic Acid or CH₂Cl₂ with Lewis Acid | High reactivity, readily available. | Often leads to polybromination; poor regioselectivity; generates corrosive HBr byproduct.[6] |
| NBS/Acid | Acetonitrile or CH₂Cl₂ | Milder reaction, easier to handle (solid), often provides better regioselectivity.[9] | Can be less reactive than Br₂; requires acid catalyst for non-activated rings. |
Synthesis Efficiency: A Head-to-Head Comparison
The choice of brominating agent and conditions is entirely dependent on the desired final product. The efficiency of the synthesis is not merely a measure of chemical yield but also of selectivity and the ease of isolating the target molecule.
| Target Product | Recommended Reagent | Mechanism | Key Advantages | Primary Challenge |
| 4-(Bromomethyl)quinoline | N-Bromosuccinimide (NBS) | Free Radical (Wohl-Ziegler) | High Selectivity: Exclusively targets the benzylic position. Good Yields: Proven protocol with ~56% isolated yield.[4] Simple Workup: Byproduct is easily filtered off. | Product instability requires prompt use in subsequent steps.[4] |
| Ring-Brominated Isomer(s) | NBS with Acid Catalyst | Electrophilic Aromatic Substitution | Controlled Reactivity: Milder than Br₂, reducing the risk of polybromination.[9] Improved Selectivity: Offers a better chance of isolating a major isomer compared to Br₂. | Achieving high regioselectivity is difficult; formation of an isomeric mixture is highly probable, requiring careful chromatographic separation. |
Conclusion for the Practicing Scientist
When approaching the bromination of 4-methylquinoline, the synthetic path is dictated by the target position.
-
For Benzylic Bromination (4-(bromomethyl)quinoline): The use of N-Bromosuccinimide (NBS) in a non-polar solvent under reflux is unequivocally the most efficient method. Its selectivity for the methyl group is excellent, the protocol is straightforward, and it avoids the complexities of handling elemental bromine.
-
For Aromatic Ring Bromination: The synthesis is more challenging due to competing isomeric products. While **molecular bromine (Br₂) is a potent option, its lack of selectivity is a major drawback. A milder approach using NBS with an acid catalyst is recommended for greater control. Researchers must be prepared for significant optimization of reaction conditions (temperature, time, solvent) and should anticipate that purification by column chromatography will be essential to isolate the desired constitutional isomer.
By understanding the mechanistic underpinnings of each reagent, chemists can make informed decisions to maximize the efficiency and success of their synthetic endeavors, saving valuable time and resources in the lab.
References
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Preparation of 4-(bromomethyl)quinoline. PrepChem.com. [Link]
- Preparation method of 4-bromomethylquinoline-2(H)-ketone.
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El-Sayed, N. N. E., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health. [Link]
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NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. [Link]
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NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. National Institutes of Health. [Link]
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Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
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Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health. [Link]
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Forgione, P., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI. [Link]
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Chen, I-H., et al. (2019). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. National Institutes of Health. [Link]
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Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. [Link]
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Wohl-Ziegler Reaction. Organic Chemistry Portal. [Link]
- A kind of synthetic method of the bromo- quinoline of 4-.
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Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]
-
Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
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Chemistry university. (2021). NBS: Radical Bromination. YouTube. [Link]
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NBS-Mediated Bromination and Dehydrogenation of Tetrahydroquinoline in One Pot: Scope and Mechanistic Study. Semantic Scholar. [Link]
-
N-Bromosuccinimide. Wikipedia. [Link]
-
ChemHelp ASAP. (2021). electrophilic aromatic bromination with N-bromosuccinimide. YouTube. [Link]
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N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
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Criquet, J., et al. (2015). Reaction of bromine and chlorine with phenolic compounds and natural organic matter extracts--Electrophilic aromatic substitution and oxidation. PubMed. [Link]
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Prof. Gerald Dyker's Insights & Essentials. (2023). Bromine generated in situ - Insights in Basic Organic Chemistry 27. YouTube. [Link]
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Von Gunten, U., et al. (2014). Oxidative treatment of bromide-containing waters: formation of bromine and its reactions with inorganic and organic compounds--a critical review. PubMed. [Link]
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Jarret, R., et al. (1997). Reactions of Bromine with Diphenylethylenes:: An Introduction to Electrophilic Substitution. Semantic Scholar. [Link]
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Bromination. Beyond Benign. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-4-methylquinoline
As researchers and drug development professionals, our work with novel chemical entities like 3-Bromo-4-methylquinoline demands a commitment to safety that extends beyond the benchtop to the final disposition of waste materials. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 3-Bromo-4-methylquinoline, ensuring the protection of personnel and the environment. The procedures outlined here are rooted in an understanding of the compound's chemical nature and the regulatory landscape governing hazardous waste.
Hazard Identification & Immediate Safety Precautions
Understanding the intrinsic hazards of 3-Bromo-4-methylquinoline is the foundation of its safe handling and disposal. This compound is a halogenated aromatic amine, a class of chemicals that requires specific management protocols. Its primary hazards are summarized below.
Table 1: Hazard Profile of 3-Bromo-4-methylquinoline
| Hazard Classification | Category | Key Considerations |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation upon contact.[2][3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2][3] |
| Flammability | Combustible Liquid | Must be kept away from heat, sparks, and open flames.[3][4] |
Essential Personal Protective Equipment (PPE)
Before handling or preparing 3-Bromo-4-methylquinoline for disposal, the following PPE is mandatory:
-
Gloves: Nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use.
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles are required.[5]
-
Lab Coat: A standard laboratory coat to protect against skin contact.
-
Work Environment: All handling of the compound, including transfer to a waste container, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[2][6]
The Core Principle: Segregation of Halogenated Waste
The single most critical step in the proper disposal of 3-Bromo-4-methylquinoline is its correct segregation as a halogenated organic waste .[7][8] This is not merely an administrative step; it is a crucial decision that dictates the ultimate destruction pathway of the waste.
Causality: Non-halogenated organic solvents are often recycled or used in fuel blending programs.[9] Halogenated compounds, however, are unsuitable for these processes. Their combustion can produce highly toxic and corrosive byproducts, such as hydrogen bromide gas, as well as persistent organic pollutants like polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs), if not conducted under specific conditions.[2][10][11] Therefore, halogenated waste streams are directed to specialized hazardous waste incinerators that operate at high temperatures and employ advanced flue gas cleaning systems to safely manage these byproducts.[7][12][13] This specialized treatment is more expensive, making proper segregation essential for both safety and cost management.[9]
The following decision workflow illustrates the critical segregation step for all laboratory chemical waste.
Caption: Waste Segregation Decision Workflow.
Step-by-Step Disposal Protocol for Laboratory Quantities
This protocol provides a self-validating system for the safe accumulation and disposal of 3-Bromo-4-methylquinoline waste.
Step 3.1: Container Selection and Labeling
-
Select an Appropriate Container: Use a chemically compatible container with a screw-top, vapor-tight lid. A high-density polyethylene (HDPE) or glass bottle is typically appropriate. The container must be in good condition, free from cracks or damage.[6]
-
Affix a Hazardous Waste Tag: Before adding any waste, securely attach a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[8]
-
Complete the Label Information: Fill out the tag completely and legibly.[6] This is a critical step for safety and regulatory compliance. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "3-Bromo-4-methylquinoline". Do not use abbreviations.
-
The specific hazard characteristics: "Toxic," "Irritant," "Combustible."
-
An accurate estimate of the concentration and total volume.
-
The date of accumulation start.
-
Step 3.2: Waste Accumulation
-
Perform in a Fume Hood: All transfers of 3-Bromo-4-methylquinoline waste into the container must be conducted within a chemical fume hood.[2]
-
Avoid Mixing Incompatible Wastes: Do not mix 3-Bromo-4-methylquinoline with incompatible materials such as strong oxidizing agents, acids, or bases in the same waste container.[2][9]
-
Keep Container Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[6][8] This prevents the release of fugitive vapors into the laboratory.
Step 3.3: Temporary Storage (Satellite Accumulation Area)
-
Designated Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold the entire volume of the container in case of a leak.
-
Store Securely: Ensure the container is stored away from heat sources, open flames, and high-traffic areas.[3][4]
Step 3.4: Arranging for Final Disposal
-
Monitor Fill Level: Do not overfill the waste container. A safe limit is typically 90% of the container's capacity to allow for vapor expansion.
-
Request Pickup: Once the container is full or the project is complete, arrange for waste pickup through your institution's EHS department or a licensed hazardous waste disposal contractor.[11]
-
Do Not Drain Dispose: Under no circumstances should 3-Bromo-4-methylquinoline or its solutions be poured down the drain.[9][11]
Emergency Procedures: Spill & Exposure Management
Small Spill (Inside a Fume Hood)
-
Containment: Ensure the spill is contained within the fume hood.
-
Absorption: Cover the spill with a non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[5][11]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, properly labeled hazardous waste container.[3]
-
Decontamination: Clean the spill area thoroughly.
Large Spill (Outside a Fume Hood)
-
Evacuate: Immediately alert personnel in the area and evacuate the laboratory.
-
Isolate: Close the laboratory doors to contain the vapors.
-
Contact Emergency Services: Call your institution's emergency number and the EHS department to report the spill. Do not attempt to clean up a large spill yourself.
Exposure First Aid
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[3][4]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
By adhering to these scientifically sound and procedurally robust guidelines, you can ensure that your research involving 3-Bromo-4-methylquinoline is conducted with the highest standards of safety and environmental stewardship from discovery through disposal.
References
- Management of Hazardous Wastes containing Halogen
- Hazardous Waste Segreg
- Bromine and waste incineration : an environmental risk? Semantic Scholar.
- Safety Data Sheet: 3-Bromoquinoline. Fisher Scientific.
- Halogenated Solvents in Laboratories.
- Bromine in waste incineration: Partitioning and influence on metal volatilisation.
- Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns. Qiji Chemical.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
- Safety Data Sheet: 4-BROMO-3-METHYLQUINOLINE. MilliporeSigma.
- Organic Solvents. Cornell University Environmental Health and Safety.
- Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical w
- BROMINE AND WASTE INCINER
- Safety Data Sheet: 8-Bromo-2-methylquinoline. TCI Chemicals.
- Safety Data Sheet: 3-Bromo-4-methylpyridine. Fisher Scientific.
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- Safety Data Sheet: 1-bromo-3-chloro-5,5-dimethyl-. Hill Brothers Chemical Company.
- Safety Data Sheet: 3-Bromo-4-methylpyridine. ChemicalBook.
- Safety Data Sheet: 3-BROMO-4-METHYLPYRIDINE. Acros Organics.
- Safety Data Sheet: 4-methylquinoline. ChemicalBook.
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A Researcher's Comprehensive Guide to Safely Handling 3-Bromo-4-methylquinoline
This document provides essential safety protocols and operational guidance for the handling and disposal of 3-Bromo-4-methylquinoline. As a member of the brominated quinoline family, this compound is recognized for its potential biological activity and, consequently, requires meticulous handling to ensure researcher safety and experimental integrity.[1][2] The scarcity of specific toxicological data for the 3-bromo-4-methyl isomer necessitates a conservative approach, adopting the highest level of precaution based on data from structurally similar chemicals. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage the risks associated with this compound effectively.
Foundational Risk Assessment: Understanding the Hazard Profile
The primary risks are associated with direct contact, inhalation, and ingestion. The parent compound, quinoline, is recognized for its potential carcinogenicity, which should inform the long-term risk assessment for all its derivatives.[3]
| Hazard Category | Potential Risks and Effects | Supporting Evidence from Analogous Compounds |
| Skin Contact | Causes severe skin irritation, and potentially chemical burns upon prolonged contact.[4] | Data for related compounds like 8-Bromo-2-methylquinoline and 3-Bromoquinoline indicate "Causes skin irritation" to "Causes severe skin burns".[4] |
| Eye Contact | Poses a risk of serious eye irritation or severe, irreversible eye damage.[4][5] | Analogues are classified as causing "serious eye irritation" or "severe eye damage".[4][5] Immediate and prolonged rinsing is critical upon exposure. |
| Inhalation | May cause respiratory tract irritation.[5][6] Harmful if inhaled, with potential for systemic effects. | 4-Bromo-2-methylquinoline and 3-Bromoquinoline are noted to cause respiratory irritation.[5][6] All work with solid or volatile forms must be done in a certified chemical fume hood. |
| Ingestion | Harmful or toxic if swallowed.[5][7] | Acute oral toxicity is a noted hazard for multiple related compounds.[5][7] |
| Long-Term Effects | Potential for unknown long-term or chronic health effects. | The parent quinoline structure has been investigated for carcinogenicity.[3] The toxicological properties of 3-Bromo-4-methylquinoline itself have not been fully investigated.[8] |
| Environmental | Potentially toxic to aquatic life with long-lasting effects. | This is a common hazard for halogenated aromatic compounds. Release into the environment must be prevented.[9] |
The First Lines of Defense: Engineering and Administrative Controls
Personal protective equipment is the last line of defense. It should only be used after engineering and administrative controls have been implemented to minimize exposure potential.
-
Engineering Controls :
-
Chemical Fume Hood : All handling of 3-Bromo-4-methylquinoline, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
-
Safety Stations : An eyewash station and safety shower must be readily accessible and tested regularly.[5][10]
-
-
Administrative Controls :
-
Designated Areas : Clearly designate specific areas of the lab for working with this compound.
-
Standard Operating Procedures (SOPs) : Develop and strictly follow a detailed SOP for all procedures involving this chemical.
-
Waste Management : Establish a clear waste stream for solid and liquid hazardous waste. All waste must be disposed of through an approved waste disposal plant.[9]
-
Personal Protective Equipment (PPE): A Step-by-Step Protocol
Adherence to a rigorous PPE protocol is mandatory. The following workflow ensures that protection is systematic and complete.
Caption: Procedural workflow for donning, using, and doffing PPE.
Detailed PPE Specifications:
| Protection Area | Required Equipment | Rationale & Specifications |
| Eye & Face | Chemical Splash Goggles & Face Shield | Goggles must provide a full seal around the eyes and meet ANSI Z.87.1 standards.[11] A face shield worn over goggles is required when there is a risk of splashing, such as during transfers of solutions or reaction quenching.[11][12] |
| Hand | Double-Layer Chemical-Resistant Gloves | An inner pair of disposable nitrile gloves provides a base layer of protection. The outer pair should be a thicker, chemical-resistant glove (e.g., nitrile or neoprene). Consult the manufacturer's resistance guide for suitability.[11] Always inspect gloves for tears or holes before use. Contaminated gloves must be removed and disposed of immediately.[13] |
| Body | Chemical-Resistant Lab Coat or Apron | A lab coat made of a material like Nomex® or treated cotton should be worn and fully buttoned.[11] For larger quantities or tasks with a high splash potential, a chemical-resistant apron worn over the lab coat is necessary. Standard cotton lab coats are not sufficient. |
| Respiratory | NIOSH-Approved Respirator (Task-Dependent) | For routine handling inside a functional fume hood, a respirator is not typically required. However, for spill cleanup or if engineering controls fail, a NIOSH-approved half-mask or full-face respirator with organic vapor cartridges is mandatory.[8][11] Respirator use requires a formal program, including fit-testing.[11] |
| Foot | Closed-Toe Shoes | Shoes must fully cover the foot. Perforated shoes or sandals are prohibited in the laboratory.[11] |
Emergency Response and Decontamination
Preparedness is paramount for mitigating the impact of an accidental exposure or spill.
First-Aid Measures:
-
Skin Contact : Immediately remove all contaminated clothing.[4] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Inhalation : Move the affected person to fresh air and keep them comfortable for breathing.[8] If breathing is difficult or they feel unwell, seek immediate medical attention.[4]
-
Ingestion : Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[5]
Spill Cleanup Protocol:
-
Evacuate & Alert : Alert personnel in the immediate area and evacuate if the spill is large.
-
Don PPE : Before re-entering the area, don the full set of PPE, including a respirator.[6]
-
Contain : Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[6]
-
Collect : Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[6][8]
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Ventilate : Allow the area to ventilate before resuming work.
Operational Plan: Waste Management and Disposal
Proper disposal is a critical final step in the safe handling workflow. All materials contaminated with 3-Bromo-4-methylquinoline are considered hazardous waste.
Caption: Logical flow for the disposal of hazardous waste.
-
Segregation : Never mix waste streams. Keep halogenated waste separate from non-halogenated waste if required by your institution.
-
Containment : Use clearly labeled, sealed, and chemically compatible containers for all waste.[6][8]
-
Disposal Route : All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[9] Do not pour any amount down the drain.
By integrating this comprehensive safety framework into your laboratory practice, you can effectively manage the risks posed by 3-Bromo-4-methylquinoline, ensuring a safe environment for discovery.
References
- SAFETY DATA SHEET for 5-Bromo-5-nitro-1,3-dioxane. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET for 8-Bromo-2-methylquinoline. (2025). TCI Chemicals.
- SAFETY DATA SHEET for 3-Bromo-4-methylpyridine. (2025). Fisher Scientific.
- SAFETY DATA SHEET for 3-Bromoquinoline. (2025). Fisher Scientific.
- SAFETY DATA SHEET for 1-Bromo-3-methylbutane. (2012). Fisher Scientific.
- SAFETY DATA SHEET for 3-Bromoquinoline. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET for 3-Bromo-4-methylpyridine. (2010). Acros Organics.
- Chemical Safety: Personal Protective Equipment.University of California, San Francisco.
- Protective Equipment.Albert Kerbl GmbH.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025).
- Quinoline derivatives with bromine in their structure.
- Personal Protective Equipment for Pesticide Handlers. (2025). US Environmental Protection Agency (EPA).
- SAFETY DATA SHEET for 4-Bromo-2-methylquinoline. (2023). CymitQuimica.
- Evidence on the Carcinogenicity of Quinoline and its strong acid salts.California Office of Environmental Health Hazard Assessment (OEHHA).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
